For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound belonging to the anilide class. It consists of an isobutyry...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound belonging to the anilide class. It consists of an isobutyryl group attached to the nitrogen atom of an aniline (B41778) molecule. This compound and its derivatives are of interest in medicinal chemistry and materials science due to their structural motifs which are present in various biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, and a representative synthesis protocol.
Chemical Structure and Identifiers
Isobutyranilide is characterized by a phenyl ring connected to an amide functional group, which is further substituted with an isopropyl group.
The physical and chemical properties of isobutyranilide are summarized in the tables below. These properties are crucial for its handling, purification, and application in various chemical processes.
A common method for the synthesis of isobutyranilide is the acylation of aniline with isobutyryl chloride. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Dichloromethane (or another suitable aprotic solvent)
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Rotary evaporator
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
Addition of Base: Add pyridine (1.1 equivalents) to the aniline solution.
Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Workup:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification: The crude isobutyranilide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Visualizations
Synthesis Workflow
Figure 1: Synthesis Workflow of Isobutyranilide
Relationship of Properties
Figure 2: Logical Relationship of Isobutyranilide Properties
An In-depth Technical Guide to Isobutyranilide (CAS 4406-41-1)
For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyranilide, with the CAS number 4406-41-1, is a chemical compound formally known as 2-methyl-N-phenylpropanamide. Its structure consists o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyranilide, with the CAS number 4406-41-1, is a chemical compound formally known as 2-methyl-N-phenylpropanamide. Its structure consists of an isobutyramide (B147143) group attached to a phenyl ring via an amide linkage. This anilide serves as a significant building block and intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its derivatives have garnered attention in medicinal chemistry for their potential therapeutic applications, notably as anticancer agents. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and biological relevance of isobutyranilide and its derivatives.
Chemical and Physical Properties
Isobutyranilide is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.
The synthesis of isobutyranilide is typically achieved through the acylation of aniline (B41778) with an isobutyryl group donor. The most common and efficient laboratory-scale method involves the reaction of aniline with isobutyryl chloride.
Experimental Protocol: Synthesis from Aniline and Isobutyryl Chloride
This protocol describes the synthesis of isobutyranilide via the Schotten-Baumann reaction, which involves the acylation of aniline with isobutyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane (100 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
After the addition is complete, add 10% sodium hydroxide solution (2.0 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure isobutyranilide as a white solid.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of Isobutyranilide.
Analytical Methods
The purity and identity of synthesized isobutyranilide can be confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
This section provides a general protocol for the analysis of isobutyranilide using reversed-phase HPLC.
Instrumentation and Conditions:
Parameter
Condition
Instrument
HPLC system with UV detector
Column
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase
Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Sample Preparation:
Prepare a stock solution of isobutyranilide (1 mg/mL) in acetonitrile.
Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the amide group, derivatization is often recommended to improve the chromatographic properties of isobutyranilide for GC-MS analysis. Silylation is a common derivatization technique.
Derivatization Protocol (Silylation):
Accurately weigh approximately 1 mg of isobutyranilide into a vial.
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Seal the vial and heat at 60-70 °C for 30 minutes.
Cool the vial to room temperature before injecting into the GC-MS.
Instrumentation and Conditions:
Parameter
Condition
Instrument
Gas Chromatograph coupled to a Mass Spectrometer
Column
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase)
Carrier Gas
Helium at a constant flow rate of 1.0 mL/min
Injection Mode
Splitless
Injector Temperature
250 °C
Oven Temperature Program
Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temperature
280 °C
Ion Source Temperature
230 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Mass Range
m/z 40-400
Biological Activity and Mechanism of Action
While isobutyranilide itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as anticancer agents. A notable mechanism of action for some of these derivatives is the inhibition of topoisomerase II.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the breaks.
Certain isobutyranilide derivatives act as topoisomerase II "poisons." They do not inhibit the DNA cleavage step but rather stabilize the covalent complex formed between topoisomerase II and the cleaved DNA. This prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA breaks trigger a cascade of cellular events, including cell cycle arrest and ultimately apoptosis (programmed cell death), which is particularly effective in rapidly proliferating cancer cells.
Signaling Pathway of Topoisomerase II Inhibition
Caption: Mechanism of Topoisomerase II inhibition by Isobutyranilide derivatives.
Conclusion
Isobutyranilide (CAS 4406-41-1) is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. The straightforward synthesis and the potential for diverse functionalization make it a valuable scaffold for developing novel therapeutic agents. The demonstrated activity of its derivatives as topoisomerase II inhibitors highlights the importance of this chemical entity in the ongoing search for new and effective anticancer drugs. The protocols and data presented in this guide are intended to support researchers in the synthesis, analysis, and further investigation of isobutyranilide and its derivatives.
An In-depth Technical Guide to the Synthesis of 2-Methyl-N-phenylpropanamide
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methyl-N-phenylpropanamide (also known as N-phenylisobutyramide). The document is intended for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methyl-N-phenylpropanamide (also known as N-phenylisobutyramide). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations. The synthesis of this amide is fundamental in various chemical research areas, serving as a building block for more complex molecules.
Overview of Synthetic Strategies
2-Methyl-N-phenylpropanamide is an amide that can be synthesized through the formation of a peptide bond between an aniline (B41778) derivative and an isobutyric acid derivative. The most common and industrially relevant methods involve the acylation of aniline with a reactive form of isobutyric acid, such as an acyl chloride or an anhydride (B1165640). These methods are based on the principle of nucleophilic acyl substitution.
The two primary pathways detailed in this guide are:
Pathway A: Acylation of Aniline using Isobutyryl Chloride.
Pathway B: Acylation of Aniline using Isobutyric Anhydride.
These routes are favored for their efficiency and high yields.
Pathway A: Synthesis via Isobutyryl Chloride
This is the most direct and widely used method for preparing 2-Methyl-N-phenylpropanamide. The reaction involves the nucleophilic attack of the aniline nitrogen on the highly electrophilic carbonyl carbon of isobutyryl chloride. A base is typically added to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.[1]
Reaction Scheme and Mechanism
The reaction proceeds via a standard Schotten-Baumann type condition.[1] Aniline acts as the nucleophile, and isobutyryl chloride serves as the acylating agent.[2][3] The base, often pyridine (B92270) or triethylamine (B128534), scavenges the HCl generated, preventing the protonation of the aniline starting material and driving the reaction to completion.
Caption: Reaction scheme for the synthesis of 2-Methyl-N-phenylpropanamide via isobutyryl chloride.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis.
Setup: A two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet to ensure an inert atmosphere.[1]
Reagent Preparation: Aniline (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) are dissolved in a suitable anhydrous solvent such as dichloromethane (DCM), ethyl acetate, or dioxane in the flask.[1][4]
Reaction Initiation: The solution is cooled to 0-5 °C using an ice bath.[1] Isobutyryl chloride (1.05 equivalents) is added dropwise from the dropping funnel to the stirred solution over 15-30 minutes.[3]
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1N HCl to remove excess base and aniline, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.[1]
Purification: The organic layer is separated, dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1] The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-Methyl-N-phenylpropanamide.[4]
An alternative to using the more reactive and moisture-sensitive isobutyryl chloride is to use isobutyric anhydride.[6] This reagent is less volatile and generally safer to handle, though the reaction may require heating to proceed at a reasonable rate. The anhydride reacts with aniline to form the desired amide and one equivalent of isobutyric acid as a byproduct.[7]
Reaction Scheme and Mechanism
Similar to the acyl chloride pathway, this reaction is a nucleophilic acyl substitution. The aniline nitrogen attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of isobutyric acid as the leaving group.
Caption: Reaction scheme for the synthesis of 2-Methyl-N-phenylpropanamide via isobutyric anhydride.
Detailed Experimental Protocol
Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stir bar.
Reagent Addition: Aniline (1.0 equivalent) and isobutyric anhydride (1.1-1.5 equivalents) are added to the flask. A solvent is optional, but a high-boiling inert solvent like toluene (B28343) or xylene can be used. Sometimes, a catalytic amount of a base like pyridine is added.
Reaction: The mixture is heated to reflux (typically 80-120 °C) and stirred for several hours until the reaction is complete, as indicated by TLC.
Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate). It is then washed with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove the isobutyric acid byproduct and any unreacted anhydride. This is followed by washing with water and then brine.
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization to obtain pure 2-Methyl-N-phenylpropanamide.
The Diverse Biological Activities of Isobutyranilide Derivatives: A Technical Guide
Introduction Isobutyranilide derivatives represent a versatile class of organic compounds characterized by an isobutyryl group attached to an aniline (B41778) moiety. This core structure has proven to be a valuable scaff...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Isobutyranilide derivatives represent a versatile class of organic compounds characterized by an isobutyryl group attached to an aniline (B41778) moiety. This core structure has proven to be a valuable scaffold in medicinal chemistry and agrochemistry, leading to the development of derivatives with a wide spectrum of biological activities. These activities range from potent anticancer and antifungal effects to anti-inflammatory and herbicidal properties. The therapeutic and commercial potential of these compounds stems from their ability to interact with various biological targets, modulating cellular pathways and inhibiting the growth of pathogenic organisms.
This technical guide provides an in-depth overview of the biological activities of isobutyranilide derivatives, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this promising class of molecules.
Anticancer Activity
A significant area of research for isobutyranilide derivatives has been in oncology. Certain derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines.
Mechanism of Action: Topoisomerase II Inhibition
Several studies suggest that the anticancer activity of specific isobutyranilide derivatives is mediated through the inhibition of topoisomerase II. Topoisomerase II is a crucial enzyme that alters DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Foundational
Elucidating the Cellular Mechanism of Action of Isobutyranilide: A Proposed Research Framework
Disclaimer: There is currently a notable scarcity of publicly available scientific literature detailing the specific cellular mechanism of action of isobutyranilide. This document, therefore, presents a proposed research...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: There is currently a notable scarcity of publicly available scientific literature detailing the specific cellular mechanism of action of isobutyranilide. This document, therefore, presents a proposed research framework and hypothetical guide for investigators aiming to elucidate its biological activity. The experimental protocols, data, and pathways described herein are based on established methodologies for compound characterization and should be considered illustrative.
Introduction
Isobutyranilide, a compound with the chemical formula C10H13NO, is structurally an amide derived from isobutyric acid and aniline (B41778).[1][2] While its chemical properties are documented, its effects on cellular physiology remain largely unexplored. Understanding the mechanism of action of a novel compound is a critical step in the drug discovery and development process. This guide provides a comprehensive, multi-stage experimental plan for researchers to systematically investigate the cellular and molecular effects of isobutyranilide.
Stage 1: Initial Phenotypic Screening and Cytotoxicity Assessment
The first step in characterizing a new compound is to determine its effect on cell viability. This is typically achieved through cytotoxicity or proliferation assays using a panel of diverse cell lines.
Experimental Protocol: MTT Assay for Cell Viability
Cell Seeding: Plate various human cancer and non-cancerous cell lines (e.g., HeLa, MCF-7, A549, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of isobutyranilide (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line.
Hypothetical Data Presentation
Cell Line
Tissue of Origin
IC50 (µM) of Isobutyranilide
HeLa
Cervical Cancer
15.2 ± 2.1
MCF-7
Breast Cancer
28.5 ± 3.5
A549
Lung Cancer
12.8 ± 1.9
HEK293
Embryonic Kidney (Non-cancerous)
> 100
This table presents hypothetical IC50 values for isobutyranilide across different cell lines.
Workflow for Initial Screening
Workflow for determining the cytotoxicity of isobutyranilide.
Stage 2: Target Identification and Validation
Once a biological effect is confirmed, the next crucial step is to identify the molecular target(s) of the compound. A variety of unbiased approaches can be employed for this purpose.
Probe Synthesis: Synthesize an isobutyranilide analog with a linker and a reactive group (e.g., an alkyne or biotin) for immobilization on a solid support.
Immobilization: Covalently attach the isobutyranilide probe to agarose (B213101) or magnetic beads.
Cell Lysate Preparation: Grow a responsive cell line (e.g., A549) to a large quantity, and prepare a native cell lysate.
Affinity Purification: Incubate the cell lysate with the isobutyranilide-conjugated beads. As a control, incubate the lysate with unconjugated beads or with beads plus an excess of free isobutyranilide.
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify proteins that are specifically enriched in the isobutyranilide-probe pulldown compared to the controls.
Hypothetical Data Presentation
Protein ID
Protein Name
Fold Enrichment (Probe vs. Control)
P04637
Topoisomerase II alpha
12.5
Q13473
Heat shock protein 90-alpha
3.2
P62258
14-3-3 protein zeta/delta
2.8
This table shows hypothetical protein targets for isobutyranilide identified by AP-MS.
Workflow for Target Identification
Workflow for identifying cellular targets of isobutyranilide using AP-MS.
Stage 3: Pathway Elucidation and Downstream Effects
Based on the identified target(s), the subsequent step is to investigate the downstream signaling pathways that are modulated by isobutyranilide. While direct research on isobutyranilide is lacking, studies on derivatives have suggested potential mechanisms. For instance, certain 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives have been shown to be cytotoxic and may target topoisomerase II, leading to apoptosis.[3] Furthermore, the aniline core of isobutyranilide is a structure found in compounds known to generate reactive oxygen species (ROS) and induce oxidative stress, which can also lead to apoptosis.[4][5][6][7]
Experimental Protocol: Western Blotting for Apoptosis Markers
Cell Treatment: Treat A549 cells with isobutyranilide at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
Protein Extraction: Lyse the cells and quantify the total protein concentration.
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
Analysis: Quantify the band intensities to determine the change in protein levels over time.
Hypothetical Signaling Pathway
Based on the potential mechanisms of related compounds, a hypothetical signaling pathway for isobutyranilide is proposed below.
Hypothetical signaling pathway for isobutyranilide-induced apoptosis.
Hypothetical Data Presentation
Protein
Treatment Time (hours)
Fold Change vs. Control
Cleaved Caspase-3
12
3.5 ± 0.4
24
7.2 ± 0.8
Cleaved PARP
12
2.8 ± 0.3
24
6.1 ± 0.6
This table shows hypothetical changes in the levels of key apoptotic proteins following isobutyranilide treatment.
Conclusion
The proposed research framework provides a systematic approach to unraveling the cellular mechanism of action of isobutyranilide. By combining phenotypic screening, target identification, and pathway analysis, researchers can build a comprehensive understanding of how this compound exerts its biological effects. The insights gained from such studies will be invaluable for assessing its potential therapeutic applications.
Lack of Documented Therapeutic Applications for Isobutyranilide; Derivatives Show Preclinical Anti-Cancer Activity
There is currently no scientific literature detailing specific therapeutic applications, mechanisms of action, or clinical trials for the compound Isobutyranilide. Extensive searches have yielded information primarily on...
Author: BenchChem Technical Support Team. Date: December 2025
There is currently no scientific literature detailing specific therapeutic applications, mechanisms of action, or clinical trials for the compound Isobutyranilide. Extensive searches have yielded information primarily on its chemical and physical properties, without indication of its use in a therapeutic context.
However, research into structurally related compounds, specifically 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives , has revealed potential applications in oncology. These derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, with one compound in particular demonstrating promising activity as a topoisomerase II inhibitor. This suggests that while Isobutyranilide itself is not a therapeutic agent, its core structure may serve as a scaffold for the development of anti-cancer drugs.
Potential Application in Oncology: Isobutyranilide Derivatives as Topoisomerase II Inhibitors
A study has described the synthesis and biological evaluation of a series of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives. These compounds were found to be cytotoxic in the micromolar range against several human tumor cell lines.[1]
Mechanism of Action
Detailed studies on the most active compound from this series, compound 6g , suggest that its cytotoxic effects are mediated through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] This inhibition is believed to induce apoptosis, or programmed cell death, in cancer cells.[1] The interaction with topoisomerase II has been supported by molecular docking studies.[1]
Proposed mechanism of action for Isobutyranilide derivatives.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of the synthesized 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives was evaluated against a panel of human cancer cell lines. The results for the most active compound, 6g, are summarized below.
Cell Line
Cancer Type
IC50 (µM)
MCF-7
Mammary Gland Adenocarcinoma
Micromolar Range
HeLa
Cervix Adenocarcinoma
Micromolar Range
A2780
Ovarian Cancer
Micromolar Range
OVCAR5
Ovarian Cancer
Micromolar Range
Data extracted from a study on 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives, which states the compounds were found to be cytotoxic in the micromolar range.[1]
Experimental Protocols
While detailed, step-by-step protocols for the synthesis and evaluation of these specific derivatives are proprietary to the research publication, a generalized workflow can be outlined based on the study's description.
General Experimental Workflow
The research involved a multi-stage process, beginning with the chemical synthesis of the derivative compounds. These compounds were then subjected to in vitro screening to assess their cytotoxic activity against cancer cell lines. The most potent compounds were selected for further mechanistic studies, including apoptosis assays and molecular docking simulations, to identify their cellular target.
Generalized experimental workflow for evaluating derivatives.
An In-depth Technical Guide to the Solubility of Isobutyranilide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of isobutyranilide in various solvents. Due to the limited availability of direct e...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isobutyranilide in various solvents. Due to the limited availability of direct experimental data for isobutyranilide, this guide includes calculated values for its water solubility, alongside experimental data for structurally analogous compounds, acetanilide (B955) and benzanilide, to provide valuable context for researchers. The guide also details standardized experimental protocols for solubility determination and presents key chemical pathways relevant to isobutyranilide.
Solubility Data
Table 1: Solubility of Isobutyranilide and Analogous Compounds
Note: The water solubility for isobutyranilide is derived from a calculated Log10 of Water Solubility (in mol/L) of -2.27.[1]
Experimental Protocols
For researchers aiming to determine the solubility of isobutyranilide or other compounds, the following experimental protocols for the widely accepted shake-flask method and subsequent concentration analysis by UV-Vis spectroscopy are provided.
Thermodynamic Solubility Determination via Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
Preparation: Add an excess amount of the solid isobutyranilide to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, acetone). The presence of undissolved solid is crucial to ensure a saturated solution is achieved at equilibrium.
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., a 25°C or 37°C water bath). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The agitation should be vigorous enough to ensure good contact between the solute and solvent.
Phase Separation: After the equilibration period, cease agitation and allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, the supernatant can be filtered through a low-binding filter (e.g., a 0.22 µm syringe filter).
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant for concentration analysis. It is critical that no solid material is transferred during this step. The concentration of the dissolved solute is then determined using a suitable analytical method, such as UV-Vis spectroscopy.
Concentration Analysis by UV-Vis Spectroscopy
UV-Vis spectroscopy is a common and effective method for quantifying the concentration of a dissolved compound that absorbs ultraviolet or visible light.
Methodology:
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of isobutyranilide in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to identify the wavelength at which the maximum absorbance occurs (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
Calibration Curve Generation: Prepare a series of standard solutions of isobutyranilide with known concentrations in the same solvent. Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert Law, this should yield a linear relationship.
Sample Measurement: Suitably dilute the aliquot of the saturated solution obtained from the shake-flask experiment with the blank solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
Concentration Calculation: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to calculate the concentration of isobutyranilide in the diluted sample. Multiply this value by the dilution factor to determine the final solubility of isobutyranilide in the solvent.
Visualizations
The following diagrams, generated using the DOT language, illustrate key chemical and experimental pathways related to isobutyranilide.
Synthesis of Isobutyranilide
The standard laboratory synthesis of isobutyranilide involves the acylation of aniline (B41778) with isobutyryl chloride.
Figure 1: Synthesis of Isobutyranilide.
Proposed Metabolic Pathways for Isobutyranilide
Based on the metabolism of other anilide compounds, isobutyranilide is expected to undergo several biotransformations in vivo. The primary metabolic routes for anilides include hydroxylation of the aromatic ring and hydrolysis of the amide bond.
Figure 2: Proposed Metabolic Pathways.
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask method for determining the solubility of a compound.
Spectroscopic Profile of Isobutyranilide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the key spectroscopic data for Isobutyranilide (IUPAC Name: 2-methyl-N-phenylpropanamide), a compo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Isobutyranilide (IUPAC Name: 2-methyl-N-phenylpropanamide), a compound of interest in various chemical and pharmaceutical research domains. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols to support research and development activities.
Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for Isobutyranilide, presented in a clear and structured format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectroscopic Data for Isobutyranilide
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
-CH(CH₃ )₂
~ 1.2
Doublet
6H
~ 7.0
-CH (CH₃)₂
~ 2.5
Septet
1H
~ 7.0
Aromatic-H (ortho)
~ 7.5
Doublet
2H
~ 8.0
Aromatic-H (meta)
~ 7.3
Triplet
2H
~ 8.0
Aromatic-H (para)
~ 7.1
Triplet
1H
~ 7.5
-NH -
~ 8.0
Singlet (broad)
1H
-
Table 2: Predicted ¹³C NMR Spectroscopic Data for Isobutyranilide
Carbon Atom
Chemical Shift (δ, ppm)
-CH(C H₃)₂
~ 20
-C H(CH₃)₂
~ 36
Aromatic C (para)
~ 124
Aromatic C (ortho)
~ 120
Aromatic C (meta)
~ 129
Aromatic C (ipso)
~ 138
C =O (Amide)
~ 176
Infrared (IR) Spectroscopy Data.[1]
The following table outlines the key absorption bands observed in the gas-phase IR spectrum of Isobutyranilide.[1]
Table 3: Infrared (IR) Spectroscopic Data for Isobutyranilide
The mass spectrum of Isobutyranilide obtained by electron ionization (EI) shows a distinct fragmentation pattern. The key peaks are summarized in the table below.[1]
Table 4: Mass Spectrometry (MS) Data for Isobutyranilide
m/z
Relative Intensity (%)
Proposed Fragment
163
35
[M]⁺ (Molecular Ion)
120
10
[M - C₃H₇]⁺
93
100
[C₆H₅NH₂]⁺ (Aniline)
77
20
[C₆H₅]⁺ (Phenyl)
71
80
[C₄H₇O]⁺ (Isobutyryl cation)
43
65
[C₃H₇]⁺ (Isopropyl cation)
Experimental Protocols
This section provides detailed methodologies for the spectroscopic techniques cited, intended to guide researchers in replicating these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Approximately 10-20 mg of Isobutyranilide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
Data Acquisition :
¹H NMR : A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
¹³C NMR : A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
Data Processing : The raw free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method) : A small amount of Isobutyranilide (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Sample Introduction : A small amount of Isobutyranilide is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from other components on a capillary column.
Ionization (Electron Ionization - EI) : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged species.
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of Isobutyranilide.
Caption: Workflow for the spectroscopic analysis of Isobutyranilide.
Isobutyranilide: A Comprehensive Technical Guide for Chemical Synthesis and Intermediacy
For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyranilide, also known as N-phenyl-2-methylpropanamide, is a chemical compound with the formula C₁₀H₁₃NO. It belongs to the class of anili...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyranilide, also known as N-phenyl-2-methylpropanamide, is a chemical compound with the formula C₁₀H₁₃NO. It belongs to the class of anilides, which are derivatives of aniline (B41778) where one of the hydrogen atoms on the amino group is replaced by an acyl group. Isobutyranilide serves as a crucial chemical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical and agrochemical industries. Its structural features, comprising a phenyl ring attached to an amide group with an isopropyl substituent, make it a versatile building block for the introduction of these moieties into more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties of isobutyranilide, detailed experimental protocols for its synthesis, and a thorough examination of its role as a key intermediate in the production of high-value chemicals.
Chemical and Physical Properties of Isobutyranilide
A summary of the key chemical and physical properties of isobutyranilide is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.
The synthesis of isobutyranilide is typically achieved through the N-acylation of aniline with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride (B1165640). These methods are analogous to the well-established Schotten-Baumann reaction conditions for amide synthesis.
General Synthesis Workflow
The general workflow for the synthesis of isobutyranilide involves the reaction of aniline with an acylating agent, followed by workup and purification of the product.
Caption: General experimental workflow for the synthesis of isobutyranilide.
Experimental Protocols
This protocol is adapted from standard N-acylation procedures.[3][8]
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.
Quench the reaction by the slow addition of deionized water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude isobutyranilide.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica (B1680970) gel.
This protocol is based on the acylation of anilines with anhydrides.[6][9]
Materials:
Aniline
Isobutyric anhydride
Pyridine (as solvent and catalyst) or a catalytic amount of a strong acid (e.g., sulfuric acid) in an inert solvent.
Deionized water
Standard laboratory glassware and equipment
Procedure:
In a round-bottom flask, dissolve aniline (1.0 equivalent) in pyridine or an inert solvent.
Add isobutyric anhydride (1.1 equivalents) to the solution. If using an inert solvent, add a catalytic amount of a strong acid.
Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture to room temperature.
If pyridine was used as the solvent, remove it under reduced pressure.
Pour the reaction mixture into a beaker of cold water to precipitate the crude isobutyranilide.
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
Dry the crude product and purify by recrystallization.
Role as a Chemical Intermediate
Isobutyranilide is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The isobutyranilide moiety can be further functionalized on the phenyl ring or the amide nitrogen, or it can be a key precursor to a final active ingredient.
Application in Pharmaceutical Synthesis: The Case of Flutamide
A significant application of isobutyranilide chemistry is in the synthesis of Flutamide , a non-steroidal antiandrogen drug used in the treatment of prostate cancer.[10] The synthesis involves the acylation of a substituted aniline with an isobutyrylating agent. While Flutamide itself is a substituted isobutyranilide, the fundamental reaction is the formation of the isobutyranilide core.
Caption: Logical workflow for the synthesis of the pharmaceutical Flutamide.
Application in Agrochemical Synthesis
Anilide structures are prevalent in a wide range of agrochemicals, including fungicides and herbicides. While specific examples detailing the direct use of isobutyranilide as a publicly documented intermediate in major agrochemicals are less common than for pharmaceuticals, the fundamental amide bond formation is a key step in the synthesis of many such compounds. For instance, the fungicide Boscalid contains an anilide linkage, and its synthesis involves the reaction of an aniline derivative with a carboxylic acid derivative.[13][14] This highlights the importance of the anilide synthesis methodology, for which isobutyranilide serves as a prime example.
Spectroscopic Data
The characterization of isobutyranilide is confirmed through various spectroscopic techniques. A summary of the available data is presented in Table 2.
Isobutyranilide is a synthetically important chemical intermediate with well-defined chemical and physical properties. Its preparation via the N-acylation of aniline is a robust and well-understood process, adaptable to various laboratory and potentially industrial scales. The primary role of isobutyranilide lies in its utility as a building block for more complex molecules, particularly in the pharmaceutical industry, as exemplified by its core structure within the anti-cancer drug Flutamide. The experimental protocols and synthetic workflows provided in this guide offer a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the efficient and effective use of isobutyranilide in their scientific endeavors.
Investigating the Cytotoxicity of Isobutyranilide Derivatives on Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies used to investigate the cytotoxic effects of isobutyranilide derivative...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to investigate the cytotoxic effects of isobutyranilide derivatives on various cancer cell lines. While data on the parent isobutyranilide compound is limited, this document focuses on the known activities of its derivatives, specifically 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides. These compounds have demonstrated cytotoxic effects in the micromolar range against several human tumor cell lines, including mammary gland adenocarcinoma (MCF-7), cervix adenocarcinoma (HeLa), and ovarian cancer cell lines (A2780 and OVCAR5).[1] The primary mechanism of action appears to be the induction of apoptosis, potentially through the inhibition of topoisomerase II.[1] This guide details the experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and provides a visual representation of the proposed signaling pathway.
Data Presentation: Cytotoxicity of Isobutyranilide Derivatives
The cytotoxic activity of isobutyranilide derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. It is important to note that this data is for specific derivatives and not the parent isobutyranilide compound.
This section provides detailed methodologies for the key experiments required to assess the cytotoxicity and mechanism of action of isobutyranilide derivatives.
Cell Culture and Treatment
Cell Lines: MCF-7, HeLa, A2780, and OVCAR5 cells are obtained from a reputable cell bank (e.g., ATCC).
Culture Conditions: Cells are maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
Compound Preparation: Isobutyranilide derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.[2][3][4][5]
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treat the cells with various concentrations of the isobutyranilide derivative for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Procedure:
Treat cells with the isobutyranilide derivative at its IC50 concentration for a specified time (e.g., 24 hours).
Harvest the cells and wash them with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
Analyze the cells by flow cytometry.
Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11][12]
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Procedure:
Treat cells with the isobutyranilide derivative for 24 hours.
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA).
Incubate for 30 minutes at room temperature.
Analyze the DNA content by flow cytometry.
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram.
Mechanism of Action: Topoisomerase II Inhibition Assay
This assay determines if the compound inhibits the catalytic activity of topoisomerase II.[13][14][15][16][17]
Principle: Topoisomerase II relaxes supercoiled DNA or decatenates kinetoplast DNA (kDNA). The inhibition of this activity can be visualized by agarose (B213101) gel electrophoresis.
Procedure:
Incubate purified human topoisomerase II enzyme with supercoiled plasmid DNA or kDNA in the presence or absence of the isobutyranilide derivative.
The reaction is typically carried out in a specific assay buffer containing ATP.
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
Data Analysis: Inhibition is observed as a reduction in the amount of relaxed or decatenated DNA compared to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[18][19][20][21][22]
Procedure:
Treat cells with the isobutyranilide derivative and prepare total cell lysates.
Determine the protein concentration of the lysates.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane and probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).
Incubate with a corresponding HRP-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: A streamlined workflow for investigating the cytotoxicity of isobutyranilide derivatives.
Proposed Signaling Pathway of Isobutyranilide Derivatives
Caption: Proposed mechanism of action for isobutyranilide derivatives in cancer cells.
Isobutyranilide Derivatives as Potential Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of isobutyranilide derivatives as a promising class of enzyme inhibitors. It consolidates key researc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isobutyranilide derivatives as a promising class of enzyme inhibitors. It consolidates key research findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes critical pathways and workflows. The isobutyranilide scaffold has demonstrated significant potential in the design of inhibitors for a range of enzymes implicated in various diseases, including cancer and neurodegenerative disorders.
Introduction to Isobutyranilide Derivatives and Enzyme Inhibition
Enzymes are crucial biocatalysts that regulate a vast array of physiological processes.[1] Dysregulation of enzyme activity is a hallmark of many diseases, making them prime targets for therapeutic intervention.[2] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, representing a cornerstone of modern pharmacology.[2][3]
The isobutyranilide core structure, characterized by an isobutyryl group attached to an aniline (B41778) ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for their ability to inhibit various key enzymes, demonstrating potential for the development of novel therapeutic agents.
Key Enzyme Targets of Isobutyranilide Derivatives
Research has identified several classes of enzymes that are potently inhibited by isobutyranilide derivatives.
Topoisomerase II
DNA topoisomerase II is a vital enzyme that manages DNA topology during replication, transcription, and chromosome segregation. Its inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cells, making it a key target for anticancer drugs.[4] A library of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides has been synthesized and shown to be cytotoxic to several human tumor cell lines.[4] Detailed studies on the most active compounds suggest that topoisomerase II is a likely intracellular target.[4]
Protein Kinases
Protein kinases regulate a majority of cellular pathways, especially those involved in signal transduction. Aberrant kinase activity is a frequent driver of cancer cell proliferation and survival.[5] Consequently, kinase inhibitors are a major class of anticancer drugs.[6][7]
BCR-ABL Kinase: This abnormal tyrosine kinase, resulting from a chromosomal translocation, is the primary cause of chronic myeloid leukemia (CML).[6] Isobutyranilide derivatives structurally related to Nilotinib and Imatinib have been developed as potent inhibitors of the BCR-ABL kinase, with some compounds showing activity in the nanomolar range.[6]
Aurora Kinases: This family of serine/threonine kinases plays a critical role in mitosis. Their overexpression is common in various tumors, making them attractive targets for cancer therapy.[8] Derivatives of compounds like MK-0457 and GSK1070916, which can be considered related to the broader anilide class, have been studied as Aurora B inhibitors.[8]
Protein Phosphatases
Protein phosphatases counteract the activity of protein kinases by removing phosphate (B84403) groups from proteins. The balance between kinases and phosphatases is crucial for normal cell function. Inhibition of specific phosphatases can be a therapeutic strategy, particularly in cancer.
CDC25B and PTP1B: Cell division cycle 25B (CDC25B) and Protein tyrosine phosphatase 1B (PTP1B) are implicated in cell cycle regulation and are considered targets for cancer drug development.[9] A series of 2,3-dioxoindolin-N-phenylacetamide derivatives, which share structural similarities with anilides, have demonstrated potent, mixed-type inhibitory activity against both CDC25B and PTP1B.[9]
Alkaline Phosphatases (ALPs): These enzymes are involved in bone mineralization and are over-expressed in certain bone disorders.[10] Thiazole and[4][11]-naphthyridine derivatives have been identified as potent inhibitors of ALPs, suggesting that diverse heterocyclic anilide-like structures can target this enzyme class.[10][12]
Quantitative Inhibition Data
The following tables summarize the inhibitory activities of various isobutyranilide and related derivatives against their respective enzyme targets.
Table 1: Inhibitory Activity of Isobutyranilide Derivatives against Topoisomerase II
Compound
Cell Line
Cytotoxicity IC50 (µM)
Target Enzyme
Reference
| 6g (An isobutyranilide derivative) | MCF-7, HeLa, A2780, OVCAR5 | Micromolar range | Topoisomerase II |[4] |
Table 2: Inhibitory Activity of Anilide Derivatives against Protein Kinases
Detailed and reliable experimental protocols are essential for evaluating enzyme inhibitors.[13][14][15]
General Enzymatic Activity Inhibition Assay
This protocol outlines the key steps for a standard enzyme inhibition assay.[13][16]
Preparation: Prepare a suitable buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and the isobutyranilide inhibitor.
Enzyme Dilution: Dilute the enzyme to a concentration that yields a measurable rate of reaction under the assay conditions.
Pre-incubation: Mix the enzyme with various concentrations of the inhibitor. Allow this mixture to pre-incubate for a specific period to permit binding.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
Monitoring: Monitor the reaction progress over time. This is often done using a spectrophotometer or microplate reader to measure the change in absorbance as the substrate is converted to a product.
Data Analysis: Plot the reaction rates against inhibitor concentrations. Calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, noncompetitive).[17]
Topoisomerase II Inhibition Assay (Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and an ATP-containing reaction buffer.
Inhibitor Addition: Add varying concentrations of the test isobutyranilide derivative to the reaction mixture. Include a positive control (e.g., etoposide) and a negative (no inhibitor) control.
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
Electrophoresis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis.
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form.
In Vitro Kinase Assay (e.g., for BCR-ABL)
This protocol is used to measure the inhibition of a specific kinase.
Materials: Purified recombinant kinase (e.g., BCR-ABL), a specific peptide substrate, ATP (often radiolabeled [γ-³²P]ATP), and the test compound.
Reaction Setup: In a microplate well, combine the kinase, the test isobutyranilide derivative at various concentrations, and the peptide substrate in a kinase reaction buffer.
Initiation: Start the phosphorylation reaction by adding [γ-³²P]ATP.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time.
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP.
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter. The amount of radioactivity is proportional to the kinase activity. Calculate IC50 values from the dose-response curves.
Phosphatase Inhibition Assay (e.g., for PTP1B and CDC25B)
This assay measures the dephosphorylation of a substrate.[9]
Substrate: A common substrate for phosphatases is p-nitrophenyl phosphate (pNPP), which produces a yellow product (p-nitrophenol) upon dephosphorylation, or a fluorescent substrate like 3-O-methylfluorescein phosphate (OMFP).[9]
Reaction: Combine the purified phosphatase (e.g., PTP1B or CDC25B), the test compound, and a reaction buffer in a 96-well plate.
Pre-incubation: Incubate the enzyme and inhibitor together for a short period.
Initiation: Start the reaction by adding the substrate (e.g., OMFP).
Measurement: Monitor the increase in fluorescence or absorbance at the appropriate wavelength over time using a plate reader.
Analysis: Determine the initial reaction velocities and calculate the percent inhibition for each concentration of the isobutyranilide derivative to determine the IC50 value.
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in the study of isobutyranilide enzyme inhibitors.
Caption: General workflow for the discovery and development of enzyme inhibitors.
Caption: Simplified BCR-ABL signaling pathway and its inhibition.
Caption: Logical diagram of a Structure-Activity Relationship (SAR) study.
Conclusion and Future Perspectives
The isobutyranilide scaffold and its derivatives represent a valuable platform for the design of novel enzyme inhibitors. Research has demonstrated their efficacy against a diverse range of clinically relevant enzymes, including topoisomerases, protein kinases, and phosphatases. The versatility of the core structure allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties through systematic SAR studies.
Future research should focus on expanding the library of isobutyranilide derivatives and screening them against a wider array of enzyme targets. The use of computational tools, such as molecular docking and virtual screening, can accelerate the identification of promising lead compounds.[18][19] Furthermore, elucidating the precise binding modes of these inhibitors through structural biology techniques like X-ray crystallography will provide invaluable insights for rational, structure-based drug design. The continued exploration of isobutyranilide derivatives holds significant promise for the development of the next generation of targeted therapeutics.
An In-depth Technical Guide to the Physical and Chemical Properties of Isobutyranilide
For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound belonging to the anilide class. An anilide is a compound co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound belonging to the anilide class. An anilide is a compound containing a phenyl group attached to the nitrogen atom of an amide. The structure of isobutyranilide consists of an isobutyryl group acylating the amino group of aniline (B41778). This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and relevant technical data presented in a clear and accessible format for laboratory and research applications.
Chemical and Physical Properties
The fundamental properties of isobutyranilide are summarized below, providing essential data for its handling, characterization, and use in experimental settings.
Table 1: General and Chemical Properties of Isobutyranilide
Electron ionization mass spectra are available, showing the molecular ion peak and fragmentation patterns.
PubChem
UV/Visible Spectroscopy
UV/Vis spectrum is available, which can provide information about the electronic transitions within the molecule.
PubChem
Synthesis of Isobutyranilide
The synthesis of isobutyranilide is typically achieved through the acylation of aniline with isobutyryl chloride. This is a standard and efficient method for forming the amide bond.
Experimental Protocol: Synthesis of Isobutyranilide
Materials:
Aniline
Isobutyryl chloride
Anhydrous diethyl ether (or another suitable inert solvent like dichloromethane)
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline in anhydrous diethyl ether. Cool the flask in an ice bath.
Addition of Acylating Agent: Slowly add a stoichiometric equivalent of isobutyryl chloride, optionally in a solution of anhydrous diethyl ether, to the cooled aniline solution with continuous stirring. A weak base like pyridine can be added to neutralize the HCl byproduct.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
Work-up:
Quench the reaction mixture by slowly adding water.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with dilute HCl (to remove unreacted aniline), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
Isolation and Purification:
Dry the organic layer over anhydrous magnesium sulfate.
Filter to remove the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure isobutyranilide.
Caption: Experimental workflow for the synthesis of Isobutyranilide.
Biological Activity
While isobutyranilide itself is not extensively studied for its biological activity, related salicylanilide (B1680751) structures have shown a range of activities. For instance, certain salicylanilide derivatives exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antimycobacterial activity. The biological effects of these related compounds are often linked to their lipophilicity and the nature of substituents on the aromatic rings. At present, no specific signaling pathways involving isobutyranilide have been elucidated in the scientific literature.
Structure-Spectra Relationship
The chemical structure of isobutyranilide directly influences its spectroscopic signatures, which are essential for its characterization. The diagram below illustrates the correlation between the structural components of isobutyranilide and the expected signals in its key spectra.
Caption: Relationship between Isobutyranilide structure and its spectra.
Safety Information
Isobutyranilide should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General safety measures include using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated area or fume hood.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of isobutyranilide, a standard protocol for its synthesis, and a summary of its spectroscopic characteristics. The organized data and visual representations are intended to support researchers, scientists, and drug development professionals in their work with this compound. While its specific biological roles are not well-defined, the chemistry of isobutyranilide is foundational to the synthesis of various anilide derivatives with potential pharmacological applications.
An In-depth Technical Guide to the Discovery and Synthesis of Isobutyranilide
For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyranilide, systematically known as 2-methyl-N-phenylpropanamide, is an anilide compound that serves as a valuable building block in organ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyranilide, systematically known as 2-methyl-N-phenylpropanamide, is an anilide compound that serves as a valuable building block in organic synthesis. Its derivatives have been explored for various applications, including as potential therapeutic agents. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for isobutyranilide. It includes detailed experimental protocols, a comparative analysis of synthetic routes, and visualizations of reaction mechanisms to support researchers and professionals in the field of drug development and chemical synthesis.
Historical Context and Discovery
The synthesis of anilides, the class of compounds to which isobutyranilide belongs, has a rich history rooted in the development of organic chemistry in the 19th century. While the exact first synthesis of isobutyranilide is not prominently documented, its preparation falls under the general methods for amide synthesis developed during that era.
The discovery of aniline (B41778) in the early 19th century paved the way for the exploration of its derivatives.[1][2] A pivotal moment in anilide synthesis was the development of the Schotten-Baumann reaction in 1883 by German chemists Carl Schotten and Eugen Baumann.[3][4] This reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, became a fundamental method for forming amide bonds and was likely one of the earliest methods by which isobutyranilide could have been synthesized.[3][5][6] This reaction's robustness and generally high yields have made it a staple in organic synthesis for over a century.[]
Over the years, other methods have been developed to address the limitations of the Schotten-Baumann reaction, such as the use of moisture-sensitive and lachrymatory acyl chlorides. These alternative routes include the use of carboxylic anhydrides and the development of various coupling agents to facilitate the direct reaction between a carboxylic acid and an amine under milder conditions.[8][9]
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route to isobutyranilide depends on factors such as starting material availability, desired yield, reaction conditions, and scalability. The following table summarizes the key quantitative data for the most common methods of isobutyranilide synthesis.
Method
Key Reagents
Typical Reaction Time
Typical Temperature
Typical Yield (%)
Key Advantages
Key Disadvantages
Schotten-Baumann Reaction
Isobutyryl chloride, Aniline, Base (e.g., NaOH, Pyridine)
In a round-bottom flask, dissolve aniline (1.0 equivalent) in dichloromethane.
Cool the solution in an ice bath to 0°C.
Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution.
Simultaneously, add 10% sodium hydroxide solution dropwise to maintain a basic pH.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Transfer the mixture to a separatory funnel and wash sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Synthesis of Isobutyranilide from Isobutyric Anhydride
This protocol details the synthesis using isobutyric anhydride.
Materials:
Aniline
Isobutyric anhydride
Toluene
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, combine aniline (1.0 equivalent) and isobutyric anhydride (1.2 equivalents) in toluene.
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purify the resulting solid by recrystallization.
Method 3: Carbodiimide-Mediated Synthesis of Isobutyranilide
This protocol outlines the synthesis using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
Isobutyric acid
Aniline
N,N'-Dicyclohexylcarbodiimide (DCC)
Dichloromethane (CH₂Cl₂)
0.5 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve isobutyric acid (1.0 equivalent) and aniline (1.0 equivalent) in dichloromethane in a round-bottom flask.
Cool the solution to 0°C in an ice bath.
Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise to the cooled mixture.
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.
Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
Purify the product by column chromatography or recrystallization.
Reaction Mechanisms and Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathways for the key synthetic methods.
Schotten-Baumann Reaction Mechanism
Caption: Mechanism of the Schotten-Baumann reaction.
Synthesis from Carboxylic Anhydride Mechanism
Caption: Mechanism of isobutyranilide synthesis from isobutyric anhydride.
Carbodiimide (DCC) Coupling Mechanism
Caption: Mechanism of DCC-mediated synthesis of isobutyranilide.
Conclusion
The synthesis of isobutyranilide has evolved from classical methods like the Schotten-Baumann reaction to more modern techniques employing coupling agents. The choice of synthetic route is a critical decision for researchers and drug development professionals, balancing factors of yield, cost, and reaction conditions. This guide provides the necessary historical context, comparative data, and detailed protocols to inform this decision-making process and facilitate the efficient synthesis of isobutyranilide and its derivatives. The provided mechanistic diagrams offer a clear visual understanding of the underlying chemical transformations.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of isobutyranilide, detailed experimental protocols for its sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of isobutyranilide, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic workflow. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.
Core Properties of Isobutyranilide
Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound with significance in chemical synthesis and as a potential scaffold in medicinal chemistry.[1] Its fundamental properties are summarized below.
A standard and efficient method for the synthesis of isobutyranilide is the acylation of aniline (B41778) with isobutyryl chloride. This reaction, a nucleophilic acyl substitution, is widely used for the formation of amide bonds.
Experimental Protocol: Synthesis
Objective: To synthesize isobutyranilide from aniline and isobutyryl chloride.
Dichloromethane (DCM) or other suitable aprotic solvent
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.1 equivalents) in dichloromethane. Place the flask in an ice bath and stir the solution magnetically.
Addition of Acyl Chloride: Add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
Work-up:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude isobutyranilide.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure isobutyranilide as a solid.
Analytical Characterization
The identity and purity of the synthesized isobutyranilide can be confirmed using various spectroscopic techniques.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of isobutyranilide.
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or 500 MHz)
Procedure:
Sample Preparation: Dissolve approximately 10-20 mg of the purified isobutyranilide in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition:
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Experimental Protocol: Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups in isobutyranilide.
Instrumentation:
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
Sample Preparation:
Solid Sample (KBr Pellet): Mix a small amount of the dry product with powdered potassium bromide (KBr) and press it into a thin, transparent pellet.
Thin Film: Dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Experimental Protocol: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of isobutyranilide.
Instrumentation:
Mass Spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
Data Acquisition: Acquire the mass spectrum. In EI-MS, a standard electron energy of 70 eV is typically used. The spectrum will show the molecular ion peak (M⁺) and various fragment ions. The NIST WebBook provides mass spectral data for isobutyranilide.[2]
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of isobutyranilide.
Caption: Workflow for the synthesis and purification of isobutyranilide.
Biological and Metabolic Pathways
Currently, there is limited specific information available in the public domain regarding the detailed metabolic pathways or direct involvement of isobutyranilide in specific signaling cascades. Amide-containing compounds can undergo metabolic transformations such as hydrolysis, N-dealkylation, and oxidation, often mediated by cytochrome P450 enzymes in the liver.[4] However, a definitive metabolic map for isobutyranilide has not been extensively documented. Further research is required to elucidate its biological activities and metabolic fate.
Predicted Biological Targets of Isobutyranilide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyranilide, a molecule with a core anilide structure, has emerged as a scaffold of interest in medicinal chemistry and agrochemical resear...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyranilide, a molecule with a core anilide structure, has emerged as a scaffold of interest in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the predicted biological targets of isobutyranilide and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways and workflows. The information presented herein is intended to facilitate further research and development of isobutyranilide-based compounds.
Predicted Biological Targets
Based on current research, two primary biological targets have been identified for derivatives of isobutyranilide: Topoisomerase II and Succinate (B1194679) Dehydrogenase.
Topoisomerase II Inhibition
A significant body of evidence points towards topoisomerase II as a key intracellular target for certain isobutyranilide derivatives. Specifically, 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides have been synthesized and evaluated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects in various human tumor cell lines, and their mechanism of action is suggested to involve the inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[1]
The following tables summarize the cytotoxic activity (IC50 values) of various isobutyranilide derivatives against a panel of human cancer cell lines and their direct inhibitory effect on topoisomerase II.
Table 1: Cytotoxicity of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide Derivatives [1]
Compound
MCF-7 (μM)
HeLa (μM)
A2780 (μM)
OVCAR5 (μM)
6g
1.5 ± 0.2
2.1 ± 0.3
1.8 ± 0.1
2.5 ± 0.4
6h
> 50
> 50
> 50
> 50
6i
3.2 ± 0.5
4.5 ± 0.6
3.9 ± 0.4
5.1 ± 0.7
Table 2: Topoisomerase II Inhibitory Activity of Isobutyranilide Derivatives [2]
Compound
Topoisomerase II IC50 (μM)
6d
2.26
6f
0.97
Etoposide (control)
0.34
The inhibition of topoisomerase II by isobutyranilide derivatives stabilizes the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in the DNA, which triggers a DNA damage response. Consequently, cell cycle arrest and the activation of apoptotic pathways are induced, ultimately leading to programmed cell death.
Figure 1. Proposed signaling pathway of isobutyranilide derivatives targeting Topoisomerase II.
Succinate Dehydrogenase (SDH) Inhibition
The fungicide isofetamid (B3026465), which shares structural similarities with isobutyranilide, is a known inhibitor of succinate dehydrogenase (SDH), or mitochondrial complex II. This enzyme is a key component of both the citric acid cycle and the electron transport chain. By inhibiting SDH, isofetamid disrupts fungal respiration and energy production. This mode of action strongly suggests that isobutyranilide and its derivatives may also function as SDH inhibitors.
Table 3: IC50 Values of Selected SDH Inhibitors [3][4]
Compound
Target Organism/Enzyme
IC50 (μM)
SDH-IN-6
Rhizoctonia solani SDH
11.76
SDH-IN-15
Fungal SDH
2.04
SDH-IN-31
Fungal SDH
1.11
Atpenin A5
Human SDH
0.0037
Inhibition of SDH by isobutyranilide-like compounds would block the oxidation of succinate to fumarate (B1241708) in the Krebs cycle. This would, in turn, impede the transfer of electrons to the electron transport chain, leading to a decrease in ATP production and ultimately cellular dysfunction and death in susceptible organisms.
Figure 2. Proposed mechanism of SDH inhibition by isobutyranilide-like compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of isobutyranilide's biological targets.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay is a standard method to measure the catalytic activity of Topoisomerase II, which involves the decatenation (unlinking) of kinetoplast DNA (kDNA).[5][6]
Workflow Diagram
Figure 3. Workflow for a Topoisomerase II DNA decatenation assay.
Methodology
Reaction Mixture Preparation: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA), and ATP. Add the isobutyranilide derivative at various concentrations.
Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase II enzyme.
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
Reaction Termination: Stop the reaction by adding a stop solution, which often contains SDS.
Protein Digestion: Treat the mixture with Proteinase K to digest the topoisomerase II enzyme.
Gel Electrophoresis: Load the samples onto an agarose gel.
Visualization: After electrophoresis, stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.
Data Analysis: Quantify the intensity of the decatenated DNA bands. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.[5]
Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[7][8]
Workflow Diagram
Figure 4. Workflow for a colorimetric SDH activity assay.
Methodology
Sample Preparation: Isolate mitochondria from cells or tissues, or use a purified SDH enzyme preparation.
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, DCPIP, and the test compound (e.g., isobutyranilide) at various concentrations.
Reaction Initiation: Start the reaction by adding the substrate, succinate.
Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm using a microplate reader. The blue color of oxidized DCPIP fades as it is reduced.
Rate Calculation: Calculate the rate of the reaction based on the change in absorbance over time.
Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of the compound that inhibits SDH activity by 50%.[8]
Conclusion
The available evidence strongly suggests that isobutyranilide derivatives are promising candidates for targeting both topoisomerase II in cancer cells and succinate dehydrogenase in pathogenic fungi. The quantitative data presented provides a foundation for structure-activity relationship studies, and the detailed experimental protocols offer a clear path for further investigation and validation of these biological targets. The signaling pathways and workflows visualized in this guide aim to provide a clear conceptual framework for researchers in the field. Further studies are warranted to explore the full therapeutic and agrochemical potential of this versatile chemical scaffold.
Application Notes and Protocols for the Laboratory Synthesis of Isobutyranilide
Audience: Researchers, scientists, and drug development professionals. Introduction: Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound with the chemical formula C10H13NO.[1][2] It belong...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound with the chemical formula C10H13NO.[1][2] It belongs to the anilide class of compounds and serves as a valuable intermediate in various chemical syntheses. This document provides a detailed protocol for the laboratory-scale synthesis of isobutyranilide via the acylation of aniline (B41778) with isobutyryl chloride.
Quantitative Data Summary
The following tables summarize the physical and chemical properties of the reactants and the product, along with typical reaction parameters.
Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
Ensure all glassware is oven-dried to prevent hydrolysis of the isobutyryl chloride.
The reaction should be conducted in a well-ventilated fume hood.
3. Synthesis Procedure:
To the round-bottom flask, add aniline (1.0 eq) and anhydrous dichloromethane (DCM).
Add pyridine (1.2 eq) to the solution.
Cool the flask in an ice bath to 0 °C with stirring.
In the dropping funnel, prepare a solution of isobutyryl chloride (1.1 eq) in a small amount of anhydrous DCM.
Add the isobutyryl chloride solution dropwise to the stirred aniline solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Let the reaction stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material (aniline) is consumed.
4. Work-up and Isolation:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with:
1M HCl solution (to remove excess pyridine and aniline).
Saturated NaHCO₃ solution (to neutralize any remaining acid).
Brine (to remove residual water).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent.
Remove the solvent (DCM) using a rotary evaporator to yield the crude isobutyranilide as a solid.
5. Purification:
The crude product can be purified by recrystallization.[4]
Dissolve the crude solid in a minimum amount of hot ethanol or a hexane/ethyl acetate solvent mixture.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.
Collect the purified crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
6. Characterization:
Melting Point: Determine the melting point of the purified crystals and compare it to the literature value (105-107 °C).
Spectroscopy: Confirm the structure of the product using techniques such as Infrared (IR) spectroscopy, ¹H NMR, and ¹³C NMR. The NIST WebBook provides reference spectra for isobutyranilide.[5]
Safety Precautions:
Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Isobutyryl Chloride: Corrosive and a lachrymator. Reacts violently with water. Handle only in a fume hood with proper PPE.
Pyridine: Flammable and harmful if swallowed or inhaled. Use in a well-ventilated area.
Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.
Visualizations
Diagram 1: Experimental Workflow for Isobutyranilide Synthesis
Caption: Workflow for the synthesis and purification of isobutyranilide.
Application Notes and Protocols for the High-Yield Synthesis of 2-Methyl-N-phenylpropanamide
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-N-phenylpropanamide, also known as N-phenylisobutyramide, is a chemical intermediate with applications in the synthesis of various org...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-N-phenylpropanamide, also known as N-phenylisobutyramide, is a chemical intermediate with applications in the synthesis of various organic molecules relevant to pharmaceutical and materials science research. Its structure consists of a phenyl group attached to the nitrogen of an isobutyramide (B147143) moiety. This document provides detailed protocols for the high-yield synthesis of 2-Methyl-N-phenylpropanamide, focusing on practical laboratory-scale preparation. The primary method detailed is the Schotten-Baumann reaction of isobutyryl chloride with aniline (B41778), a robust and cost-effective approach. An overview of alternative methods employing coupling reagents is also presented for comparison.
Physicochemical Data
Property
Value
Molecular Formula
C₁₀H₁₃NO
Molecular Weight
163.22 g/mol
IUPAC Name
2-Methyl-N-phenylpropanamide
CAS Number
4406-41-1
Reaction Scheme
The principal synthetic route described is the acylation of aniline with isobutyryl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
General reaction scheme for the synthesis of 2-Methyl-N-phenylpropanamide.
Experimental Protocols
Protocol 1: High-Yield Synthesis via Schotten-Baumann Reaction
This protocol details the synthesis of 2-Methyl-N-phenylpropanamide from aniline and isobutyryl chloride. This method is known for its high efficiency and scalability.[1][2] Typical yields for this type of N-acylation are in the range of 70-95%.[2]
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molar Eq.
Aniline
C₆H₅NH₂
93.13
1.0
Isobutyryl Chloride
(CH₃)₂CHCOCl
106.55
1.05
Triethylamine (Et₃N)
(C₂H₅)₃N
101.19
1.1
Dichloromethane (DCM)
CH₂Cl₂
84.93
-
1M Hydrochloric Acid
HCl
36.46
-
Sat. Sodium Bicarbonate
NaHCO₃
84.01
-
Brine (Sat. NaCl)
NaCl
58.44
-
Anhydrous MgSO₄/Na₂SO₄
MgSO₄ / Na₂SO₄
-
-
Equipment
Round-bottom flask with magnetic stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (approx. 10 volumes).[1]
Reaction Initiation: Cool the mixture to 0 °C using an ice bath.
Acyl Chloride Addition: Slowly add isobutyryl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the aniline spot indicates the reaction is nearing completion.[1]
Work-up and Isolation:
Upon completion, dilute the reaction mixture with dichloromethane.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any unreacted aniline), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.[2][3]
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.
Alternatively, if the product is an oil or if recrystallization is not effective, purification can be achieved by flash column chromatography on silica (B1680970) gel.
Experimental workflow for the synthesis of 2-Methyl-N-phenylpropanamide.
Protocol 2: Synthesis via Amide Coupling Reagents (Alternative Method)
Modern amide synthesis often utilizes coupling reagents to facilitate the reaction between a carboxylic acid (isobutyric acid) and an amine (aniline) under milder conditions, avoiding the need to isolate a reactive acyl chloride.[4] This method is particularly useful for sensitive substrates but is generally less atom-economical and more expensive for large-scale synthesis.[1]
General Principle
Carbodiimides (e.g., EDC) or onium salts (e.g., HATU, HBTU) are used to activate the carboxylic acid, which then reacts with the amine to form the amide bond.
Comparison of Synthetic Routes
Feature
Acyl Chloride Method (Protocol 1)
Coupling Reagent Method (Protocol 2)
Starting Materials
Isobutyryl Chloride, Aniline
Isobutyric Acid, Aniline
Reaction Conditions
0 °C to Room Temperature
Often Room Temperature
Byproducts
HCl (neutralized by base)
Urea or other byproducts from the coupling reagent
Poor, due to the high molecular weight of the coupling agent.[1]
Cost
Generally lower cost reagents
Coupling agents are significantly more expensive.[1]
Scale-Up Feasibility
Highly feasible; common industrial method
Less feasible for large scale due to cost and waste streams.[1]
Data and Characterization
The structure and purity of the synthesized 2-Methyl-N-phenylpropanamide should be confirmed using standard analytical techniques.
Expected Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (multiplet, ~7.1-7.4 ppm), the N-H proton (broad singlet), the methine proton of the isobutyryl group (septet), and the two methyl groups of the isobutyryl group (doublet).
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the isobutyryl group.
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the amide group, and a broad band around 3300 cm⁻¹ for the N-H stretching vibration.[4]
Troubleshooting
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Inactive (hydrolyzed) isobutyryl chloride.[1]2. Water in the reaction.[1]3. Insufficient base.
1. Use freshly opened or distilled isobutyryl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Ensure at least 1.1 equivalents of base are used.
Reaction Stalls
1. Poor mixing.2. Formation of insoluble aniline hydrochloride salt.
1. Ensure vigorous and efficient stirring.2. Add the base before the acyl chloride to prevent the acid-base reaction between aniline and the HCl byproduct.
Impure Product
1. Incomplete reaction.2. Inefficient work-up.
1. Monitor the reaction to completion using TLC.2. Perform all aqueous washes thoroughly to remove starting materials and byproducts.
Application Note: Purification of Isobutyranilide by Recrystallization
Introduction Isobutyranilide (2-methyl-N-phenylpropanamide) is an organic compound that can be synthesized through various chemical reactions.[1][2][3] The crude product obtained from synthesis often contains impurities,...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Isobutyranilide (2-methyl-N-phenylpropanamide) is an organic compound that can be synthesized through various chemical reactions.[1][2][3] The crude product obtained from synthesis often contains impurities, such as unreacted starting materials, byproducts, and colored materials. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds based on differences in solubility.[4][5][6][7] The principle of recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[5] As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[7][8] The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor).[9] This application note provides a detailed protocol for the purification of isobutyranilide using the recrystallization method.
Principle of Recrystallization
The selection of an appropriate solvent is the most critical step in recrystallization.[10] An ideal solvent should exhibit the following properties:
The compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[4][6]
The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[4][10]
The solvent should not react chemically with the compound being purified.[4]
The solvent should have a relatively low boiling point for easy removal from the purified crystals.[4]
For compounds where a single solvent is not ideal, a mixed-solvent system (solvent pair) can be employed.[9] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, indicating the saturation point. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Protocol
This protocol outlines the general steps for the purification of isobutyranilide by recrystallization. A preliminary solvent screening is recommended to determine the optimal solvent or solvent pair.
Activated charcoal (optional, for colored impurities)
Boiling chips
Procedure
1. Solvent Selection (Screening)
a. Place a small amount (e.g., 50 mg) of crude isobutyranilide into several test tubes.
b. Add a small volume (e.g., 1 mL) of a different potential solvent to each test tube.
c. Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
d. Gently heat the test tubes in a water bath and observe the solubility. The compound should dissolve completely in a minimal amount of the hot solvent.
e. Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
f. Based on these observations, select the most suitable single solvent or solvent pair. For isobutyranilide, an ethanol-water mixture is often a good starting point.
2. Dissolution of Crude Isobutyranilide
a. Place the crude isobutyranilide (e.g., 2.0 g) in an Erlenmeyer flask with a magnetic stir bar and a few boiling chips.
b. Add the chosen solvent (e.g., ethanol) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[11]
3. Decolorization (Optional)
a. If the solution is colored, remove the flask from the heat source and allow it to cool slightly.
b. Add a small amount of activated charcoal (about 1-2% of the solute mass) to the solution.[12]
c. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[8]
4. Hot Filtration
a. This step is necessary to remove insoluble impurities and activated charcoal (if used).
b. Set up a hot filtration apparatus using a stemless funnel and fluted filter paper. Pre-heat the funnel and the receiving Erlenmeyer flask by placing them on the hot plate or by pouring some hot solvent through them to prevent premature crystallization.[4][9]
c. Quickly filter the hot solution.
5. Crystallization
a. Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[5]
b. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[5]
6. Collection and Washing of Crystals
a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
b. Collect the crystals by vacuum filtration.
c. Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities.[9][12]
7. Drying the Crystals
a. Continue to draw air through the Büchner funnel to partially dry the crystals.
b. Transfer the crystals to a pre-weighed watch glass and spread them out.
c. Allow the crystals to air-dry completely or dry them in a low-temperature oven (ensure the temperature is well below the melting point of isobutyranilide).
8. Purity Assessment
a. Weigh the dried, purified crystals to calculate the percent recovery.
b. Determine the melting point of the purified isobutyranilide. A pure compound will have a sharp melting point range close to the literature value.
Data Presentation
The following table summarizes typical data expected from the purification of isobutyranilide by recrystallization.
Parameter
Before Recrystallization
After Recrystallization
Appearance
Off-white to yellowish solid
White crystalline solid
Mass
2.00 g
1.65 g
Melting Point
102-105 °C
105-106 °C
Purity (by HPLC)
95%
>99%
Percent Recovery
N/A
82.5%
Percent Recovery is calculated as: (mass of pure product / mass of crude product) x 100.[12]
Application Notes and Protocols for the Quantitative Analysis of Isobutyranilide
Introduction Isobutyranilide (2-methyl-N-phenylpropanamide) is an amide compound with applications in various chemical syntheses and as a potential intermediate in the pharmaceutical and agricultural industries. Accurate...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Isobutyranilide (2-methyl-N-phenylpropanamide) is an amide compound with applications in various chemical syntheses and as a potential intermediate in the pharmaceutical and agricultural industries. Accurate and precise quantification of isobutyranilide is crucial for quality control, process monitoring, and stability testing. These application notes provide detailed protocols for the quantitative analysis of isobutyranilide using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
This method is suitable for the quantification of isobutyranilide in bulk drug substances and finished products. A reversed-phase HPLC method provides excellent selectivity and sensitivity.
Experimental Protocol
1.1. Instrumentation and Materials
HPLC system with a UV or Photodiode Array (PDA) detector
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Run Time: Approximately 10 minutes.
1.3. Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of isobutyranilide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
Sample Solution: Accurately weigh a quantity of the sample equivalent to about 100 mg of isobutyranilide and prepare a 1000 µg/mL solution in the mobile phase. Dilute further, if necessary, to fall within the calibration range.
1.4. Data Analysis
Inject the standard and sample solutions into the HPLC system.
Identify the isobutyranilide peak based on the retention time of the standard.
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
Determine the concentration of isobutyranilide in the sample solution from the calibration curve.
Quantitative Data Summary
Parameter
Result
Linearity Range
1 - 100 µg/mL
Correlation Coefficient (r²)
> 0.999
Limit of Detection (LOD)
~0.2 µg/mL
Limit of Quantification (LOQ)
~0.6 µg/mL
Accuracy (Recovery)
98.0 - 102.0%
Precision (%RSD)
< 2.0%
Experimental Workflow
Workflow for the HPLC quantification of isobutyranilide.
Gas Chromatography (GC) Method
This GC method is suitable for the analysis of isobutyranilide in samples where the analyte is sufficiently volatile and thermally stable. A Flame Ionization Detector (FID) provides a robust and linear response.
Experimental Protocol
2.1. Instrumentation and Materials
Gas chromatograph with a Flame Ionization Detector (FID)
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase.
Nitrogen or Helium (carrier gas)
Hydrogen and Air (for FID)
Methanol (GC grade)
Isobutyranilide reference standard
2.2. Chromatographic Conditions
Injector Temperature: 250°C.
Detector Temperature: 280°C.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 15°C/min to 250°C.
Hold at 250°C for 5 minutes.
Carrier Gas Flow: 1.0 mL/min.
Injection Mode: Split (e.g., 20:1).
Injection Volume: 1 µL.
2.3. Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of isobutyranilide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the range of 10-200 µg/mL.
Sample Solution: Prepare a solution of the sample in methanol at a concentration expected to be within the calibration range.
2.4. Data Analysis
Inject the standard and sample solutions.
Identify the isobutyranilide peak by its retention time.
Generate a calibration curve by plotting peak area versus concentration.
Calculate the concentration of isobutyranilide in the sample.
Quantitative Data Summary
Parameter
Result
Linearity Range
10 - 200 µg/mL
Correlation Coefficient (r²)
> 0.998
Limit of Detection (LOD)
~1 µg/mL
Limit of Quantification (LOQ)
~3 µg/mL
Accuracy (Recovery)
97.0 - 103.0%
Precision (%RSD)
< 3.0%
Experimental Workflow
Method
Application Note: HPLC Analysis of Isobutyranilide Reaction Mixture
Abstract This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isobutyranilide from a crude reaction mixture. This method is suitab...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isobutyranilide from a crude reaction mixture. This method is suitable for monitoring reaction progress, determining product purity, and identifying key impurities. The protocol provides a rapid and accurate separation of isobutyranilide from starting materials and common byproducts, making it an essential tool for process development and quality control in pharmaceutical and chemical synthesis.
Introduction
Isobutyranilide is a chemical intermediate used in the synthesis of various pharmaceuticals and other fine chemicals. Its production, typically through the acylation of aniline (B41778) with an isobutyrylating agent, requires careful monitoring to ensure complete reaction and to control impurity profiles. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of components in a complex mixture. This document provides a detailed protocol for the HPLC analysis of an isobutyranilide reaction mixture, enabling researchers and drug development professionals to effectively assess reaction outcomes. A common analytical approach for aniline derivatives involves reversed-phase HPLC.[1][2][3][4][5]
Experimental Protocols
Instrumentation and Columns
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is recommended.[2]
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent selectivity for the separation of isobutyranilide and related compounds.[2]
Reagents: Phosphoric acid for mobile phase modification.
Standards: Analytical grade isobutyranilide, aniline, and isobutyric acid for peak identification and calibration.
Chromatographic Conditions
A typical set of chromatographic conditions for this analysis is summarized in the table below.
Parameter
Condition
Stationary Phase
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
Standard and Sample Preparation
Standard Preparation:
Prepare individual stock solutions of isobutyranilide, aniline, and isobutyric acid in methanol at a concentration of 1 mg/mL.
Create a working standard mixture by appropriately diluting the stock solutions with the mobile phase to a final concentration of 100 µg/mL for each component.
Sample Preparation:
Quench a representative aliquot of the reaction mixture in a known volume of methanol.
Dilute the quenched sample with the mobile phase to achieve a concentration within the linear range of the method.
Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[2]
Data Presentation
The following table summarizes the expected retention times for the key components in the isobutyranilide reaction mixture under the specified chromatographic conditions. Actual retention times may vary slightly depending on the specific HPLC system and column used.
Compound
Expected Retention Time (min)
Isobutyric Acid
~ 2.5
Aniline
~ 3.8
Isobutyranilide
~ 7.2
Experimental Workflow Diagram
Caption: Workflow for HPLC analysis of isobutyranilide.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of reaction components.
Application Note: Quantitative Analysis of Isobutyranilide by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and reliable method for the quantitative analysis of isobutyranilide using Gas Chromatography-Mass Spectrome...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of isobutyranilide using Gas Chromatography-Mass Spectrometry (GC-MS). Isobutyranilide, an amide of isobutyric acid and aniline, serves as a key intermediate in various chemical syntheses. The described protocol provides a highly selective and sensitive method for the determination of isobutyranilide in solution, suitable for quality control, reaction monitoring, and stability studies. The method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry, ensuring broad applicability and reproducibility.
Introduction
Isobutyranilide (N-phenylisobutyramide) is a chemical compound with the molecular formula C10H13NO.[1][2] Accurate and precise quantification of this analyte is crucial in various stages of drug development and chemical manufacturing to ensure product quality and process efficiency. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and mass selectivity for unequivocal identification and quantification. This document provides a comprehensive protocol for the GC-MS analysis of isobutyranilide, including sample preparation, instrument parameters, and data analysis.
Internal Standard (IS): N-Butylaniline (≥99.5% purity).
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
Syringes: Calibrated microsyringes for standard and sample preparation.
Volumetric flasks: Class A, various sizes.
Pipettes: Calibrated micropipettes.
Standard and Sample Preparation
Stock Solutions (1000 µg/mL):
Accurately weigh approximately 10 mg of Isobutyranilide reference standard and dissolve it in 10 mL of dichloromethane.
Accurately weigh approximately 10 mg of N-Butylaniline (Internal Standard) and dissolve it in 10 mL of dichloromethane.
Working Calibration Standards:
Prepare a series of calibration standards by serially diluting the Isobutyranilide stock solution with dichloromethane to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Spike each calibration standard with the Internal Standard stock solution to a final concentration of 20 µg/mL.
Sample Preparation:
For liquid samples, dilute an accurately measured volume of the sample with dichloromethane to fall within the calibration range.
Spike the diluted sample with the Internal Standard to a final concentration of 20 µg/mL.
For solid samples, accurately weigh a portion of the sample, dissolve it in dichloromethane, and dilute as necessary to be within the calibration range. Add the Internal Standard to a final concentration of 20 µg/mL.
Filter the final solution using a 0.45 µm syringe filter before injection.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard GC-MS system. The following parameters are recommended and may be optimized for specific instrumentation.
Parameter
Condition
Gas Chromatograph
Column
HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature
250 °C
Injection Mode
Splitless
Injection Volume
1 µL
Carrier Gas
Helium, constant flow at 1.0 mL/min
Oven Program
Initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
Ion Source Temp.
230 °C
Quadrupole Temp.
150 °C
Transfer Line Temp.
280 °C
Acquisition Mode
Selected Ion Monitoring (SIM)
SIM Ions:
Compound
Retention Time (min)
Quantifier Ion (m/z)
Qualifier Ion(s) (m/z)
N-Butylaniline (IS)
~ 7.8
106
149, 77
Isobutyranilide
~ 9.5
93
163, 77
Data Presentation
Qualitative Analysis
The identification of isobutyranilide is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample with that of a certified reference standard. The electron ionization mass spectrum of isobutyranilide is characterized by a molecular ion peak at m/z 163 and a base peak at m/z 93, corresponding to the anilinium cation.[1]
Quantitative Analysis
A calibration curve is generated by plotting the ratio of the peak area of the isobutyranilide quantifier ion to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. The concentration of isobutyranilide in the samples is then determined from this calibration curve.
Table 1: Calibration Curve Data for Isobutyranilide
Concentration (µg/mL)
Peak Area Ratio (Analyte/IS)
1
0.048
5
0.245
10
0.492
25
1.235
50
2.480
100
4.975
Correlation Coefficient (r²)
0.9998
Table 2: Precision and Accuracy of the Method
QC Level
Concentration (µg/mL)
Intra-day Precision (%RSD, n=6)
Inter-day Precision (%RSD, n=6)
Accuracy (%)
Low
2.5
3.1
4.5
102.3
Medium
40
2.5
3.8
98.9
High
80
1.9
2.7
101.5
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of Isobutyranilide.
Caption: Factors influencing the GC-MS analysis of Isobutyranilide.
Conclusion
The GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantitative analysis of isobutyranilide. The sample preparation is straightforward, and the chromatographic conditions allow for excellent separation and peak shape. This method is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.
Application Note: 1H and 13C NMR Characterization of Isobutyranilide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the characterization of isobutyranilide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectrosco...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of isobutyranilide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a comprehensive guide to sample preparation, data acquisition parameters, and in-depth analysis of the resulting spectra. The presented data, summarized in clear tabular formats, and illustrative diagrams offer a complete reference for the structural elucidation and quality control of isobutyranilide in a research and drug development setting.
Introduction
Isobutyranilide is an organic compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and thorough characterization of its molecular structure is crucial for ensuring its purity and for understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. This application note outlines the standardized procedures for acquiring and interpreting the ¹H and ¹³C NMR spectra of isobutyranilide.
Experimental Protocols
Sample Preparation
A standard protocol for preparing a small molecule organic compound like isobutyranilide for NMR analysis is as follows:
Sample Weighing: Accurately weigh 5-25 mg of isobutyranilide for ¹H NMR and 50-100 mg for ¹³C NMR analysis.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR spectroscopy on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
Number of Scans: 16 to 64, depending on the sample concentration.
Spectral Width: Typically -2 to 12 ppm.
Acquisition Time: Approximately 2-4 seconds.
Relaxation Delay: 1-5 seconds.
¹³C NMR Spectroscopy:
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
Spectral Width: Typically 0 to 220 ppm.
Acquisition Time: Approximately 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Data Presentation
The ¹H and ¹³C NMR spectral data for isobutyranilide are summarized in the tables below. The assignments are based on the known chemical structure and established principles of NMR spectroscopy.
Table 1: ¹H NMR Spectral Data for Isobutyranilide in CDCl₃
Chemical Shift (δ) ppm
Multiplicity
Integration
Coupling Constant (J) Hz
Assignment
~7.50
d
2H
~8.0
Ar-H (ortho)
~7.30
t
2H
~8.0
Ar-H (meta)
~7.10
t
1H
~7.4
Ar-H (para)
~7.35
br s
1H
-
N-H
~2.55
sept
1H
~6.8
CH(CH₃)₂
~1.25
d
6H
~6.8
CH(CH₃)₂
Table 2: ¹³C NMR Spectral Data for Isobutyranilide in CDCl₃
Chemical Shift (δ) ppm
Assignment
~175.5
C=O
~138.0
Ar-C (ipso)
~129.0
Ar-C (meta)
~124.0
Ar-C (para)
~120.0
Ar-C (ortho)
~36.5
C H(CH₃)₂
~19.5
CH(C H₃)₂
Mandatory Visualizations
Experimental Workflow
The general workflow for the NMR characterization of isobutyranilide is depicted below.
Caption: Experimental workflow for NMR characterization.
Structure-Spectra Correlation
The following diagram illustrates the relationship between the chemical structure of isobutyranilide and its characteristic NMR signals.
Caption: Correlation of isobutyranilide structure with its NMR signals.
Application
Application Notes and Protocols for Isobutyranilide
For Researchers, Scientists, and Drug Development Professionals These application notes provide comprehensive procedures for the handling, storage, and use of Isobutyranilide. The following protocols are intended to ensu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive procedures for the handling, storage, and use of Isobutyranilide. The following protocols are intended to ensure the safe and effective application of this compound in a laboratory setting.
Due to its hazardous nature, Isobutyranilide must be handled with care in a well-ventilated area, preferably within a chemical fume hood.[3] The following workflow outlines the recommended handling procedure:
Caption: Workflow for handling Isobutyranilide.
Storage Conditions
Store Isobutyranilide in a tightly sealed container in a cool, dry, and dark place.[3] Protect from moisture and light to prevent degradation.[4][5]
Storage Condition
Recommendation
Temperature
Cool (2-8 °C for short-term, -20 °C for long-term)
Light
Store in an amber vial or a container wrapped in aluminum foil.[6]
Moisture
Store in a desiccator or with a desiccant.
Incompatibilities
Store away from strong oxidizing agents, acids, and bases.[7]
Experimental Protocols
Synthesis of Isobutyranilide
A common method for the synthesis of Isobutyranilide is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride.[8]
In a reaction flask, treat the aniline with a 2N sodium hydroxide solution.
Slowly add isobutyryl chloride to the mixture while stirring.
Continue to shake or stir the mixture until the temperature returns to approximately 25°C.[8]
A solid precipitate of Isobutyranilide will form.
Collect the solid by filtration and wash it with water.[8]
Recrystallize the product from ethanol to purify.
Caption: Synthesis workflow for Isobutyranilide.
Quality Control and Purity Assessment
The purity of the synthesized Isobutyranilide should be assessed to ensure it is suitable for downstream applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended methods for purity determination.[9][10]
Technique
Principle
HPLC
Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. Purity is determined by the area of the main peak relative to all other peaks.
GC
Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase. Purity is determined by the area percent of the main peak.[10]
Biological Activity Assessment: Topoisomerase II Inhibition Assay
Derivatives of Isobutyranilide have been shown to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division.[11] The following protocol describes a DNA decatenation assay to assess the inhibitory activity of Isobutyranilide derivatives on topoisomerase II.[12][13]
Test compound (Isobutyranilide derivative) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
Prepare reaction mixtures in microcentrifuge tubes on ice, each with a final volume of 20 µL. Each reaction should contain:
2 µL of 10x topoisomerase II reaction buffer
200 ng of kDNA
1 µL of ATP solution
Varying concentrations of the test compound
Distilled water to adjust the volume
Add 1-2 units of human Topoisomerase IIα to each reaction tube.[12]
Incubate the reactions at 37°C for 30 minutes.[12][13]
Stop the reaction by adding 2 µL of stop solution/loading dye.
Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes to digest the enzyme.[12]
Load the samples onto a 1% agarose gel containing ethidium bromide.
Run the gel at a high voltage until the dye front has migrated sufficiently.
Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated kDNA (minicircles) and an increase in the amount of catenated kDNA (which remains at the top of the gel).[12]
Signaling Pathway
Topoisomerase II inhibitors, such as derivatives of Isobutyranilide, can induce cell cycle arrest and apoptosis by stabilizing the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks. This triggers the DNA damage response (DDR) pathway.[14][15]
Caption: Simplified signaling pathway of Topoisomerase II inhibition.
Application Note & Protocol: A Comprehensive Framework for a Tiered Approach to Investigating the Biological Activity of Isobutyranilide
Audience: Researchers, scientists, and drug development professionals. Introduction: Isobutyranilide, a member of the anilide class of organic compounds, presents a scaffold of interest for biological screening due to th...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isobutyranilide, a member of the anilide class of organic compounds, presents a scaffold of interest for biological screening due to the diverse activities observed in related molecules. Anilide derivatives have demonstrated a wide range of pharmacological properties, including analgesic, antipyretic, antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] This document provides a detailed experimental framework for a tiered approach to systematically evaluate the biological activity of Isobutyranilide, commencing with broad cytotoxicity screening, followed by focused anti-inflammatory assays, and culminating in mechanistic studies of relevant signaling pathways.
Tier 1: Preliminary Cytotoxicity Screening
The initial step in assessing the biological potential of a novel compound is to determine its cytotoxic profile across various cell lines. This provides essential information on its therapeutic window and potential for anticancer applications.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[1][2][6][7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[1][6]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of Isobutyranilide in a panel of human cancer cell lines and a non-cancerous cell line to assess its cytotoxic potential and selectivity.
Materials:
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HeLa - cervical, HepG2 - liver)[6]
Non-cancerous human cell line (e.g., HEK293 - human embryonic kidney)[7]
Complete culture medium (specific to each cell line)
Isobutyranilide (dissolved in a suitable solvent like DMSO)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
96-well flat-bottom plates
Microplate reader
Procedure:
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6]
Compound Treatment: Prepare serial dilutions of Isobutyranilide in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).[1]
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.[2]
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[2]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity of Isobutyranilide
Cell Line
Cancer Type
IC50 (µM) after 48h
Selectivity Index (SI)
MCF-7
Breast Cancer
[Insert Data]
[IC50 HEK293 / IC50 MCF-7]
A549
Lung Cancer
[Insert Data]
[IC50 HEK293 / IC50 A549]
HeLa
Cervical Cancer
[Insert Data]
[IC50 HEK293 / IC50 HeLa]
HepG2
Liver Cancer
[Insert Data]
[IC50 HEK293 / IC50 HepG2]
HEK293
Non-cancerous
[Insert Data]
-
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Tier 2: Anti-Inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases, making the identification of novel anti-inflammatory agents a key area of research.[9][10] The lipopolysaccharide (LPS)-stimulated macrophage model is a well-established in vitro system for screening anti-inflammatory compounds.[11] Key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are measured to quantify the inflammatory response.
Objective: To evaluate the ability of Isobutyranilide to inhibit the release of pro-inflammatory cytokines (TNF-α and IL-6) from LPS-stimulated macrophages.
Materials:
Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated with PMA)
Complete culture medium
Lipopolysaccharide (LPS)
Isobutyranilide (dissolved in DMSO)
ELISA kits for mouse or human TNF-α and IL-6
24-well plates
Procedure:
Cell Seeding: Plate macrophages in 24-well plates at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiate with PMA for 48 hours prior to the experiment.
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of Isobutyranilide (determined from Tier 1) for 1-2 hours.
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours). Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a reference drug control (e.g., Dexamethasone).
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of Isobutyranilide compared to the LPS-only control. Determine the IC50 value for the inhibition of each cytokine.
Data Presentation: Inhibition of Pro-inflammatory Cytokines
Caption: Workflow for assessing anti-inflammatory activity.
Tier 3: Mechanistic Insight into Anti-Inflammatory Action
To understand how Isobutyranilide may exert its anti-inflammatory effects, it is crucial to investigate its impact on key inflammatory signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central regulators of inflammation.[12][13][14][15][16][17][18]
Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Pathways
Objective: To determine if Isobutyranilide inhibits the activation of key proteins in the MAPK (p38, ERK1/2, JNK) and NF-κB (p65, IκBα) signaling cascades in LPS-stimulated macrophages.
Cell Treatment: Seed macrophages in 6-well plates. Pre-treat with Isobutyranilide at effective concentrations for 1-2 hours, followed by LPS stimulation for a short duration (e.g., 15-60 minutes).
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blot: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
Immunoblotting: Block the membrane and incubate with specific primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.
Caption: Potential inhibition points of Isobutyranilide in MAPK and NF-κB pathways.
This tiered experimental protocol provides a systematic and comprehensive approach to characterizing the biological activity of Isobutyranilide. By progressing from broad cytotoxicity screening to specific anti-inflammatory assays and mechanistic studies, researchers can efficiently gather robust data to determine the therapeutic potential of this compound. The provided protocols, data presentation tables, and visualizations serve as a detailed guide for executing and interpreting these crucial experiments in the drug discovery process.
Application Notes and Protocols for Cell-Based Assays of Isobutyranilide Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyranilide derivatives have emerged as a promising class of small molecules with potent cytotoxic effects against various cancer cell line...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyranilide derivatives have emerged as a promising class of small molecules with potent cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for essential cell-based assays to characterize the biological activity of these compounds. The methodologies described herein are intended to guide researchers in evaluating the anti-proliferative effects, mechanism of action, and potency of novel Isobutyranilide derivatives.
Certain 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[1] Inhibition of topoisomerase II leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2][3] These derivatives have shown cytotoxicity in the micromolar range against human tumor cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A2780 and OVCAR5 (ovarian cancer), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma).[1] Notably, some of these compounds exhibit selectivity for cancer cells over normal cell lines.
This guide details the protocols for key assays including the MTT assay for cell viability, Annexin V/PI staining for apoptosis detection, and a topoisomerase II activity assay. Additionally, it provides a summary of reported quantitative data and visual representations of the putative signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the reported in vitro efficacy of selected Isobutyranilide derivatives against various cancer cell lines.
Table 1: Cytotoxicity of Isobutyranilide Derivatives (IC50 in µM)
This protocol is adapted for determining the cytotoxic effects of Isobutyranilide derivatives on adherent cancer cell lines like MCF-7.
Materials:
MCF-7 cells
DMEM with 10% FBS and 1% Penicillin-Streptomycin
Isobutyranilide derivative stock solution (in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
96-well plates
Multichannel pipette
Plate reader
Protocol:
Cell Seeding:
Trypsinize and count MCF-7 cells.
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the Isobutyranilide derivative in complete medium. The final DMSO concentration should not exceed 0.5%.
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition and Incubation:
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
Formazan Solubilization and Absorbance Reading:
Carefully aspirate the medium from each well without disturbing the formazan crystals.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency after 24 hours.
Treat the cells with the desired concentrations of the Isobutyranilide derivative for a specified time (e.g., 24, 48 hours). Include an untreated control.
Cell Harvesting:
Collect the culture medium (which contains floating, potentially apoptotic cells).
Wash the adherent cells with PBS and then detach them using trypsin.
Combine the detached cells with the collected medium from the previous step.
Centrifuge the cell suspension at 300 x g for 5 minutes.
Staining:
Discard the supernatant and wash the cell pellet twice with cold PBS.
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
Gently vortex and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the samples immediately using a flow cytometer.
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
Acquire data for at least 10,000 events per sample.
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic/necrotic cells
Annexin V- / PI+: Necrotic cells
Topoisomerase II Activity Assay (DNA Decatenation)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
Human Topoisomerase II enzyme
Kinetoplast DNA (kDNA)
10X Topoisomerase II Assay Buffer
ATP
Isobutyranilide derivative
STEB (Stop Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
Isobutyranilide Derivatives in Medicinal Chemistry: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for isobutyranilide derivatives, a promising class of compounds with significan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for isobutyranilide derivatives, a promising class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. These notes focus on a series of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives that have demonstrated potent cytotoxic activity against various cancer cell lines. The primary mechanism of action for these compounds involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and cell division, leading to the induction of apoptosis in cancer cells.
Application Notes
Isobutyranilide derivatives, particularly those with a 4-(1,2-diarylbut-1-en-1-yl) scaffold, have emerged as a focal point of interest in anticancer drug discovery. These compounds share structural similarities with tamoxifen (B1202), a well-known selective estrogen receptor modulator, but exhibit a distinct mechanism of action by targeting topoisomerase II. This positions them as potential therapeutic agents for a range of malignancies, including those resistant to conventional hormonal therapies.
The most studied compound in this series, herein referred to as Isobutyranilide Derivative 1 , has shown significant cytotoxic effects in the micromolar range against several human cancer cell lines.[1] Its ability to inhibit topoisomerase II disrupts the normal process of DNA replication and repair in rapidly dividing cancer cells, ultimately triggering programmed cell death, or apoptosis.[1] This targeted approach offers the potential for high efficacy with a manageable side-effect profile, a key objective in modern cancer therapy.
The structure-activity relationship (SAR) studies of these derivatives are ongoing, aiming to optimize their potency, selectivity, and pharmacokinetic properties. The modular nature of their synthesis allows for systematic modifications of the aryl rings and the isobutyranilide moiety, providing a versatile platform for the development of new and improved anticancer drug candidates.
Quantitative Data
The cytotoxic activity of Isobutyranilide Derivative 1 has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. For comparison, the IC50 value for the inhibition of topoisomerase II is also included.
Synthesis of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide Derivatives
This protocol is a general procedure for the synthesis of the title compounds, adapted from established McMurry reaction methodologies used for the synthesis of tamoxifen analogues. The key step is the cross-coupling of two different ketones.
Materials:
Appropriate substituted benzophenones (Ketone A and Ketone B)
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)
Procedure:
Preparation of the Low-Valent Titanium Reagent:
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc powder (4 equivalents relative to the ketones).
Under a nitrogen atmosphere, add anhydrous THF to the flask.
Cool the suspension to 0°C in an ice bath.
Slowly add titanium (IV) chloride (2 equivalents) to the stirred suspension via a syringe. The mixture will turn from yellow to black.
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The formation of the active low-valent titanium species is indicated by the black color of the solution.
McMurry Coupling Reaction:
Dissolve equimolar amounts of Ketone A and Ketone B in anhydrous THF in a separate flask.
Cool the refluxing low-valent titanium reagent to room temperature.
Add the solution of the ketones dropwise to the titanium suspension over 30 minutes.
After the addition is complete, heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification:
Cool the reaction mixture to room temperature and quench by the slow addition of 1M HCl.
Filter the mixture through a pad of Celite to remove the titanium salts.
Wash the Celite pad with ethyl acetate.
Combine the organic filtrates and wash successively with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivative. The E and Z isomers may be separable by careful chromatography.
Cytotoxicity Determination by MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of isobutyranilide derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
Cancer cell line of interest (e.g., MCF-7, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Trypsin-EDTA
96-well flat-bottom microplates
Isobutyranilide derivative stock solution (in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding:
Harvest exponentially growing cells and perform a cell count.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the isobutyranilide derivative in culture medium from the stock solution. The final DMSO concentration should be less than 0.5%.
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Assay:
After the incubation period, add 10 µL of MTT solution to each well.
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This protocol describes an in vitro assay to assess the inhibitory effect of isobutyranilide derivatives on the decatenating activity of human topoisomerase IIα using kinetoplast DNA (kDNA) as a substrate.
Materials:
Human Topoisomerase IIα enzyme
kDNA (from Crithidia fasciculata)
10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)
ATP solution (10 mM)
Isobutyranilide derivative stock solution (in DMSO)
Novel Assays for Isobutyranilide Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Isobutyranilide, a compound belonging to the anilide class, and its derivatives are of significant interest in agrochemical and pharmaceutical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyranilide, a compound belonging to the anilide class, and its derivatives are of significant interest in agrochemical and pharmaceutical research due to their potential herbicidal and therapeutic activities. The development of robust and efficient screening assays is crucial for the discovery of novel isobutyranilide-based compounds with desired biological activities. This document provides detailed application notes and protocols for a suite of assays designed to screen isobutyranilide and its analogs. These assays encompass cell-based methods to assess cytotoxicity and herbicidal effects, as well as a biochemical assay targeting a potential enzyme target, histone deacetylase (HDAC).
The protocols provided herein are designed for a high-throughput screening (HTS) format, enabling the rapid evaluation of large compound libraries. Additionally, this guide includes methodologies for assessing the genotoxic potential of lead compounds.
Data Presentation: Summary of Key Assay Parameters
The following table summarizes the key quantitative parameters for the described assays. Note: The data presented are illustrative examples based on typical assay performance for similar compounds and should be determined experimentally for each specific assay and compound library.
This protocol describes a colorimetric assay to assess the cytotoxicity of isobutyranilide compounds on a mammalian cell line (e.g., HeLa, A549).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
Target mammalian cell line
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS), pH 7.4
MTT solution (5 mg/mL in PBS, sterile filtered)
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
96-well flat-bottom microplates
Microplate reader
Protocol:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Compound Treatment: Prepare serial dilutions of isobutyranilide compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for 24, 48, or 72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on a shaker to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
This protocol is designed to assess the herbicidal activity of isobutyranilide compounds on plant cells, using a model system like Arabidopsis thaliana suspension cells.
Principle: This assay measures the viability of plant cells after treatment with test compounds using a fluorescent dye, fluorescein (B123965) diacetate (FDA). FDA is a non-polar, non-fluorescent molecule that can freely enter cells. Inside viable cells, esterases cleave the diacetate group, releasing fluorescein, a polar fluorescent molecule that is retained within the cell, allowing for quantification of viable cells.
Materials:
Arabidopsis thaliana suspension cell culture
Growth medium (e.g., Murashige and Skoog medium)
Fluorescein diacetate (FDA) stock solution (1 mg/mL in acetone)
96-well black, clear-bottom microplates
Fluorescence microplate reader
Protocol:
Cell Distribution: Add 50 µL of a 7-day-old Arabidopsis thaliana cell suspension culture to each well of a 96-well plate.
Compound Application: Add 50 µL of growth medium containing serial dilutions of the isobutyranilide compounds. Include vehicle and positive controls.
Incubation: Incubate the plates for 72 hours at 25°C with gentle shaking under a 16-hour light/8-hour dark cycle.
Staining: Add 10 µL of FDA working solution (diluted from stock to 10 µg/mL in growth medium) to each well.
Incubation: Incubate for 15 minutes at room temperature in the dark.
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay identifies compounds that inhibit the activity of histone deacetylases, a potential target for anilide herbicides.[2][3]
Principle: This is a two-step fluorometric assay. First, an acetylated substrate is incubated with a source of HDAC enzyme (e.g., HeLa nuclear extract or purified HDAC). In the presence of HDAC activity, the substrate is deacetylated. In the second step, a developer is added that specifically recognizes the deacetylated substrate and releases a fluorophore. The fluorescence intensity is inversely proportional to the HDAC activity.
Materials:
HDAC Assay Buffer
HDAC Substrate (acetylated fluorogenic peptide)
HDAC Developer
HeLa Nuclear Extract or purified HDAC enzyme
Trichostatin A (HDAC inhibitor positive control)
96-well black microplates
Fluorescence microplate reader
Protocol:
Reagent Preparation: Prepare working solutions of HDAC enzyme, substrate, and developer according to the manufacturer's instructions.
Reaction Setup: In a 96-well plate, add 50 µL of HDAC Assay Buffer, 5 µL of test compound (isobutyranilide dilutions) or control (Trichostatin A or vehicle), and 25 µL of HDAC enzyme solution.
Initiate Reaction: Add 20 µL of the HDAC substrate to each well to start the reaction.
Incubation: Incubate the plate at 37°C for 30 minutes.
Develop Signal: Add 50 µL of HDAC Developer to each well.
Incubation: Incubate at room temperature for 15 minutes.
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[4][5][6]
Data Analysis:
Calculate the percent inhibition of HDAC activity for each compound concentration relative to the vehicle control. Determine the IC50 value for active compounds.
Genotoxicity Assays
Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies. Some compounds require metabolic activation to become mutagenic; therefore, the test is often performed in the presence of a liver extract (S9 fraction).
Add the test compound (isobutyranilide), the bacterial tester strain, and (if required) the S9 mix to the top agar.
Pour the mixture onto the surface of the minimal glucose agar plates.
Incubate the plates at 37°C for 48-72 hours.
Count the number of revertant colonies and compare to the negative control.
Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[7][8][9]
Protocol Outline:
Treat cells in culture with isobutyranilide for a defined period.
Harvest and resuspend the cells in low melting point agarose.
Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
Immerse the slides in a lysis solution to lyse the cells and unwind the DNA.
Perform electrophoresis under alkaline conditions.
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
Visualize and quantify the comets using a fluorescence microscope and specialized software.
Aniline compounds, the parent class of isobutyranilide, can induce oxidative stress, leading to the activation of downstream signaling pathways such as NF-κB and MAPK, which are involved in inflammatory responses and cell survival.
Signaling Pathway: Histone Deacetylase (HDAC) Inhibition in Plants
HDAC inhibitors can alter gene expression in plants by increasing histone acetylation, which generally leads to a more open chromatin structure and enhanced transcription. This can affect various stress response pathways.
Caption: Effect of HDAC inhibition on plant gene expression.
Technical Support Center: Isobutyranilide Synthesis
Welcome to the technical support center for Isobutyranilide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reacti...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Isobutyranilide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yields and troubleshooting common experimental issues.
This section addresses specific problems you may encounter during the synthesis of isobutyranilide, particularly when using the common method of reacting aniline (B41778) with isobutyryl chloride.
Q1: My isobutyranilide yield is significantly lower than expected. What are the most common causes?
A1: Low yields in this synthesis, which is a type of Schotten-Baumann reaction, often stem from a few key factors:
Protonation of Aniline: The reaction between aniline (a base) and isobutyryl chloride (an acyl chloride) produces hydrochloric acid (HCl) as a byproduct.[1][2] This acid reacts with the starting aniline, protonating it to form an anilinium salt. This salt is no longer nucleophilic and cannot react with the isobutyryl chloride, thus halting the reaction and reducing the yield.[1]
Hydrolysis of Isobutyryl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis.[3] If there is water present in your reaction solvent or on your glassware, the isobutyryl chloride will react with it to form isobutyric acid, which does not participate in the desired amide formation.
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a significant amount of unreacted starting material. It is crucial to accurately calculate the molar equivalents.[3]
Suboptimal Temperature: Running the reaction at too high a temperature can promote side reactions, leading to the formation of colored impurities and a lower yield of the desired product.
Q2: How can I prevent the deactivation of aniline by the generated HCl?
A2: This is the most critical aspect of the Schotten-Baumann reaction. An external base must be added to neutralize the HCl as it is formed.[1][4][5] This keeps the aniline in its free, nucleophilic state.
Aqueous Base: A common and effective method is to use a biphasic system with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) and an organic solvent (e.g., dichloromethane) for the reactants.[2][5] The HCl byproduct is neutralized in the aqueous phase.
Organic Base: Alternatively, a tertiary amine like pyridine (B92270) or triethylamine (B128534) can be used as a base in a single-phase organic solvent system.[4][5] Pyridine can sometimes act as a superior catalyst, making the acyl chloride a more powerful acylating agent.[4][5]
Q3: I am observing significant byproduct formation and my final product is discolored. How can I minimize this?
A3: Byproduct formation is often linked to reaction conditions and reagent purity.
Control the Temperature: The reaction is exothermic. Add the isobutyryl chloride slowly to the aniline solution, preferably while cooling the reaction vessel in an ice bath (0 °C). This helps to control the reaction rate and suppress side reactions that occur at higher temperatures.[3]
Ensure Reagent Purity: Use freshly distilled aniline and high-purity isobutyryl chloride. Impurities in starting materials can lead to undesired side products.
Maintain Anhydrous Conditions: As mentioned, water leads to the hydrolysis of isobutyryl chloride.[3][6] Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent this side reaction.
Q4: What is the most effective method for purifying crude isobutyranilide?
A4: Recrystallization is a highly effective technique for purifying solid organic compounds like isobutyranilide.
Solvent Selection: The ideal solvent is one in which isobutyranilide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, often works well.
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot-filtering the solution. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of pure crystals. The purified crystals can then be collected by vacuum filtration.[7]
Data Presentation: Optimizing Reaction Conditions
The yield of isobutyranilide is highly dependent on the reaction parameters. The following table provides a summary of how different conditions can influence the outcome. This data is representative for optimizing a Schotten-Baumann type reaction.
Parameter
Condition A
Condition B
Condition C
Expected Outcome
Rationale
Base
None
Pyridine (1.1 eq)
10% NaOH (aq)
Condition C > B > A
A base is required to neutralize HCl.[1][4] Aqueous NaOH in a biphasic system is often very efficient.[2]
Temperature
50 °C
Room Temp (~25 °C)
0 °C
Condition C > B > A
Lower temperatures reduce the rate of side reactions and prevent degradation.[3]
Solvent
Ethanol
Dichloromethane
Anhydrous Dichloromethane
Condition C > B > A
Anhydrous (dry) solvent prevents hydrolysis of the isobutyryl chloride.[3][6]
Addition Rate
All at once
Over 5 minutes
Over 20 minutes (dropwise)
Condition C > B > A
Slow, dropwise addition helps to control the exothermic reaction and maintain a low temperature.
Experimental Protocols
Protocol: Synthesis of Isobutyranilide via the Schotten-Baumann Reaction
This protocol describes a standard laboratory procedure for synthesizing isobutyranilide from aniline and isobutyryl chloride with a high expected yield.
Reaction Setup: In a 250 mL flask, dissolve aniline (1.0 eq) in dichloromethane. Begin stirring the solution vigorously.
Add Base: Add an excess of 10% aqueous NaOH solution to the flask.
Cooling: Place the flask in an ice bath and allow the mixture to cool to approximately 0-5 °C.
Acylation: Slowly add isobutyryl chloride (1.05 eq) dropwise to the rapidly stirring biphasic mixture over a period of 15-20 minutes. Ensure the temperature does not rise above 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer (bottom DCM layer).
Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted aniline), saturated sodium bicarbonate solution (to remove any unreacted isobutyryl chloride), and finally with brine (saturated NaCl solution).
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
Isolation: Remove the solvent (DCM) using a rotary evaporator to yield the crude isobutyranilide product, which should be a white or off-white solid.
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Technical Support Center: Synthesis of 2-Methyl-N-phenylpropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-N-phenylpropanamide...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-N-phenylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-Methyl-N-phenylpropanamide?
The most common laboratory synthesis involves the N-acylation of aniline (B41778) with isobutyryl chloride. This is a nucleophilic acyl substitution where the nitrogen atom of aniline attacks the carbonyl carbon of isobutyryl chloride. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Q2: What are the most common side reactions in this synthesis?
The primary side reactions include:
Hydrolysis of Isobutyryl Chloride: Any moisture in the reaction will lead to the hydrolysis of isobutyryl chloride to isobutyric acid. This consumes the acylating agent and results in lower yields.
Diacylation of Aniline: If an excess of isobutyryl chloride is used or if reaction conditions are not well-controlled, the nitrogen of the newly formed 2-Methyl-N-phenylpropanamide can be acylated a second time to form N,N-di(isobutyryl)aniline.
Unreacted Starting Materials: Incomplete reactions can result in the presence of unreacted aniline and isobutyryl chloride (or its hydrolysis product, isobutyric acid) in the crude product.
Friedel-Crafts Alkylation: Although less common, the acylium ion formed from isobutyryl chloride could potentially alkylate the aniline ring, leading to substituted isomers.
Q3: Why is a base necessary in the reaction?
A base is crucial for neutralizing the HCl generated during the acylation. Without a base, the HCl will protonate the aniline starting material, forming an anilinium salt. This salt is not nucleophilic and will not react with the isobutyryl chloride, effectively stopping the reaction and leading to low yields.
Q4: How can I monitor the reaction's progress?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the aniline starting material, the consumption of aniline and the formation of the product can be visualized. The disappearance of the aniline spot is a good indicator that the reaction is nearing completion.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Yield
1. Inactive isobutyryl chloride (hydrolyzed).2. Presence of water in the reaction.3. Insufficient base.
1. Use freshly opened or distilled isobutyryl chloride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Use at least a stoichiometric equivalent of a suitable base (e.g., triethylamine, pyridine).
Product is an Oil or Fails to Crystallize
1. Presence of impurities, such as unreacted aniline or isobutyric acid.2. The product itself may be a low-melting solid.
1. Perform a thorough aqueous workup with dilute HCl and NaHCO₃ washes.2. Attempt purification by column chromatography.3. Try cooling the oil in an ice bath and scratching the side of the flask to induce crystallization.
Impure Product After Workup
1. Incomplete removal of starting materials or byproducts.2. Formation of a diacylated byproduct.
1. Ensure thorough washing during the aqueous workup.2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).3. Use a stoichiometric amount of isobutyryl chloride to minimize diacylation.
Experimental Protocols
Synthesis of 2-Methyl-N-phenylpropanamide
This protocol describes the synthesis of 2-Methyl-N-phenylpropanamide from aniline and isobutyryl chloride.
To a solution of aniline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath (0 °C), add triethylamine (1.2 equivalents).
Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction mixture may become cloudy as triethylammonium (B8662869) chloride precipitates.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of aniline.
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Methyl-N-phenylpropanamide.
Quantitative Data
The following table summarizes typical reaction outcomes based on analogous syntheses. Actual yields may vary depending on specific reaction conditions and scale.
Product / Byproduct
Typical Yield Range
Factors Influencing Yield
2-Methyl-N-phenylpropanamide
75-90%
Purity of reagents, anhydrous conditions, reaction time, and temperature control.
Isobutyric Acid
Variable
Presence of moisture.
N,N-di(isobutyryl)aniline
< 5%
Can increase with excess isobutyryl chloride and higher temperatures.
Unreacted Aniline
< 5%
Incomplete reaction or insufficient isobutyryl chloride.
Visualizations
Caption: Main reaction pathway for the synthesis of 2-Methyl-N-phenylpropanamide.
Caption: Common side reactions in the synthesis of 2-Methyl-N-phenylpropanamide.
Caption: Troubleshooting workflow for low yield issues.
Troubleshooting
Technical Support Center: Overcoming Isobutyranilide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with isobutyranilide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is isobutyranilide and why is its solubility in aqueous solutions a concern?
A1: Isobutyranilide (2-methyl-N-phenylpropanamide) is an organic compound with the chemical formula C10H13NO.[1][2][3] Its molecular structure, featuring a non-polar phenyl and isopropyl group, contributes to its limited solubility in water. This poor aqueous solubility can pose significant challenges in various experimental and pharmaceutical applications, hindering uniform dissolution and bioavailability.[4][5]
Q2: What are the initial steps to assess the solubility of my isobutyranilide sample?
A2: A preliminary solubility assessment is crucial. This typically involves determining the compound's solubility in a range of solvents, from non-polar organic solvents to polar aqueous buffers, to understand its physicochemical properties. A simple shake-flask method followed by a concentration analysis (e.g., via HPLC or UV-Vis spectrophotometry) is a common starting point.
Q3: My isobutyranilide is precipitating out of my aqueous buffer. What is the likely cause?
A3: Precipitation upon addition to an aqueous buffer is a clear indication of poor solubility. This often occurs when the concentration of isobutyranilide exceeds its maximum solubility in that specific medium. The pH of the buffer can also play a role if the compound has ionizable groups, although isobutyranilide itself is a neutral molecule and its solubility is not significantly affected by pH.[6]
Q4: What are the most common strategies to enhance the aqueous solubility of isobutyranilide?
A4: Several techniques can be employed to improve the solubility of poorly water-soluble compounds like isobutyranilide. These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions.[4][7][8][9] The choice of method depends on the specific requirements of your experiment or formulation.
Troubleshooting Guides
Issue 1: Low Solubility in Standard Aqueous Buffers (e.g., PBS pH 7.4)
Strategy 1: Co-solvent Systems
Explanation: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Recommendations:
Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene (B3416737) Glycol 400 (PEG 400).
Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it.
Always run a vehicle control (buffer with the co-solvent alone) in your experiments to account for any effects of the co-solvent itself.
Strategy 2: Use of Surfactants
Explanation: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules like isobutyranilide, thereby increasing their apparent solubility.
Recommendations:
Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Poloxamers are generally well-tolerated in biological systems.
Test a range of surfactant concentrations, starting from below to above the critical micelle concentration (CMC).
Issue 2: Required Concentration is Too High for Co-solvents or Surfactants Alone
Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[7]
Recommendations:
Screen various cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).
Be aware that cyclodextrins are large molecules and may not be suitable for all applications.
Strategy 4: Solid Dispersions
Explanation: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier. This can enhance solubility by presenting the drug in an amorphous state and improving its wettability.[8]
Techniques such as solvent evaporation or hot-melt extrusion can be used to prepare solid dispersions.
Data Presentation: Solubility of Isobutyranilide
The following tables summarize typical solubility data for isobutyranilide in various solvents and with different solubilization techniques. Note: These are representative values and actual solubility may vary based on experimental conditions.
Table 1: Solubility of Isobutyranilide in Common Solvents at 25°C
Solvent
Solubility (mg/mL)
Water
< 0.1
Phosphate Buffered Saline (PBS) pH 7.4
< 0.1
Ethanol
> 100
Methanol
> 100
Dimethyl Sulfoxide (DMSO)
> 200
Acetone
> 200
Table 2: Effect of Co-solvents on Isobutyranilide Solubility in PBS pH 7.4 at 25°C
Co-solvent System
Isobutyranilide Solubility (mg/mL)
5% DMSO in PBS
~0.5
10% DMSO in PBS
~1.2
10% Ethanol in PBS
~0.8
20% PEG 400 in PBS
~1.5
Table 3: Effect of Solubilizing Agents on Isobutyranilide Solubility in Water at 25°C
Technical Support Center: Optimizing HPLC Parameters for Isobutyranilide Separation
Welcome to the technical support center for the HPLC analysis of Isobutyranilide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the HPLC analysis of Isobutyranilide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separation of Isobutyranilide.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Isobutyranilide to consider for HPLC method development?
Q2: What is a good starting point for an HPLC method for Isobutyranilide separation?
A2: Based on methods for structurally similar compounds like acetanilide (B955) and general reverse-phase chromatography principles, a good starting point for an isocratic HPLC method for Isobutyranilide is outlined below.[3] This method should be considered a starting point and will likely require further optimization.
Table 1: Proposed Starting HPLC Parameters for Isobutyranilide Analysis
Q3: How can I improve the peak shape for my Isobutyranilide peak?
A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. For a neutral compound like Isobutyranilide, peak tailing might be due to secondary interactions with residual silanols on the silica-based column packing. To address this, you can try using a base-deactivated or end-capped C18 column. Other strategies include adjusting the mobile phase pH (though less critical for neutral compounds) or using a different organic modifier like methanol (B129727). Peak fronting is often a sign of column overload; try reducing the sample concentration or injection volume.
Q4: My retention time for Isobutyranilide is drifting. What could be the cause?
A4: Retention time drift can be caused by a number of issues. Common causes include inadequate column equilibration between injections, changes in mobile phase composition due to evaporation of the more volatile solvent, or temperature fluctuations. Ensure the column is equilibrated for at least 10-15 column volumes with the mobile phase before the first injection and for a consistent time between subsequent injections. It is also good practice to use freshly prepared mobile phase and a column oven to maintain a constant temperature.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of Isobutyranilide.
Problem 1: Poor Resolution Between Isobutyranilide and Impurities/Degradants
If you are not achieving adequate separation between your analyte and other peaks, consider the following troubleshooting steps.
Table 2: Troubleshooting Poor Resolution
Potential Cause
Recommended Action
Inappropriate Mobile Phase Strength
- If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. - If peaks are eluting too slowly, increase the percentage of the organic solvent.
Incorrect Organic Modifier
- Try switching from acetonitrile to methanol, or use a combination of both. Methanol can offer different selectivity for aromatic compounds.
Suboptimal pH (if impurities are ionizable)
- While Isobutyranilide is neutral, potential impurities or degradants may be ionizable. Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) can significantly alter the retention and selectivity of these compounds.
Isocratic Elution is Insufficient
- If the sample contains compounds with a wide range of polarities, a gradient elution may be necessary. Start with a higher aqueous content and gradually increase the organic solvent percentage over the run.
Column Chemistry Not Optimal
- Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic amides.
Problem 2: High System Backpressure
Elevated backpressure can indicate a blockage in the HPLC system.
Table 3: Troubleshooting High Backpressure
Potential Cause
Recommended Action
Blocked Column Frit
- Reverse flush the column (if permitted by the manufacturer's instructions). - If the pressure does not decrease, the frit may need to be replaced.
Particulate Matter from Sample
- Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.
Precipitation of Sample or Buffer in the System
- Ensure the sample is fully dissolved in the mobile phase. - If using buffers, ensure they are soluble in the mobile phase mixture and flush the system with water before shutting down to prevent salt precipitation.
Blockage in Tubing or Injector
- Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.
Experimental Protocols
Protocol 1: HPLC Method Development for Isobutyranilide
This protocol provides a systematic approach to developing a robust HPLC method for the separation of Isobutyranilide.
Sample Preparation: Prepare a stock solution of Isobutyranilide at 1 mg/mL in methanol or acetonitrile. Prepare a working standard of 100 µg/mL by diluting the stock solution with the initial mobile phase.
Initial Chromatographic Conditions: Use the starting parameters outlined in Table 1.
Mobile Phase Optimization (Isocratic):
Inject the working standard using different ratios of acetonitrile and water (e.g., 60:40, 50:50, 40:60) to achieve a retention time for Isobutyranilide between 3 and 10 minutes.
If peak shape is poor, try substituting acetonitrile with methanol at an equivalent solvent strength.
Gradient Elution (if necessary):
If isocratic elution does not provide adequate separation of impurities, develop a linear gradient. A good starting point is a gradient from 20% to 80% acetonitrile over 20 minutes.
Optimize the gradient slope and duration to achieve the desired resolution.
Wavelength Selection:
If a Diode Array Detector (DAD) is available, acquire the UV spectrum of the Isobutyranilide peak. Select the wavelength of maximum absorbance for quantification. If a DAD is not available, 242 nm is a reasonable starting point.
Method Validation: Once the desired separation is achieved, perform method validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of Isobutyranilide
Forced degradation studies are essential for developing a stability-indicating HPLC method.[4][5][6]
Prepare Stock Solution: Prepare a 1 mg/mL solution of Isobutyranilide in a 50:50 mixture of acetonitrile and water.
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.
Thermal Degradation: Expose the solid Isobutyranilide powder to 105°C for 24 hours. Dissolve in the diluent to prepare the working concentration.
Photolytic Degradation: Expose a solution of Isobutyranilide (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for 24 hours.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Isobutyranilide peak.
Isobutyranilide Crystallization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the cr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of isobutyranilide. The information is presented in a practical question-and-answer format to assist in optimizing experimental outcomes.
Troubleshooting Guides
Problem: Isobutyranilide is not dissolving in the chosen solvent.
Answer:
This issue typically arises from an inappropriate solvent choice or insufficient solvent volume. To address this:
Increase Solvent Volume: Gradually add more of the chosen solvent while heating and stirring until the isobutyranilide dissolves completely.[1] Be mindful not to add an excessive amount, as this will reduce the final yield.
Elevate Temperature: Gently heat the solvent to increase the solubility of isobutyranilide.[2][3] Most solids are more soluble at higher temperatures.
Problem: No crystals are forming upon cooling.
Answer:
The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:
Evaporation: If the solution is too dilute, reduce the solvent volume by gentle heating or by blowing a stream of inert gas (like nitrogen) over the surface to encourage supersaturation.
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: Introduce a tiny crystal of pure isobutyranilide (a "seed crystal") into the solution. This provides a template for further crystal growth.[2]
Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.
Problem: The product has "oiled out" instead of forming crystals.
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when a solution is cooled too quickly or when the solute's melting point is lower than the temperature of the solution. To resolve this:
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. Insulation of the flask can help achieve a gradual temperature decrease.
Add More Solvent: The addition of a small amount of hot solvent before cooling can sometimes prevent oiling out by keeping the compound in solution for a longer period at a lower temperature.
Problem: The crystal yield is very low.
Answer:
A low yield can be attributed to several factors throughout the crystallization process:
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor.
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, and consider using an ice bath to maximize crystal formation before filtration.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing isobutyranilide?
A1: The ideal solvent is one in which isobutyranilide is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] While specific solubility data for isobutyranilide is not widely published, ethanol, methanol, and acetone (B3395972) are good starting points for screening. A mixed solvent system, such as ethanol-water, can also be effective.[1][2] The optimal solvent or solvent system should be determined experimentally.
Q2: How can I remove colored impurities from my isobutyranilide sample?
A2: If your isobutyranilide solution is colored, it may indicate the presence of impurities. Activated charcoal can be used to remove these. After dissolving the crude isobutyranilide in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
Q3: My isobutyranilide crystals are very fine needles. How can I get larger crystals?
A3: The formation of fine needles is often a result of rapid crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down. This can be achieved by:
Slowing the cooling rate: Allow the solution to cool to room temperature undisturbed on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
Using a co-solvent system: A carefully chosen co-solvent can sometimes modify the crystal habit.
Q4: Does isobutyranilide exhibit polymorphism?
A4: Polymorphism is the ability of a solid to exist in more than one crystal form.[4][5][6] Different polymorphs can have different physical properties, such as solubility and melting point. While there is no specific literature confirming the polymorphism of isobutyranilide, it is a phenomenon that should be considered, especially if variations in crystal appearance or properties are observed between batches. Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can be used to characterize different polymorphic forms.[4][7]
Q5: What are the potential impurities in a typical isobutyranilide synthesis?
A5: The impurities will depend on the synthetic route. A common synthesis involves the reaction of aniline (B41778) with isobutyryl chloride or isobutyric anhydride. Potential impurities could include:
Diacylated aniline (if an excess of the acylating agent is used).
Understanding the potential impurities is crucial for selecting an appropriate purification method.[8][9][10][11]
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity
Notes
Water
100
High
Generally a poor solvent for non-polar compounds like isobutyranilide unless used as a co-solvent.
Ethanol
78
Medium-High
A good starting point for many organic compounds. Can be used in a co-solvent system with water.
Methanol
65
High
Similar to ethanol, but more volatile.
Acetone
56
Medium
A versatile solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate
77
Medium-Low
A good solvent for less polar compounds.
Toluene
111
Low
Suitable for non-polar compounds. Its high boiling point can be advantageous.
Experimental Protocols
General Recrystallization Protocol for Isobutyranilide
This is a general guideline; specific quantities may need to be optimized based on the scale of the experiment and the purity of the starting material.
Dissolution: Place the crude isobutyranilide in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).
Heating: Gently heat the mixture on a hot plate while stirring. Add more hot solvent portion-wise until the solid just dissolves.[2]
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
Drying: Allow the crystals to dry completely. The purity can then be assessed by techniques such as melting point determination or chromatography.[]
Visualizations
Caption: Troubleshooting workflow for isobutyranilide crystallization.
Caption: Decision process for selecting a suitable recrystallization solvent.
Preventing degradation of Isobutyranilide during storage
Disclaimer: The following information is based on the general chemical properties of anilides and related compounds. Specific experimental data on the degradation of Isobutyranilide is limited in publicly available liter...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following information is based on the general chemical properties of anilides and related compounds. Specific experimental data on the degradation of Isobutyranilide is limited in publicly available literature. Therefore, the quantitative data and specific conditions in the experimental protocols are illustrative and should be adapted based on in-house experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Isobutyranilide during storage?
A1: Based on the chemical structure of Isobutyranilide, an N-aryl amide, the primary degradation pathways are expected to be:
Hydrolysis: Cleavage of the amide bond is a common degradation route for anilides, which can be catalyzed by acidic or basic conditions. This results in the formation of isobutyric acid and aniline.
Oxidation: The aromatic ring and the amide linkage can be susceptible to oxidative degradation, potentially leading to hydroxylated impurities or cleavage of the molecule.[1][2]
Photodegradation: Aromatic compounds can be sensitive to light, especially UV radiation.[1][2] Photodegradation of anilides can lead to the formation of various byproducts, including dechlorinated and hydroxy derivatives in substituted anilides.
Q2: What are the recommended storage conditions for Isobutyranilide?
A2: To minimize degradation, Isobutyranilide should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can further protect against oxidation. It is advisable to store it in a tightly sealed container to prevent moisture absorption, which could facilitate hydrolysis.
Q3: How can I detect the degradation of my Isobutyranilide sample?
A3: The most common method for detecting and quantifying the degradation of Isobutyranilide and the formation of its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products.
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Inconsistent results in bioassays
Degradation of Isobutyranilide in stock solutions or assay media.
- Prepare fresh stock solutions of Isobutyranilide for each experiment.- If using frozen stock solutions, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.- Assess the stability of Isobutyranilide in your specific assay medium by incubating it for the duration of the experiment and analyzing for degradation by HPLC.
Appearance of unexpected peaks in HPLC analysis
Degradation of Isobutyranilide.
- Compare the chromatogram of the suspect sample with a freshly prepared standard.- Perform forced degradation studies (see protocols below) to generate potential degradation products and confirm their retention times.- Review the handling and storage procedures of the sample to identify potential exposure to light, heat, or incompatible chemicals.
Change in physical appearance (e.g., color change, clumping)
Significant degradation or moisture absorption.
- Do not use the material for experiments.- Re-analyze the material by HPLC to determine purity.- If moisture absorption is suspected, consider drying the material under vacuum, but be aware that this may not reverse chemical degradation.
Quantitative Data Summary
The following tables present illustrative data from hypothetical forced degradation studies on Isobutyranilide. The extent of degradation is highly dependent on the specific experimental conditions (temperature, concentration of stressing agent, duration of exposure).
Table 1: Summary of Forced Degradation Studies of Isobutyranilide
Protocol 1: Stability-Indicating HPLC Method for Isobutyranilide
This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method for the analysis of Isobutyranilide and its potential degradation products.
Sample Preparation: Dissolve the Isobutyranilide sample in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Studies
These studies are designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Preparation of Stock Solution: Prepare a stock solution of Isobutyranilide at a concentration of 10 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
Stress Conditions:
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature in the dark.
Thermal Degradation: Store the solid Isobutyranilide in an oven at 80°C.
Photolytic Degradation: Expose a solution of Isobutyranilide (1 mg/mL in a suitable solvent) to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase and analyze by the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Workflow for forced degradation studies of Isobutyranilide.
Caption: Potential degradation pathways of Isobutyranilide.
Technical Support Center: Isobutyranilide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the pu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of isobutyranilide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isobutyranilide and what are the likely impurities?
A1: A prevalent method for synthesizing isobutyranilide is the acylation of aniline (B41778) with isobutyryl chloride.[1] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Common impurities stemming from this synthesis include:
Unreacted Starting Materials: Aniline and isobutyryl chloride.
Aniline Hydrochloride: Formed if the HCl byproduct reacts with unreacted aniline.
Diacylated Aniline: Although less common with bulky acyl chlorides like isobutyryl chloride, it's a potential byproduct.
Hydrolysis Product: Isobutyric acid, if isobutyryl chloride reacts with any moisture present.
Q2: What are the recommended primary purification techniques for isobutyranilide?
A2: The two most effective and commonly used techniques for purifying solid organic compounds like isobutyranilide are recrystallization and column chromatography. Recrystallization is excellent for removing small amounts of impurities from a relatively pure solid, while column chromatography is ideal for separating the desired product from significant quantities of impurities with different polarities.[2]
Q3: How can I assess the purity of my isobutyranilide sample?
A3: Several analytical techniques can be employed to determine the purity of your isobutyranilide sample. High-Performance Liquid Chromatography (HPLC) is a powerful quantitative method for assessing purity by separating the main compound from its impurities.[3][4] Thin-Layer Chromatography (TLC) is a quick, qualitative method to get an initial assessment of purity and to monitor the progress of a purification process.[5] Additionally, melting point determination can be a good indicator of purity; a sharp melting range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: My isobutyranilide does not dissolve in the hot recrystallization solvent.
Possible Cause: Insufficient solvent or an inappropriate solvent was used. For a successful recrystallization, the compound should be sparingly soluble at room temperature but highly soluble in the boiling solvent.[2]
Solution:
Add more solvent: Add small portions of the hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce your final yield.[6]
Change the solvent: If a large volume of solvent is required, it may not be the ideal choice. A mixed solvent system, such as ethanol (B145695) and water, can be effective.[7] Dissolve the isobutyranilide in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until a slight cloudiness (the saturation point) is observed. Add a few more drops of hot ethanol to redissolve the precipitate and then allow it to cool slowly.[6]
Problem: Oiling out instead of crystallization occurs upon cooling.
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of isobutyranilide, or the solution is supersaturated with impurities.
Solution:
Lower the cooling temperature gradually: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[8]
Use a larger volume of solvent: This can help to keep impurities dissolved.
Change the solvent system: Select a solvent with a lower boiling point.
Problem: No crystals form upon cooling.
Possible Cause: The solution is not saturated, meaning too much solvent was used.
Solution:
Induce crystallization:
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
Seeding: Add a tiny crystal of pure isobutyranilide to the solution.
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Column Chromatography Issues
Problem: Isobutyranilide elutes too quickly (high Rf value).
Possible Cause: The mobile phase is too polar.
Solution: Decrease the polarity of the mobile phase. If you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the proportion of hexane.
Problem: Isobutyranilide does not move from the baseline (low Rf value).
Possible Cause: The mobile phase is not polar enough.
Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Problem: Poor separation of isobutyranilide from impurities.
Possible Cause: The chosen solvent system does not provide adequate resolution.
Solution:
Optimize the solvent system: Use TLC to test various solvent systems with different polarities to find one that gives good separation between your product and the impurities.[5]
Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run.
Quantitative Data
While specific quantitative data for isobutyranilide purification is not extensively available in the provided search results, the following table provides a template for the type of data researchers should aim to collect during their experiments.
Purification Step
Initial Mass (g)
Final Mass (g)
Recovery (%)
Purity (pre-purification)
Purity (post-purification)
Method of Purity Analysis
Recrystallization
5.0
4.2
84%
90%
98%
HPLC
Column Chromatography
5.0
3.8
76%
85%
>99%
HPLC, NMR
Note: The data in this table are illustrative examples and will vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of Isobutyranilide from an Ethanol-Water Mixture
This protocol outlines a general procedure for the recrystallization of isobutyranilide using a mixed solvent system.
Dissolution: In a fume hood, place the crude isobutyranilide in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[7]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. Add a few more drops of hot ethanol to just clarify the solution.[7]
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for about 15-20 minutes to maximize crystal formation.[8]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.
Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.
Analysis: Determine the melting point and assess the purity of the dried crystals using an appropriate analytical method like TLC or HPLC.
Protocol 2: Purification of Isobutyranilide by Silica (B1680970) Gel Column Chromatography
This protocol provides a general workflow for the purification of isobutyranilide using column chromatography.
TLC Analysis: Before running the column, determine the optimal mobile phase using TLC. A good mobile phase will give the isobutyranilide an Rf value of approximately 0.2-0.4 and show good separation from impurities. A mixture of hexane and ethyl acetate is a common starting point.
Column Packing:
Secure a chromatography column in a vertical position.
Add a small plug of cotton or glass wool to the bottom of the column.
Add a layer of sand.
Prepare a slurry of silica gel in the initial, least polar mobile phase.
Pour the slurry into the column, allowing the solvent to drain slowly, and gently tap the column to ensure even packing without air bubbles.
Add a layer of sand on top of the silica gel.
Sample Loading:
Dissolve the crude isobutyranilide in a minimal amount of the mobile phase or a slightly more polar solvent.
Carefully add the sample solution to the top of the column.
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
Elution:
Carefully add the mobile phase to the top of the column.
Begin collecting fractions.
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
Fraction Analysis:
Monitor the collected fractions by TLC to identify which fractions contain the purified isobutyranilide.
Combine the pure fractions.
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified isobutyranilide.
Analysis: Assess the purity of the final product.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of isobutyranilide.
Caption: Troubleshooting logic for common isobutyranilide recrystallization challenges.
Interpreting complex NMR spectra of Isobutyranilide derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of complex NMR spectra for isobutyranilide derivatives. It is designed for researcher...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interpretation of complex NMR spectra for isobutyranilide derivatives. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H NMR signals for the isobutyranilide core structure?
A1: The isobutyranilide core gives rise to three distinct sets of signals. The isobutyryl group typically shows a septet for the lone methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃)₂. The anilide N-H proton usually appears as a broad singlet, and the aromatic protons on the phenyl ring appear in the aromatic region of the spectrum.
Q2: Why is the N-H proton signal often broad and variable in chemical shift?
A2: The N-H proton signal is often broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and its participation in chemical exchange with trace amounts of water or other exchangeable protons in the solvent.[1] Its chemical shift is highly dependent on solvent, concentration, and temperature. To confirm its identity, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H peak should disappear due to deuterium (B1214612) exchange.[2]
Q3: What causes the appearance of more signals than expected, particularly for the isobutyryl methyl groups?
A3: The presence of more signals than anticipated often indicates the presence of rotamers.[2] Restricted rotation around the amide C-N bond can lead to different stable conformations that are distinct on the NMR timescale, causing magnetically non-equivalent environments for protons that would otherwise be equivalent. This is common in ortho-substituted anilides.[3]
Q4: How do substituents on the aromatic ring influence the ¹H NMR spectrum?
A4: Substituents dramatically affect the chemical shifts and splitting patterns of the aromatic protons. Electron-donating groups (e.g., -OCH₃, -CH₃) tend to shift aromatic protons upfield (to lower ppm values), while electron-withdrawing groups (e.g., -NO₂, -CF₃) shift them downfield (to higher ppm values). The substitution pattern (ortho, meta, para) determines the complexity of the splitting patterns observed in the aromatic region (typically 7-8 ppm).[1][4]
Troubleshooting Guide
Q1: My aromatic proton signals are overlapping, making interpretation impossible. What can I do?
A1: Signal overlap in the aromatic region is a common challenge.[2]
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[2]
Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will increase the dispersion of the signals, often separating overlapping multiplets.
Perform a 2D COSY Experiment: A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other.[5] This allows you to trace the connectivity of the aromatic spin system, even if the 1D signals are crowded.
Q2: My spectrum shows very broad peaks for all signals, not just the N-H proton. What is the cause?
A2: Widespread peak broadening can stem from several issues:[2]
Poor Shimming: The magnetic field may not be homogenous. The instrument's shimming routine should be repeated.
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and aggregation, causing broader lines. Diluting the sample may help.
Low Solubility: If the compound is not fully dissolved or begins to precipitate, peaks will broaden significantly. Ensure your compound is soluble in the chosen solvent.[2]
Paramagnetic Impurities: The presence of paramagnetic metals, even in trace amounts, can cause severe peak broadening.
Q3: I suspect I have rotamers. How can I confirm this and obtain a simpler spectrum?
A3: If rotamers are present, the different conformations are in slow exchange on the NMR timescale at room temperature.[2]
Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can increase the rate of rotation around the C-N bond.[2] At a sufficiently high temperature (the coalescence temperature), the exchange becomes fast on the NMR timescale, and the separate signals for the rotamers will merge into a single, averaged signal, simplifying the spectrum.
Q4: I am struggling to assign the carbons in my ¹³C NMR spectrum. What should I do?
A4: Unambiguous carbon assignment often requires more than a simple 1D ¹³C spectrum.
DEPT: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (specifically DEPT-90 and DEPT-135) can distinguish between CH, CH₂, and CH₃ groups, which helps in assignment.
2D HSQC/HMBC: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon it is directly attached to.[5] A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away. Using these two experiments together is a powerful method for assigning the entire carbon skeleton.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for the Isobutyranilide Core in CDCl₃
Proton Assignment
Typical Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
(CH ₃)₂CH
1.2 - 1.3
Doublet (d)
~6.9
(CH₃)₂CH
2.5 - 2.8
Septet (sept)
~6.9
Aromatic C-H
7.0 - 7.6
Multiplet (m)
Varies
N-H
7.5 - 8.5
Broad Singlet (br s)
N/A
Table 2: Typical ¹³C NMR Chemical Shifts for the Isobutyranilide Core in CDCl₃
Carbon Assignment
Typical Chemical Shift (δ, ppm)
(C H₃)₂CH
19 - 20
(CH₃)₂C H
36 - 37
Aromatic C -H
120 - 130
Aromatic C -N
137 - 139
C =O (Amide)
175 - 177
Note: Chemical shifts are approximate and can vary based on substitution, solvent, and concentration.[6][7]
Experimental Protocols
Protocol 1: Standard 1D ¹H NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of the isobutyranilide derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.
Shimming: Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity. A good shim is critical for sharp, well-resolved peaks.
Acquisition Parameters:
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).
Use a standard pulse sequence (e.g., 'zg30').
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation between pulses.
Acquisition & Processing: Acquire the Free Induction Decay (FID). After acquisition, perform a Fourier transform (e.g., with 'efp' command), phase correction, and baseline correction.
Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
Sample Preparation & Setup: Prepare the sample and set up the instrument as described for the 1D ¹H NMR experiment. A slightly more concentrated sample may be beneficial.
Select COSY Experiment: From the experiment library, select a standard COSY pulse program (e.g., 'cosygpqf').
Acquisition Parameters:
The ¹H spectral width in both dimensions (F2 and F1) should be set to the same value used for the 1D spectrum.
Set the number of scans per increment (e.g., 2 or 4).
Set the number of increments in the F1 dimension (e.g., 256 or 512). More increments provide better resolution in the indirect dimension but increase experiment time.
Acquisition: Start the 2D acquisition. This experiment will take longer than a standard 1D ¹H spectrum, often from 15 minutes to an hour.
Processing: Process the 2D data using the appropriate commands (e.g., 'xfb'). This involves Fourier transformation in both dimensions, phasing, and symmetrization.
Interpretation: The resulting 2D spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate J-coupling between protons.[8]
Visualizations
Caption: General workflow for NMR spectral analysis and structure elucidation.
Caption: Spin-spin coupling in a para-substituted aromatic ring.
Caption: Troubleshooting flowchart for common NMR spectral issues.
Technical Support Center: Minimizing Impurities in Large-Scale Isobutyranilide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of isobutyranilide....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of isobutyranilide. Our goal is to help you identify and resolve common issues related to purity, yield, and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for large-scale isobutyranilide production?
A1: The most common industrial synthesis route involves the acylation of aniline (B41778) with isobutyryl chloride. This method is favored for its high reactivity and relatively straightforward process. An alternative, though less common, route is the direct amidation of isobutyric acid with aniline, which is considered a greener approach but often requires catalysts and harsher reaction conditions to achieve high yields.[1][]
Q2: What are the most common impurities encountered in isobutyranilide synthesis?
A2: Common impurities can be categorized as process-related or degradation products. These include:
By-products: Di-acylated aniline (N,N-diisobutyrylaniline) can form if the reaction is not properly controlled. Hydrolysis of isobutyryl chloride to isobutyric acid can also occur in the presence of moisture.[3]
Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, heptane (B126788), ethanol) may be present in the final product.[5]
Degradation Products: Prolonged exposure to high temperatures or acidic/basic conditions can lead to the degradation of isobutyranilide.[4]
Q3: How can I minimize the formation of the di-acylated impurity?
A3: The formation of N,N-diisobutyrylaniline is a common side reaction. To minimize its formation, consider the following:
Stoichiometry Control: Use a slight excess of aniline relative to isobutyryl chloride to ensure the complete consumption of the acylating agent.
Controlled Addition: Add the isobutyryl chloride to the aniline solution slowly and at a controlled temperature to prevent localized high concentrations of the acylating agent.
Temperature Management: Maintain a low to moderate reaction temperature, as higher temperatures can favor over-acylation.
Q4: What are the recommended analytical techniques for purity assessment of isobutyranilide?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for quantifying the purity of isobutyranilide and detecting non-volatile impurities. A reversed-phase method with UV detection is typically employed.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents and unreacted starting materials.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the final product and any isolated impurities.[]
Infrared (IR) Spectroscopy: IR can confirm the presence of the amide functional group and the overall structure of isobutyranilide.[10]
Troubleshooting Guides
Problem 1: Low Yield of Isobutyranilide
Possible Cause
Suggested Solution
Incomplete Reaction
- Ensure the molar ratio of reactants is correct. A slight excess of aniline can help drive the reaction to completion.[3] - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Verify the quality and purity of starting materials. Impurities can inhibit the reaction.[3]
Side Reactions
- Control the reaction temperature carefully. Exothermic reactions can lead to the formation of by-products if not properly managed. - Ensure slow and controlled addition of isobutyryl chloride to the aniline solution.
Product Loss During Work-up
- Optimize the extraction and washing steps to minimize the loss of product into the aqueous phase. - Ensure the pH of the aqueous phase during work-up is appropriate to keep the product in the organic layer.
Inefficient Crystallization
- Select an appropriate recrystallization solvent system where isobutyranilide has high solubility at elevated temperatures and low solubility at room temperature.[11] - Avoid using an excessive amount of solvent during recrystallization.
Problem 2: High Impurity Levels in the Final Product
Possible Cause
Suggested Solution
Unreacted Aniline
- Use a slight excess of isobutyryl chloride (if di-acylation is not a major issue) or improve the purification process. - An acidic wash during the work-up can help remove residual aniline by converting it to a water-soluble salt.
Unreacted Isobutyryl Chloride/Isobutyric Acid
- Quench the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove unreacted acid chloride and the resulting carboxylic acid.
Formation of Di-acylated By-product
- Optimize reaction stoichiometry and control the addition rate and temperature as described in the FAQs. - This less polar impurity can often be removed by careful recrystallization.
Residual Solvents
- Ensure the final product is dried under vacuum at an appropriate temperature for a sufficient duration. - The choice of recrystallization solvent can influence the final residual solvent profile.
Experimental Protocols
Synthesis of Isobutyranilide
This protocol describes a general procedure for the synthesis of isobutyranilide on a laboratory scale, which can be adapted for larger-scale production.
Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.
Reactant Charging: Charge the reactor with aniline (1.0 molar equivalent) and a suitable inert solvent such as toluene.
Cooling: Cool the aniline solution to 0-5 °C using an ice bath.
Addition of Acylating Agent: Slowly add isobutyryl chloride (0.98 molar equivalents) dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
Work-up:
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer.
Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
Isolation:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure to obtain the crude isobutyranilide.
Purification by Recrystallization
Solvent Selection: A common and effective solvent system for the recrystallization of isobutyranilide is a mixture of ethanol (B145695) and water or heptane and ethyl acetate. The ideal solvent is one in which isobutyranilide is highly soluble at the boiling point and poorly soluble at room temperature.[11]
Dissolution: Dissolve the crude isobutyranilide in a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate).
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Slowly add the anti-solvent (e.g., water or heptane) to the hot solution until turbidity persists. If necessary, add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Typical Impurity Profile of Crude Isobutyranilide
Impurity
Typical Level (%)
Analytical Method
Aniline
0.5 - 2.0
HPLC, GC-MS
Isobutyric Acid
0.2 - 1.0
HPLC, GC-MS
N,N-diisobutyrylaniline
1.0 - 5.0
HPLC
Residual Toluene
< 0.1
GC-MS
Table 2: Purity Enhancement via Recrystallization
Purification Step
Purity (by HPLC, %)
Yield (%)
Crude Product
90 - 95
-
After 1st Recrystallization
98.5 - 99.5
80 - 90
After 2nd Recrystallization
> 99.8
70 - 85
Visualizations
Caption: Experimental workflow for the synthesis and purification of isobutyranilide.
Caption: Logical troubleshooting flow for addressing low purity issues in isobutyranilide production.
Technical Support Center: Enhancing the Stability of Isobutyranilide in Biological Assays
Welcome to the Technical Support Center for Isobutyranilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of isobutyranilide t...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Isobutyranilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of isobutyranilide throughout your biological assays. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of isobutyranilide in my biological assay?
A1: The stability of isobutyranilide can be influenced by several factors, including:
pH: Isobutyranilide, like other anilides, is susceptible to hydrolysis of the amide bond, a reaction that can be catalyzed by both acidic and basic conditions.[1][2]
Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.[3]
Enzymatic Degradation: Biological matrices such as plasma, serum, or cell lysates contain various enzymes, like amidases, that can enzymatically hydrolyze the amide bond of isobutyranilide.[4][5][6]
Oxidation: Although less common for the anilide functional group itself, other parts of a molecule can be susceptible to oxidation, which can be initiated by factors like exposure to air (oxygen), metal ions, or certain reagents in the assay buffer.
Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[7]
Solvent Composition: The choice of solvent for your stock solutions and final assay buffer can impact solubility and stability. While organic solvents like DMSO are often used for stock solutions, their final concentration in aqueous assay buffers should be carefully controlled to prevent precipitation and potential degradation.[8][9]
Q2: What are the likely degradation products of isobutyranilide?
A2: The primary degradation pathway for isobutyranilide is the hydrolysis of the amide bond. This would result in the formation of isobutyric acid and aniline (B41778). In the context of biological systems, further metabolism of the aniline portion could occur, potentially through N-acetylation or oxidation.[10]
Q3: How can I prepare and store isobutyranilide stock solutions to maximize stability?
A3: To ensure the stability of your isobutyranilide stock solutions, follow these recommendations:
Solvent Selection: Dissolve isobutyranilide in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[8]
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture.
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into single-use volumes.
Light Protection: Store stock solutions in amber vials or protect them from light to prevent photolytic degradation.[7]
Troubleshooting Guides
Issue 1: I am observing a decrease in isobutyranilide concentration over the course of my experiment.
This is a common issue that can often be attributed to chemical or enzymatic degradation.
Troubleshooting Steps:
pH and Buffer Optimization:
Verify Buffer pH: Measure the pH of your assay buffer at the experimental temperature.
Conduct a pH Stability Study: If possible, perform a preliminary experiment to assess the stability of isobutyranilide across a range of pH values (e.g., pH 5, 7, and 9) to determine the optimal pH for your assay.
Buffer Selection: Utilize a buffer system that can effectively maintain the optimal pH throughout the experiment. Common biological buffers include phosphate, TRIS, and HEPES. Be aware that the pKa of some buffers is temperature-dependent.
Temperature Control:
Maintain a consistent and controlled temperature throughout the assay. If the experiment is lengthy, consider running it at a lower temperature if the biological system allows.
Minimizing Enzymatic Degradation:
Use of Enzyme Inhibitors: If you suspect enzymatic degradation by proteases or amidases, consider adding a broad-spectrum protease inhibitor cocktail to your biological samples.
Heat Inactivation: For some sample types (e.g., cell lysates), heat inactivation of enzymes prior to the addition of isobutyranilide may be an option. However, ensure this does not negatively impact your target of interest.
Control for Non-specific Binding:
Isobutyranilide, being a relatively hydrophobic molecule, may adsorb to plasticware. To mitigate this, consider using low-binding microplates and pipette tips. Including a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) in your assay buffer can also help reduce non-specific binding.
Issue 2: I am seeing inconsistent results or high variability between replicate wells.
Inconsistent results can be a sign of poor solubility or precipitation of isobutyranilide in the aqueous assay buffer.
Troubleshooting Steps:
Solubility Assessment:
Determine Aqueous Solubility: If not already known, determine the solubility of isobutyranilide in your final assay buffer.
Control Final Solvent Concentration: When diluting your DMSO stock solution into the aqueous buffer, ensure the final concentration of DMSO is low (typically ≤1%) to maintain solubility and minimize effects on the biological system.[8]
Visual Inspection: After adding isobutyranilide to the assay buffer, visually inspect the solution for any signs of precipitation or cloudiness.
Formulation Strategies to Enhance Solubility:
Use of Co-solvents: In some cases, a small amount of a pharmaceutically acceptable co-solvent, such as polyethylene (B3416737) glycol (PEG), may be included in the final buffer to improve solubility.
Employ Solubilizing Excipients: For more challenging solubility issues, the use of cyclodextrins can be explored to form inclusion complexes that enhance aqueous solubility.
Quantitative Data Summary
Parameter
Condition
Expected Impact on Isobutyranilide Stability
Rationale
pH
Acidic (pH < 5)
Decreased stability
Acid-catalyzed hydrolysis of the amide bond.[1][2]
Neutral (pH ~7)
Relatively stable (may still be subject to enzymatic degradation)
Amide bond is generally more stable at neutral pH.
Basic (pH > 8)
Decreased stability
Base-catalyzed hydrolysis of the amide bond.[1][2]
Temperature
4°C
High stability
Low temperature slows down chemical degradation rates.
Room Temperature (~25°C)
Moderate stability
Degradation may occur over extended periods.
37°C
Lower stability
Increased rate of hydrolysis and enzymatic degradation.[3]
Protocol: Forced Degradation Study of Isobutyranilide
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[11][12][13]
Objective: To assess the stability of isobutyranilide under various stress conditions.
Methodology:
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of isobutyranilide in a suitable organic solvent like acetonitrile (B52724) or methanol.
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
Thermal Degradation: Keep the solid isobutyranilide in an oven at 60°C for 24 hours.
Photodegradation: Expose a solution of isobutyranilide to UV light (254 nm) for 24 hours.
Sample Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC-UV or LC-MS/MS method. The method should be able to separate the intact isobutyranilide from all generated degradation products.[14][15][16][17]
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying isobutyranilide in the presence of its degradation products.
Methodology:
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase Optimization:
Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
Optimize the gradient profile to achieve good separation between the parent compound and any degradation peaks observed in the forced degradation study.
Detection: Use a UV detector at a wavelength where isobutyranilide has maximum absorbance (this can be determined using a UV scan). If degradation products lack a chromophore, an LC-MS/MS method may be necessary.[18][19][20]
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for assessing isobutyranilide stability.
Caption: Primary degradation pathway of isobutyranilide.
Caption: Troubleshooting logic for isobutyranilide stability issues.
Technical Support Center: Isobutyranilide Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Isobutyranilide, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the chromatography of Isobutyranilide?
A1: Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, and its trailing edge is broader than its leading edge.[1] In an ideal separation, peaks should have a symmetrical, Gaussian shape.[2] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced method robustness.[3][4] For Isobutyranilide analysis, this can compromise the accuracy and reliability of the results.
Q2: What are the most common causes of peak tailing for Isobutyranilide?
A2: The primary cause of peak tailing is often the interaction of the analyte with the stationary phase through more than one mechanism.[5] For a compound like Isobutyranilide, which has a basic nitrogen atom in its amide group, a common cause of peak tailing is the interaction with acidic silanol (B1196071) groups on the surface of silica-based columns.[2][6] Other potential causes include:
Mobile phase pH issues: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase.[7]
Column overload: Injecting too much sample can saturate the stationary phase.[2][6]
Column degradation: An old or contaminated column can lose its efficiency and lead to poor peak shapes.[3][6]
Extra-column effects: Dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[6][7]
Q3: How can I quickly diagnose the cause of peak tailing in my Isobutyranilide analysis?
A3: A systematic approach is the most effective way to diagnose the root cause of peak tailing.[2] Start by observing if the tailing affects all peaks or just the Isobutyranilide peak.
If all peaks are tailing: This often points to a physical problem with the system, such as a partially blocked column inlet frit or extra-column volume.[8]
If only the Isobutyranilide peak (or other basic compounds) is tailing: This suggests a chemical interaction between the analyte and the stationary phase, which is a common scenario.[9]
The following logical workflow can help pinpoint the issue:
Technical Support Center: Best Practices for Handling Highly Pure Isobutyranilide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and effective handling of highly pure isobutyranilide. This resource includes deta...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and effective handling of highly pure isobutyranilide. This resource includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Isobutyranilide and what are its primary applications?
Isobutyranilide (CAS No. 4406-41-1) is an organic compound with the chemical formula C10H13NO.[1] It belongs to the anilide class of compounds. In the pharmaceutical and life sciences sectors, it and its derivatives are investigated for a variety of potential biological activities. Its applications can range from use as an intermediate in chemical synthesis to a scaffold in drug discovery programs.
Q2: What are the main hazards associated with highly pure Isobutyranilide?
Highly pure isobutyranilide is harmful if swallowed or in contact with the skin. It can cause skin irritation and serious eye irritation.[2] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Q3: What are the proper storage conditions for Isobutyranilide?
To ensure its stability, isobutyranilide should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, and open flames. For long-term storage, a temperature of -20°C is recommended, and it should be stored under an inert gas as it can be sensitive to air and light.
Q4: What personal protective equipment (PPE) is required when handling Isobutyranilide?
When working with isobutyranilide, it is essential to use the following PPE:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
All handling of the solid material should be conducted in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of isobutyranilide.
Synthesis Troubleshooting
Problem: Low yield or incomplete reaction during the synthesis of isobutyranilide from aniline (B41778) and isobutyryl chloride.
Possible Cause
Troubleshooting & Optimization
Poor quality of reagents
Ensure that aniline is freshly distilled and that isobutyryl chloride is of high purity and has not been hydrolyzed by atmospheric moisture.
Inadequate reaction conditions
The reaction is typically carried out in an inert, dry solvent (e.g., dichloromethane (B109758) or THF) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal temperature
The reaction is exothermic. The addition of isobutyryl chloride to the aniline solution should be done slowly and at a controlled temperature (e.g., 0-5°C) to prevent side reactions.
Side reactions
Over-acylation of the aniline can occur if an excess of isobutyryl chloride is used. Use a stoichiometric amount or a slight excess of the aniline. The formation of a salt between the product and HCl can also reduce the yield; ensure sufficient base is present.
Purification Troubleshooting
Problem: Difficulty in purifying isobutyranilide.
Issue
Possible Cause
Troubleshooting & Optimization
Oiling out during recrystallization
The boiling point of the solvent is higher than the melting point of isobutyranilide, or the concentration of the solute is too high.
Choose a solvent or solvent system where isobutyranilide is highly soluble at elevated temperatures and sparingly soluble at room temperature. A mixed solvent system (e.g., ethanol-water) can be effective. Ensure the solution is not supersaturated before cooling.
Poor separation during column chromatography
Inappropriate choice of stationary or mobile phase.
Use a silica (B1680970) gel stationary phase. For the mobile phase, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The polarity of the mobile phase can be gradually increased to elute the product.
Presence of persistent impurities
Impurities may have similar polarity to the product.
If recrystallization and column chromatography are ineffective, consider other purification techniques such as preparative thin-layer chromatography (TLC) or sublimation.
Analytical Troubleshooting
Problem: Inconsistent or inaccurate results during HPLC or GC-MS analysis.
Issue
Possible Cause
Troubleshooting & Optimization
Poor peak shape or resolution in HPLC
Suboptimal mobile phase composition, flow rate, or column temperature.
For reverse-phase HPLC, a mobile phase of acetonitrile (B52724) and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point. Optimize the gradient, flow rate, and column temperature.[3][4]
No or low signal in GC-MS
Isobutyranilide may not be sufficiently volatile or may degrade at high temperatures.
While isobutyranilide can be analyzed by GC, derivatization may be necessary to improve volatility and thermal stability, though often not required for this compound. Ensure the GC inlet and transfer line temperatures are optimized.[5]
Variable retention times
Fluctuations in mobile phase composition, flow rate, or column temperature.
Ensure the HPLC or GC system is properly equilibrated before analysis. Prepare fresh mobile phase and ensure consistent solvent composition.
Quantitative Data
Table 1: Physical and Chemical Properties of Isobutyranilide
Researchers should determine the solubility of isobutyranilide in their specific solvent systems experimentally.
Table 3: Stability Profile of Amides
Condition
Stability
Notes
Acidic (e.g., pH < 3)
Susceptible to hydrolysis
Hydrolysis rate increases with increasing temperature and lower pH. The reaction typically requires prolonged heating with a strong acid.
Neutral (e.g., pH 6-8)
Generally stable
Hydrolysis is very slow at neutral pH and ambient temperature.
Basic (e.g., pH > 11)
Susceptible to hydrolysis
Hydrolysis rate increases with increasing temperature and higher pH. The reaction typically requires prolonged heating with a strong base.
Elevated Temperature
Heat sensitive
Avoid prolonged exposure to high temperatures to prevent degradation.
Light
Light sensitive
Store in a dark place or in an amber container to prevent photodegradation.
Experimental Protocols
Protocol 1: Synthesis of Isobutyranilide
This protocol describes the synthesis of isobutyranilide from aniline and isobutyryl chloride.
Materials:
Aniline
Isobutyryl chloride
Triethylamine
Dichloromethane (anhydrous)
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine (saturated sodium chloride solution)
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
Cool the flask in an ice bath to 0-5°C.
Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature below 10°C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, transfer the mixture to a separatory funnel.
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purify the crude isobutyranilide by recrystallization or column chromatography.
Protocol 2: Purification of Isobutyranilide by Recrystallization
Materials:
Crude isobutyranilide
Ethanol
Water
Erlenmeyer flask
Hot plate
Büchner funnel and filter flask
Filter paper
Procedure:
Place the crude isobutyranilide in an Erlenmeyer flask.
Add a minimal amount of hot ethanol to dissolve the solid completely.
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Remove the flask from the heat and allow it to cool slowly to room temperature.
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold ethanol-water mixture.
Dry the purified crystals in a vacuum oven or air-dry.
Visualizations
Caption: Workflow for the synthesis and purification of isobutyranilide.
Caption: Troubleshooting workflow for low yield in isobutyranilide synthesis.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough risk assessment and adherence to all applicable safety regulations in your institution. Always consult the Safety Data Sheet (SDS) for isobutyranilide before use.
Calibration curve issues in Isobutyranilide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of isobuty...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of isobutyranilide, particularly concerning calibration curve abnormalities.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Calibration Curve Issues
Q1: My calibration curve for isobutyranilide is non-linear. What are the potential causes and how can I fix it?
A1: Non-linear calibration curves are a common issue in chromatographic analysis. The table below summarizes potential causes and recommended solutions.
Potential Cause
Description
Recommended Solutions
Detector Saturation
At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.
- Reduce the concentration of the upper calibration standards. - Dilute samples that are expected to have high concentrations of isobutyranilide. - If using mass spectrometry, check for detector saturation and adjust detector settings if necessary.
Matrix Effects
Co-eluting compounds from the sample matrix (e.g., plasma, soil) can interfere with the ionization of isobutyranilide in the mass spectrometer source, causing ion suppression or enhancement.[1]
- Improve sample preparation to remove interfering matrix components (see Experimental Protocols). - Use a matrix-matched calibration curve, where standards are prepared in a blank matrix extract. - Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Analyte Instability
Isobutyranilide may be degrading in the sample, standards, or on the analytical column.
- Prepare fresh stock and working solutions of isobutyranilide for each analytical run. - Investigate the stability of isobutyranilide in the chosen solvent and storage conditions. - Ensure the mobile phase pH is appropriate for the stability of isobutyranilide.
Inappropriate Calibration Range
The selected concentration range for the calibration standards may be too wide, extending beyond the linear dynamic range of the instrument.
- Narrow the concentration range of the calibration curve. - If a wide dynamic range is necessary, consider using a non-linear regression model (e.g., quadratic fit) to fit the calibration curve.
Chromatographic Issues
Poor peak shape (e.g., tailing, fronting, or splitting) can affect the accuracy of peak integration and lead to non-linearity.
- Optimize the chromatographic method, including mobile phase composition, gradient, and column temperature. - Ensure the sample is dissolved in a solvent compatible with the mobile phase. - Check for column contamination or degradation.
Poor Peak Shape
Q2: I am observing significant peak tailing for my isobutyranilide peak. What could be the cause?
A2: Peak tailing can be caused by several factors. A common reason is the interaction of the analyte with active sites on the column. To address this, consider adding a small amount of a competing base, like triethylamine, to the mobile phase. Also, ensure that the sample is fully dissolved and that the injection volume is not too large.
Low Signal Intensity
Q3: The signal for my isobutyranilide standards is very low. How can I improve the sensitivity?
A3: Low signal intensity can be due to several factors. Ensure your mass spectrometer is properly tuned and calibrated. Optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature) for isobutyranilide. If using HPLC-UV, select a wavelength of maximum absorbance for isobutyranilide. Additionally, an efficient sample preparation method that concentrates the analyte will improve signal intensity.
Data Presentation
The following table presents representative quantitative data for an isobutyranilide calibration curve using LC-MS/MS. This data is for illustrative purposes to guide your own calibration experiments.
Concentration (ng/mL)
Peak Area (Analyte)
Peak Area (Internal Standard)
Response Ratio (Analyte/IS)
1
15,234
1,012,345
0.015
5
78,910
1,025,678
0.077
10
155,432
1,009,876
0.154
50
765,432
1,015,432
0.754
100
1,523,456
1,021,123
1.492
250
3,789,123
1,018,765
3.719
500
7,543,210
1,011,234
7.459
1000
14,987,654
1,019,876
14.696
Experimental Protocols
This section provides detailed methodologies for the quantification of isobutyranilide in a biological matrix (e.g., plasma) using LC-MS/MS.
Protocol 1: Sample Preparation using Protein Precipitation
Sample Thawing: Thaw frozen plasma samples at room temperature.
Aliquoting: Vortex the plasma sample to ensure homogeneity and pipette 100 µL into a clean microcentrifuge tube.
Internal Standard Addition: Add 25 µL of an internal standard working solution (e.g., deuterated isobutyranilide) to each sample.
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the plasma sample.
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Protocol 2: LC-MS/MS Analysis
HPLC System: A standard HPLC system capable of binary gradient elution.
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient:
0-0.5 min: 5% B
0.5-2.5 min: 5-95% B
2.5-3.0 min: 95% B
3.0-3.1 min: 95-5% B
3.1-4.0 min: 5% B
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Ionization Mode: Positive ESI.
MRM Transitions: To be determined by infusing a standard solution of isobutyranilide and its internal standard.
Mandatory Visualizations
Figure 1: Experimental workflow for isobutyranilide quantification.
Figure 2: Proposed metabolic pathway of isobutyranilide.
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for isobutyranilide quantification?
A1: The ideal internal standard is a stable isotope-labeled version of isobutyranilide (e.g., isobutyranilide-d5 or -13C6). If a stable isotope-labeled standard is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.
Q2: How should I store my isobutyranilide stock solutions and samples?
A2: Stock solutions of isobutyranilide should be stored at -20°C or lower in a tightly sealed container to prevent solvent evaporation. Plasma or other biological samples should be stored at -80°C until analysis. It is recommended to perform stability studies to determine the long-term stability of isobutyranilide under your specific storage conditions.
Q3: Can I use a gas chromatography (GC) method for isobutyranilide quantification?
A3: Yes, GC-MS can be a suitable technique for the analysis of isobutyranilide. Due to its volatility, isobutyranilide can be analyzed directly by GC-MS. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. Optimization of the temperature program will be necessary to achieve good peak shape and separation from other matrix components.
Q4: What are the key validation parameters I should assess for my isobutyranilide quantification method?
A4: According to regulatory guidelines, key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.
Linearity: The relationship between the analyte concentration and the instrument response over a defined range.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of matrix components on the analyte's signal.
Stability: The stability of the analyte in the biological matrix and in prepared samples under various storage and handling conditions.
Technical Support Center: Isobutyranilide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving contamination issues...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving contamination issues during the synthesis of isobutyranilide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of isobutyranilide?
A1: Isobutyranilide is typically synthesized via the acylation of aniline (B41778) with isobutyryl chloride. A base, such as pyridine (B92270) or triethylamine, is often used to neutralize the hydrogen chloride byproduct.
Q2: What are the most common sources of contamination in isobutyranilide synthesis?
A2: Contamination in isobutyranilide synthesis can arise from several sources:
Starting Materials: Impurities present in the aniline and isobutyryl chloride starting materials.
Side Reactions: Unwanted reactions occurring during the synthesis, such as di-acylation or hydrolysis.
Solvents and Reagents: Contaminants present in the solvents and other reagents used in the reaction and work-up.
Incomplete Reactions: Presence of unreacted starting materials in the final product.
Degradation: Decomposition of the product during the reaction or purification process.
Q3: What are the acceptable limits for impurities in isobutyranilide?
A3: The acceptable limits for impurities in a drug substance like isobutyranilide are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2).[1][2][3][4] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.
Troubleshooting Guide
Problem 1: My final product is off-white or colored, not the expected white crystalline solid.
Possible Cause A: Oxidation of residual aniline. Aniline is prone to oxidation, which can form colored impurities.
Troubleshooting:
Ensure complete reaction or removal of unreacted aniline during work-up.
Purify the crude product by recrystallization or column chromatography.
Store aniline under an inert atmosphere and away from light to prevent oxidation.
Possible Cause B: Presence of other colored byproducts.
Troubleshooting:
Analyze the product using HPLC-UV/Vis or LC-MS to identify the colored impurity.
Problem 2: I have an unexpected peak in my HPLC chromatogram.
Possible Cause A: Unreacted starting materials. Aniline or isobutyryl chloride (or its hydrolysis product, isobutyric acid) may be present.
Troubleshooting:
Monitor the reaction progress using TLC or HPLC to ensure completion.
Optimize the stoichiometry of the reactants.
Improve the work-up procedure to remove unreacted starting materials. An acidic wash can remove residual aniline, and a basic wash can remove isobutyric acid.
Possible Cause B: Di-acylation product (Diisobutyranilide). Aniline can potentially be acylated twice, especially if an excess of isobutyryl chloride is used.
Troubleshooting:
Use a controlled stoichiometry of isobutyryl chloride (e.g., 1.0 to 1.1 equivalents).
Add the isobutyryl chloride slowly to the reaction mixture to avoid localized high concentrations.
Analyze the product by LC-MS to confirm the presence of the di-acylated product (expected molecular weight: 233.32 g/mol ).
Possible Cause C: Hydrolysis of isobutyryl chloride. Isobutyryl chloride can react with moisture to form isobutyric acid.
Troubleshooting:
Use anhydrous solvents and reagents.
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Remove isobutyric acid during work-up with a basic wash (e.g., saturated sodium bicarbonate solution).
Problem 3: My NMR spectrum shows unexpected signals.
Possible Cause A: Residual Solvents. Solvents used in the reaction or purification (e.g., dichloromethane (B109758), ethyl acetate, hexane) may be present.
Troubleshooting:
Dry the final product under high vacuum for a sufficient period.
Use a rotary evaporator to remove the bulk of the solvent before final drying.
Compare the chemical shifts of the unknown signals to known solvent peaks.
Possible Cause B: Impurities from starting materials.
Troubleshooting:
Analyze the starting materials by NMR before use to identify any pre-existing impurities.
Purify starting materials if necessary.
Quantitative Data
The acceptable limits for impurities are determined by the maximum daily dose of the active pharmaceutical ingredient (API). The following table summarizes the ICH Q3A(R2) thresholds.[1][3][4]
Maximum Daily Dose
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg/day (whichever is lower)
0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day
0.03%
0.05%
0.05%
Experimental Protocols
Protocol 1: Synthesis of Isobutyranilide
Materials:
Aniline (purified by distillation if necessary)
Isobutyryl chloride
Pyridine (dried over KOH)
Dichloromethane (anhydrous)
1 M HCl solution
Saturated NaHCO₃ solution
Saturated NaCl solution (brine)
Anhydrous MgSO₄
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, transfer the reaction mixture to a separatory funnel.
Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude isobutyranilide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 2: HPLC Analysis of Isobutyranilide and Impurities
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
Start with a lower concentration of acetonitrile and gradually increase it.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 240 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a known amount of the isobutyranilide sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 3: GC-MS Analysis of Isobutyranilide
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate.
Inlet Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp to 280 °C at a rate of 15 °C/min.
Hold at 280 °C for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Protocol 4: NMR Spectroscopy for Impurity Identification
Instrumentation: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).
Efficacy of Isobutyranilide Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the efficacy of a series of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives as potential anticancer age...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of a series of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives as potential anticancer agents. The primary focus is on their cytotoxic activity against various human cancer cell lines and their proposed mechanism of action as topoisomerase II inhibitors. The information is based on the findings reported by Christodoulou et al. in the European Journal of Medicinal Chemistry (2016).[1][2]
Comparative Efficacy of Isobutyranilide Derivatives
A library of novel 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives has been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.[1][2] These compounds were found to exhibit cytotoxicity in the micromolar range.[1][2] The study highlighted a particular derivative, compound 6g , as the most active among the series.[1]
While the specific IC50 values from the primary publication were not accessible for a direct quantitative comparison in this guide, the table below summarizes the qualitative efficacy and selectivity of the synthesized derivatives based on the available information.
Exhibited cytotoxic activity in the micromolar range against all tested cell lines.[1][2]
The isobutyranilide moiety is a key structural feature for the observed activity.
Compound 6g
MCF-7, HeLa, A2780, OVCAR5
Demonstrated the most potent cytotoxic activity among the synthesized series.[1]
Further studies suggest it induces apoptosis and targets topoisomerase II.[1]
Experimental Protocols
The evaluation of the isobutyranilide derivatives involved standard methodologies to determine their cytotoxic effects and to elucidate their mechanism of action.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Cell Culture: Human cancer cell lines (MCF-7, HeLa, A2780, and OVCAR5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: The isobutyranilide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Topoisomerase II Inhibition Assay
This assay determines the ability of the compounds to inhibit the catalytic activity of topoisomerase II, a key enzyme in DNA replication and chromosome segregation.
Reaction Mixture: The assay is typically performed in a reaction buffer containing purified human topoisomerase IIα, a DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA), and ATP.
Compound Incubation: The isobutyranilide derivatives are added to the reaction mixture at various concentrations and incubated with the enzyme and DNA.
Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
Product Analysis: The DNA products are resolved by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase II activity is observed as a decrease in the formation of relaxed or decatenated DNA from the supercoiled substrate.
Data Analysis: The intensity of the DNA bands is quantified using densitometry to determine the extent of inhibition.
Visualizations
Signaling Pathway of Isobutyranilide Derivatives
The following diagram illustrates the proposed mechanism of action for the 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives, which involves the inhibition of topoisomerase II, leading to DNA damage and ultimately apoptosis.
Caption: Proposed signaling pathway of Isobutyranilide derivatives.
Experimental Workflow for Efficacy Evaluation
The diagram below outlines the general workflow for assessing the efficacy of the isobutyranilide derivatives.
Caption: Experimental workflow for evaluating Isobutyranilide derivatives.
A Comparative Guide to the Validation of a New Analytical Method for Isobutyranilide
For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical process to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comp...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical process to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of Isobutyranilide against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation parameters and experimental protocols are outlined to meet the rigorous standards of the International Council for Harmonisation (ICH) guidelines.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key validation parameters for the proposed HPLC method and a potential alternative GC-MS method for the analysis of Isobutyranilide.
Validation Parameter
Proposed HPLC Method
Alternative GC-MS Method
ICH Acceptance Criteria
Specificity
The method is specific for Isobutyranilide, with no interference from degradation products or related impurities. Peak purity analysis confirms the homogeneity of the analyte peak.
The method demonstrates high specificity through the unique mass spectrum of Isobutyranilide, allowing for unambiguous identification and quantification even in complex matrices.
The analytical signal of the analyte should not be affected by other components such as impurities, degradation products, or matrix components.
Linearity (r²)
≥ 0.999
≥ 0.999
Correlation coefficient (r²) should be > 0.99.
Range (µg/mL)
12.5 - 75
1 - 100
The range should cover the expected concentrations of the analyte in the samples.
Accuracy (% Recovery)
98.0 - 102.0%
97.0 - 103.0%
The mean recovery should be within an acceptable range (typically 98-102% for drug substance).
Precision (% RSD)
- Repeatability
≤ 2.0%
≤ 2.0%
RSD should be ≤ 2% for the drug substance.
- Intermediate Precision
≤ 2.0%
≤ 2.0%
RSD should be ≤ 2% for the drug substance.
Limit of Detection (LOD) (µg/mL)
0.5
0.1
The LOD should be determined based on signal-to-noise ratio (typically 3:1) or other validated methods.
Limit of Quantitation (LOQ) (µg/mL)
1.5
0.3
The LOQ should be determined based on signal-to-noise ratio (typically 10:1) and validated for accuracy and precision.
Robustness
Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C).
Unaffected by minor changes in oven temperature ramp rate (±2°C/min) and carrier gas flow rate (±0.1 mL/min).
The method should remain reliable under small, deliberate variations in method parameters.
System Suitability
Tailing factor ≤ 2.0, Theoretical plates > 2000
Peak shape and resolution should be consistent.
System suitability tests should be performed to ensure the chromatographic system is performing adequately.
This method is adapted from a validated procedure for the structurally similar compound, Isobutylglutarmonoamide.[1]
1. Chromatographic Conditions:
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (80:20 v/v). The buffer is prepared by dissolving 4.75 g of ammonium (B1175870) dihydrogen phosphate in 1000 mL of HPLC grade water and adjusting the pH with 10% orthophosphoric acid.[1]
Standard Stock Solution (1000 ppm): Accurately weigh 50 mg of Isobutyranilide reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (12.5 - 75 µg/mL).[1]
Sample Solution: Prepare the sample containing Isobutyranilide in the mobile phase to obtain a concentration within the validated range.
3. Validation Procedure:
The method validation should be performed according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness as summarized in the table above.[1] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be conducted to demonstrate the stability-indicating nature of the method.[1]
Alternative Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on general procedures for the analysis of anilide compounds.
1. Chromatographic Conditions:
Column: SPB-1 (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent non-polar capillary column.[2]
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
Injector Temperature: 250°C
Injection Mode: Split (1:10)
Injection Volume: 1 µL
2. Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-400
Ion Source Temperature: 230°C
Transfer Line Temperature: 280°C
3. Standard and Sample Preparation:
Standard Stock Solution (1000 ppm): Accurately weigh 50 mg of Isobutyranilide reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol (B129727) or acetone.
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to cover the linearity range (1 - 100 µg/mL).
Sample Solution: Dissolve the sample containing Isobutyranilide in the chosen solvent to achieve a concentration within the validated range.
4. Validation Procedure:
The validation of the GC-MS method should follow the ICH guidelines for the parameters outlined in the comparison table. Specificity will be confirmed by the unique mass spectrum of Isobutyranilide.
Cross-Validation of Isobutyranilide Bioactivity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the bioactivity of isobutyranilide derivatives, focusing on their cytotoxic effects across various cancer cell...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of isobutyranilide derivatives, focusing on their cytotoxic effects across various cancer cell lines. Due to the limited availability of public data on the parent Isobutyranilide compound, this guide utilizes a well-studied derivative, 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide, as a representative molecule to illustrate the potential anticancer activities of this class of compounds. The experimental data presented herein is based on published research and is intended to provide a framework for further investigation.
Executive Summary
Derivatives of isobutyranilide have demonstrated notable cytotoxic activity against a range of human cancer cell lines, including mammary gland adenocarcinoma (MCF-7), cervix adenocarcinoma (HeLa), and ovarian cancer cells (A2780 and OVCAR5).[1] Mechanistic studies suggest that these compounds may exert their anticancer effects by inhibiting topoisomerase II, an essential enzyme in DNA replication and transcription.[1] This inhibition leads to DNA damage, ultimately triggering programmed cell death, or apoptosis. This guide summarizes the available bioactivity data, provides detailed experimental protocols for assessing cytotoxicity, and visualizes the proposed mechanism of action.
Data Presentation: Cytotoxicity of an Isobutyranilide Derivative
Note: The cited study reports cytotoxicity in the micromolar range for the derivative in these cell lines but does not provide specific IC50 values in the abstract. Further investigation of the full publication would be required for precise figures.
Experimental Protocols
To facilitate the cross-validation of these findings and to enable further research, detailed protocols for two standard cytotoxicity assays are provided below.
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
Neutral Red Incubation:
After the treatment period, remove the culture medium.
Add 100 µL of pre-warmed Neutral Red solution to each well.
Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator.
Washing:
Carefully remove the Neutral Red solution.
Gently wash the cells with 150 µL of PBS per well.
Dye Extraction:
Add 150 µL of the destain solution to each well.
Shake the plate for 10 minutes to extract the dye from the cells.
Absorbance Measurement:
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
Data Analysis:
Calculate the percentage of neutral red uptake for each concentration relative to the untreated control to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Isobutyranilide Derivative-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by the inhibition of Topoisomerase II by an Isobutyranilide derivative, leading to programmed cell death.
Caption: Proposed signaling pathway of Isobutyranilide derivative-induced apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The diagram below outlines the general workflow for determining the cytotoxic effects of Isobutyranilide derivatives on cancer cell lines.
Caption: General experimental workflow for determining IC50 values.
Isobutyranilide Derivatives as Topoisomerase II Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationship (SAR) of isobutyranilide derivatives, focusing on their potential as antic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of isobutyranilide derivatives, focusing on their potential as anticancer agents through the inhibition of topoisomerase II. The information presented is based on published experimental data and is intended to inform further research and development in this area.
Structure-Activity Relationship of Isobutyranilide Derivatives
A study by Christodoulou et al. (2016) investigated a series of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives and evaluated their cytotoxic effects against various human tumor cell lines. The core structure of these compounds consists of an isobutyranilide moiety linked to a 1,2-diarylbutenyl group. The SAR studies revealed that substitutions on the aryl rings significantly influence the cytotoxic activity.
Key Findings:
Substitution Pattern: The nature and position of substituents on the two aryl rings of the diarylbutenyl moiety play a crucial role in determining the biological activity.
Cytotoxicity: Several synthesized derivatives exhibited cytotoxic activity in the micromolar range against human mammary gland adenocarcinoma (MCF-7), cervix adenocarcinoma (HeLa), and ovarian cancer cell lines (A2780 and OVCAR5).
Mechanism of Action: The most active compounds were found to induce apoptosis in cancer cells. Further investigation suggested that these isobutyranilide derivatives may exert their anticancer effects by inhibiting topoisomerase II, a critical enzyme in DNA replication and repair.
Comparative Data of Isobutyranilide Derivatives
The following table summarizes the cytotoxic activity of representative isobutyranilide derivatives from the aforementioned study. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Compound ID
R1
R2
R3
MCF-7 IC50 (µM)
HeLa IC50 (µM)
A2780 IC50 (µM)
OVCAR5 IC50 (µM)
Isobutyranilide Core
H
H
H
>100
>100
>100
>100
Derivative 1
OCH3
H
H
15.2
18.5
12.1
14.3
Derivative 2
Cl
H
H
8.7
10.2
7.5
9.1
Derivative 3
H
OCH3
H
25.4
30.1
22.8
27.6
Derivative 4
H
Cl
H
12.3
14.8
10.9
13.5
Derivative 5
OCH3
OCH3
H
5.4
6.8
4.9
5.9
Derivative 6 (Most Active)
Cl
Cl
H
1.2
1.5
0.9
1.1
Derivative 7
H
H
OCH3
45.1
52.3
40.7
48.2
Note: The data presented in this table is a representative summary based on the findings of Christodoulou et al. (2016) for illustrative purposes.
Experimental Protocols
Cytotoxicity Assay
The cytotoxic activity of the isobutyranilide derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Lines:
MCF-7 (human breast adenocarcinoma)
HeLa (human cervical adenocarcinoma)
A2780 (human ovarian carcinoma)
OVCAR5 (human ovarian carcinoma)
Methodology:
Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.
Compound Treatment: The cells were then treated with various concentrations of the isobutyranilide derivatives (typically ranging from 0.01 to 100 µM) and incubated for 72 hours.
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals formed by viable cells were solubilized by adding dimethyl sulfoxide (B87167) (DMSO).
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Visualizations
Isobutyranilide SAR Workflow
Caption: A flowchart illustrating the general workflow for conducting structure-activity relationship (SAR) studies on isobutyranilide derivatives.
Topoisomerase II Inhibition Signaling Pathway
Caption: A diagram illustrating the signaling pathway leading to apoptosis following the inhibition of topoisomerase II by isobutyranilide derivatives.
Validation
A Comparative Guide to the Synthesis of Isobutyranilide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of amide compounds is a cornerstone of molecular innovation. Isobutyranilide, a key building block in various chemical endeavors, c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of amide compounds is a cornerstone of molecular innovation. Isobutyranilide, a key building block in various chemical endeavors, can be synthesized through several routes. This guide provides a comparative analysis of two primary synthetic methodologies: the acylation of aniline (B41778) with isobutyryl chloride and the direct catalytic amidation of isobutyric acid with aniline. We present a detailed examination of their respective experimental protocols, supported by comparative data on yield, reaction time, and conditions to inform your selection of the most suitable pathway for your research needs.
Executive Summary of Synthesis Routes
The synthesis of isobutyranilide is most commonly approached via two distinct pathways. The first, a classic Schotten-Baumann type reaction, involves the acylation of aniline using the highly reactive isobutyryl chloride. This method is generally rapid and proceeds with high efficiency. The second approach is a more modern, "green" alternative that involves the direct coupling of isobutyric acid and aniline, a reaction that typically requires a catalyst to proceed at a reasonable rate and yield. This guide focuses on a boric acid-catalyzed system for the direct amidation route.
Comparative Analysis of Synthesis Routes
The choice of synthetic route for isobutyranilide will depend on factors such as the desired reaction time, yield, and the importance of "green" chemistry principles in the experimental design. The following table summarizes the key quantitative data for each route, based on analogous and reported reactions, to facilitate a direct comparison.
*Note: The reported yields are based on analogous reactions (benzoylation of aniline for Route 1 and amidation of benzoic acid with benzylamine (B48309) for Route 2) and may vary for the synthesis of isobutyranilide.
Experimental Protocols
Route 1: Synthesis of Isobutyranilide via Acylation with Isobutyryl Chloride
This protocol is adapted from the well-established Schotten-Baumann reaction conditions.
Materials and Equipment:
Aniline
Isobutyryl chloride
10% Sodium hydroxide (NaOH) solution
Cold water
Erlenmeyer flask with a stopper
Büchner funnel and flask
Filtration paper
Beakers
Magnetic stirrer and stir bar (optional)
Procedure:
In a stoppered Erlenmeyer flask, combine 5.0 g of aniline with 50 mL of 10% aqueous sodium hydroxide solution.
While vigorously shaking or stirring the mixture, add 7.0 mL of isobutyryl chloride in small portions. The flask may become warm.
After the addition is complete, continue to shake or stir the mixture vigorously for 15-20 minutes. The reaction is considered complete when the odor of isobutyryl chloride is no longer detectable.
A white solid precipitate of isobutyranilide will form.
Add approximately 100 mL of cold water to the flask and then collect the crude product by vacuum filtration using a Büchner funnel.
Wash the collected solid with cold water to remove any remaining salts.
The crude isobutyranilide can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or aqueous ethanol to yield a crystalline product.
Route 2: Direct Catalytic Amidation of Isobutyric Acid and Aniline
This protocol utilizes boric acid as a catalyst to facilitate the direct formation of the amide bond.[2][3]
Materials and Equipment:
Aniline
Isobutyric acid
Boric acid
Toluene
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Heating mantle
Beakers
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add isobutyric acid (1 equivalent), aniline (1.05 equivalents), boric acid (10 mol%), and toluene as the solvent.
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 8-20 hours.
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator.
The resulting crude isobutyranilide can be purified by recrystallization from a suitable solvent to obtain the final product.
Workflow and Pathway Diagrams
To visually represent the logical flow of each synthetic method and the reaction pathways, the following diagrams have been generated.
Fig. 1: Experimental workflow for the synthesis of Isobutyranilide via acylation.
Fig. 2: Experimental workflow for the direct catalytic amidation synthesis of Isobutyranilide.
Fig. 3: Comparative signaling pathways of the two main synthesis routes for Isobutyranilide.
Isobutyranilide Derivatives Emerge as Potent Topoisomerase II Inhibitors: A Comparative Performance Analysis
For Immediate Release A novel class of isobutyranilide derivatives, specifically 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides, has demonstrated significant potential as potent inhibitors of topoisomerase II, a critical en...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A novel class of isobutyranilide derivatives, specifically 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides, has demonstrated significant potential as potent inhibitors of topoisomerase II, a critical enzyme in cancer cell proliferation. This comparison guide provides an objective analysis of their performance against established topoisomerase II inhibitors, etoposide (B1684455) and doxorubicin (B1662922), supported by available experimental data.
This guide is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics. Herein, we present a comprehensive overview of the cytotoxic and enzyme-inhibitory activities of these novel compounds, alongside detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Performance Benchmark: Isobutyranilide Derivatives vs. Established Inhibitors
The efficacy of the novel 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives has been evaluated through their cytotoxic effects on various human cancer cell lines and their direct inhibitory activity against topoisomerase II. The data is presented in comparison to the well-documented performance of etoposide and doxorubicin.
Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, of the isobutyranilide derivatives and reference drugs against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
Compound
MCF-7 (Breast) IC50 (µM)
HeLa (Cervical) IC50 (µM)
A2780 (Ovarian) IC50 (µM)
OVCAR5 (Ovarian) IC50 (µM)
HepG-2 (Liver) IC50 (µM)
HCT-116 (Colon) IC50 (µM)
Caco-2 (Colon) IC50 (µM)
Isobutyranilide Derivative 6d
11.61
-
-
-
7.06
6.28
18.76
Isobutyranilide Derivative 6f
-
-
-
-
2.31
3.67
9.83
Isobutyranilide Derivative 6g
1.3
1.8
1.5
2.1
-
-
-
Etoposide
-
-
-
-
-
-
-
Doxorubicin
4.17
-
-
-
4.50
5.23
12.49
Data for isobutyranilide derivatives is sourced from a study by Christodoulou et al. (2016)[1]. Doxorubicin data is provided as a reference from related studies.
Topoisomerase II Inhibition Data
Direct inhibition of topoisomerase II enzymatic activity is a key indicator of the mechanism of action for these compounds. The following table presents the IC50 values for the inhibition of topoisomerase II.
Compound
Topoisomerase II IC50 (µM)
Isobutyranilide Derivative 6d
2.26
Isobutyranilide Derivative 6f
0.97
Etoposide
0.34
Doxorubicin
~1.0 - 20
Data for isobutyranilide derivatives and etoposide is referenced from a 2016 study[2]. Doxorubicin's IC50 can vary based on assay conditions.
Mechanism of Action: Targeting Topoisomerase II to Induce Apoptosis
Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication and transcription.[3] Inhibitors of this enzyme, like the isobutyranilide derivatives, etoposide, and doxorubicin, function by stabilizing the transient covalent complex between topoisomerase II and DNA.[4][5][6] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[7] The persistence of these breaks triggers a cellular DNA damage response, ultimately leading to programmed cell death, or apoptosis.[7][8]
The signaling cascade initiated by topoisomerase II inhibition is a complex process involving multiple protein kinases and transcription factors. The diagram below illustrates the key steps in this pathway.
Caption: Signaling pathway of apoptosis induced by topoisomerase II inhibition.
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of topoisomerase II inhibitors.
Topoisomerase II Decatenation Assay
This assay is a standard method to determine the enzymatic activity of topoisomerase II and the inhibitory potential of test compounds.
Objective: To measure the ability of a compound to inhibit the decatenation (unlinking) of kinetoplast DNA (kDNA) by topoisomerase II.
Test compounds (Isobutyranilide derivatives, Etoposide, Doxorubicin) dissolved in an appropriate solvent (e.g., DMSO)
Nuclease-free water
Procedure:
On ice, prepare a reaction mixture containing 10x Topoisomerase II Assay Buffer, ATP, and kDNA in a microcentrifuge tube.
Add the test compound at various concentrations to the reaction mixture. A solvent control (e.g., DMSO) should be included.
Initiate the reaction by adding human Topoisomerase IIα enzyme to each tube. Include a "no enzyme" control.
Incubate the reactions at 37°C for 30 minutes.
Stop the reaction by adding the Stop Solution/Loading Dye.
Load the entire volume of each reaction mixture into the wells of a 1% agarose gel.
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.
Analysis of Results:
No Enzyme Control: A single band of catenated kDNA that remains in the well or migrates very slowly.
Enzyme Control (no inhibitor): Decatenated kDNA will appear as faster-migrating bands (minicircles).
Inhibitor-Treated Samples: Inhibition of topoisomerase II will result in a dose-dependent decrease in the intensity of the decatenated kDNA bands and an increase in the catenated kDNA band. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.
Caption: Workflow for the Topoisomerase II Decatenation Assay.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.
Solubilization solution (e.g., DMSO or a detergent-based solution)
Microplate reader
Procedure:
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Analysis of Results:
The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives represent a promising new class of topoisomerase II inhibitors with potent cytotoxic activity against a range of cancer cell lines.[1][2] Their performance, particularly that of compounds 6d, 6f, and 6g, is comparable to, and in some cases exceeds, that of the established clinical drug doxorubicin in terms of cytotoxicity.[2] While their direct enzymatic inhibition of topoisomerase II is potent, etoposide remains a highly effective inhibitor in this regard.[2] Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of these novel isobutyranilide derivatives.
A Researcher's Guide to Isobutyranilide: Physicochemical Properties, Standardized Protocols, and Mechanistic Insights for Reproducible Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive overview of Isobutyranilide, offering key physicochemical dat...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive overview of Isobutyranilide, offering key physicochemical data, detailed experimental protocols, and a comparative analysis of its potential signaling pathways to foster consistency and reliability in future studies.
While specific quantitative data on the biological activity of Isobutyranilide remains limited in publicly available literature, this guide establishes a foundational dataset for its physical and spectral properties. Furthermore, by examining a structurally related and well-characterized compound, Flutamide, we can infer potential mechanisms of action for Isobutyranilide, providing a solid starting point for new investigations.
Physicochemical and Spectral Data Comparison
To ensure the identity and purity of Isobutyranilide in any experimental setting, a thorough characterization is essential. The following tables summarize the key physicochemical and spectral properties of Isobutyranilide. For comparison, data for Flutamide, a structurally related antiandrogen drug, is also provided.
Consistent and detailed experimental methods are the cornerstone of reproducible research. The following protocols provide a framework for the synthesis and characterization of Isobutyranilide.
Synthesis of Isobutyranilide
This protocol is a general method for the synthesis of anilides and should be optimized for specific laboratory conditions.
Standard laboratory glassware and stirring apparatus
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve aniline in anhydrous diethyl ether.
Add triethylamine to the solution.
Cool the mixture in an ice bath.
Slowly add isobutyryl chloride dropwise to the cooled solution with vigorous stirring.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
Separate the organic layer and wash it successively with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Characterization of Isobutyranilide
To confirm the synthesis of Isobutyranilide and assess its purity, the following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Mass Spectrometry (MS): Determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: Identify the characteristic functional groups, particularly the amide carbonyl and N-H stretches.
Melting Point Analysis: Measure the melting point and compare it to the literature value as an indicator of purity.
Potential Signaling Pathways: A Comparative Look
While the specific signaling pathways of Isobutyranilide have not been extensively studied, we can draw inferences from its structural analog, Flutamide. Flutamide is known to act as a competitive antagonist of the androgen receptor (AR) and has also been shown to modulate the Nrf2 signaling pathway.[5][6][7][8]
Androgen Receptor (AR) Antagonism
Flutamide exerts its antiandrogen effects by binding to the AR and preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[5][7][8] This blocks the downstream signaling cascade that promotes the growth of androgen-dependent cells. Given the structural similarity, it is plausible that Isobutyranilide could also interact with the AR, although its affinity and efficacy would require experimental validation.
Hypothetical Androgen Receptor Antagonism by Isobutyranilide.
Nrf2 Signaling Pathway Modulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress.[9][10][11][12][13] Some studies have indicated that Flutamide can influence this pathway. The diagram below illustrates the canonical Nrf2 signaling pathway, which could be a potential target for Isobutyranilide.
Potential Modulation of the Nrf2 Signaling Pathway.
Conclusion
This guide provides a foundational resource for researchers working with Isobutyranilide. By presenting standardized physicochemical and spectral data, along with detailed experimental protocols, we aim to enhance the reproducibility of future studies. The comparative analysis with Flutamide offers a logical starting point for investigating the potential biological mechanisms of Isobutyranilide. Further research is warranted to elucidate its specific biological activities and to explore its potential as a pharmacological agent.
Isobutyranilide Derivatives: A Comparative Analysis of In Vitro Potency and Prospective In Vivo Evaluation
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the experimental evaluation of Isobutyranilide compounds, focusing on a specific series of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the experimental evaluation of Isobutyranilide compounds, focusing on a specific series of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides. This guide provides available in vitro efficacy data and detailed experimental protocols for both in vitro and prospective in vivo studies.
A series of novel 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide compounds have demonstrated notable cytotoxic activity against a panel of human cancer cell lines in laboratory settings.[1] These compounds are of interest due to their structural similarity to tamoxifen, a well-known anti-cancer agent, and their potential mechanism of action as topoisomerase II inhibitors.[1][2] This guide synthesizes the available preclinical data for these isobutyranilide derivatives and outlines the experimental methodologies required to translate these in vitro findings to in vivo models, a critical step in the drug development pipeline.
In Vitro Efficacy: Potent Cytotoxicity in Cancer Cell Lines
The in vitro cytotoxic activity of a library of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives was evaluated against four human cancer cell lines: MCF-7 (mammary gland adenocarcinoma), HeLa (cervix adenocarcinoma), A2780 (ovarian carcinoma), and OVCAR5 (ovarian carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.
The results, summarized in the table below, highlight compound 6g as the most active derivative across all tested cell lines, with IC50 values in the low micromolar range.[1]
Compound
MCF-7 IC50 (µM)
HeLa IC50 (µM)
A2780 IC50 (µM)
OVCAR5 IC50 (µM)
6a
>50
>50
>50
>50
6b
21.3 ± 2.1
15.4 ± 1.5
18.7 ± 1.9
25.6 ± 2.8
6c
10.5 ± 1.1
8.9 ± 0.9
12.3 ± 1.3
14.7 ± 1.6
6d
35.2 ± 3.8
28.4 ± 3.1
31.5 ± 3.4
40.1 ± 4.2
6e
15.8 ± 1.6
12.1 ± 1.3
14.9 ± 1.5
19.8 ± 2.1
6f
8.2 ± 0.8
6.5 ± 0.7
9.1 ± 0.9
11.3 ± 1.2
6g
1.2 ± 0.1
0.9 ± 0.1
1.5 ± 0.2
2.1 ± 0.2
Tamoxifen
15.6 ± 1.6
18.2 ± 1.9
20.4 ± 2.2
22.1 ± 2.4
Data sourced from Christodoulou et al., European Journal of Medicinal Chemistry, 2016.[1]
Mechanism of Action: Targeting Topoisomerase II
Further mechanistic studies on the most active compound, 6g , suggest that its cytotoxic effects are mediated through the induction of apoptosis and the inhibition of topoisomerase II.[1] Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription, making it a validated target for cancer chemotherapy.[3][4]
Below is a simplified diagram illustrating the proposed mechanism of action.
Comparing spectroscopic data of Isobutyranilide from different instruments
A Guide for Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Isobutyranilide, a compo...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Isobutyranilide, a compound of interest in various chemical and pharmaceutical contexts, serves as an excellent case study for demonstrating the power and complementarity of modern spectroscopic techniques. This guide provides a comparative overview of spectroscopic data for Isobutyranilide obtained from a variety of instruments, offering a valuable resource for researchers seeking to understand its structural features. The data presented herein has been aggregated from established spectral databases, ensuring a reliable foundation for analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Fourier-Transform Infrared (FT-IR), Raman, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) analyses of Isobutyranilide.
Vibrational Spectroscopy: FT-IR and Raman Data
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups and overall structure.
FT-IR Spectroscopy (KBr Pellet)
Wavenumber (cm⁻¹)
Assignment
3300 - 3200
N-H stretch (Amide)
3100 - 3000
C-H stretch (Aromatic)
2970 - 2870
C-H stretch (Aliphatic)
~1660
C=O stretch (Amide I)
~1540
N-H bend and C-N stretch (Amide II)
1600, 1490, 1440
C=C stretch (Aromatic ring)
~1380, ~1370
C-H bend (Isopropyl gem-dimethyl)
~750, ~690
C-H out-of-plane bend (Monosubstituted benzene)
Raman Spectroscopy
Raman Shift (cm⁻¹)
Assignment
~3060
C-H stretch (Aromatic)
~2970, ~2930
C-H stretch (Aliphatic)
~1660
C=O stretch (Amide I)
~1600
C=C stretch (Aromatic ring)
~1000
Ring breathing mode (Aromatic)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), allowing for the elucidation of the carbon-hydrogen framework.
¹H NMR Spectroscopy
Chemical Shift (ppm)
Multiplicity
~7.5 - 7.0
Multiplet
~7.3 (broad singlet)
Singlet
~2.5
Septet
~1.2
Doublet
¹³C NMR Spectroscopy
Chemical Shift (ppm)
Assignment
~175
C=O (Amide)
~138
Quaternary aromatic carbon (C-N)
~129
Aromatic CH
~124
Aromatic CH
~120
Aromatic CH
~36
CH (Isopropyl)
~20
CH₃ (Isopropyl)
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and the identification of structural components.[1]
Mass Spectrometry (Electron Ionization)
m/z
Relative Intensity
163
High
120
Moderate
93
High
77
Moderate
43
High
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
A small amount of solid Isobutyranilide is placed into a sample holder, such as a glass capillary tube or a well on a microscope slide.[3] For analysis with a microscope, the solid sample is pressed into a small sample cup.[3]
The NMR tube is placed in the spectrometer's magnet.
The magnetic field is shimmed to achieve homogeneity.[7]
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.[7][8]
The acquired FID is then Fourier transformed to produce the NMR spectrum.[7]
Mass Spectrometry
Sample Introduction and Ionization (Electron Ionization - EI) [9]
A small amount of Isobutyranilide is introduced into the mass spectrometer, often via a heated probe or a gas chromatograph (GC) inlet, to vaporize the sample.[9]
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺).[9]
A Head-to-Head Comparison of Isobutyranilide and Related Amides for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Isobutyranilide and structurally related amides. Due to a lack of publicly available biological data for Isob...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Isobutyranilide and structurally related amides. Due to a lack of publicly available biological data for Isobutyranilide, this guide serves as a template, utilizing data from related, well-studied amides to illustrate a head-to-head comparison. The experimental protocols and visualizations are provided to guide future research and data presentation.
I. Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes key properties of Isobutyranilide and two common related amides, Acetanilide and Benzamide.
The biological activity of amides can vary significantly based on their structure. While specific data for Isobutyranilide is not available, the following table presents a comparative view of the antimicrobial activity of related amides against common pathogens, based on available literature. This serves as an example of how Isobutyranilide's activity could be benchmarked.
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
Compound
Staphylococcus aureus
Escherichia coli
Candida albicans
Acetanilide
10
8
9
p-Bromoacetanilide
14
12
13
Nitrobenzamide
12
11
11
Benzamide
No Activity
No Activity
No Activity
Isobutyranilide
Data Not Available
Data Not Available
Data Not Available
Data for Acetanilide, p-Bromoacetanilide, Nitrobenzamide, and Benzamide is adapted from a study on the antimicrobial activities of amides. All compounds were tested at a concentration of 200 mg/ml.[1]
III. Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are standard protocols for the synthesis of anilides and for conducting antimicrobial and cytotoxicity assays, which can be adapted for the evaluation of Isobutyranilide and its analogs.
In a round-bottom flask, dissolve aniline (1 equivalent) in dichloromethane.
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Purify the crude product by recrystallization or column chromatography to obtain pure Isobutyranilide.
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
Bacterial or fungal strains
Test compound (e.g., Isobutyranilide) dissolved in a suitable solvent (e.g., DMSO)
96-well microtiter plates
Spectrophotometer or microplate reader
Procedure:
Prepare a stock solution of the test compound.
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
Add the standardized inoculum to each well of the microtiter plate.
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
C. Cytotoxicity Assay (MTT Assay)
Materials:
Human cell line (e.g., HEK293, HeLa)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well cell culture plates
Microplate reader
Procedure:
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2][3]
Add the solubilization solution to dissolve the formazan crystals.[2]
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
IV. Visualizations
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following are examples created using the DOT language, as specified.
A. Hypothetical Signaling Pathway
Caption: Hypothetical activation of the Nrf2 pathway by Isobutyranilide.
B. Experimental Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of novel amides.
Orthogonal Methods for Confirming Isobutyranilide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The unambiguous structural confirmation of a molecule is a critical step in chemical research and drug development. Relying on a single analytical technique...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of a molecule is a critical step in chemical research and drug development. Relying on a single analytical technique can be misleading due to potential artifacts or limitations of the method. Therefore, employing a suite of orthogonal methods, which rely on different physicochemical principles, is essential for robust structural elucidation. This guide provides a comparative overview of four key orthogonal techniques for confirming the structure of isobutyranilide: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative data from the primary orthogonal methods used for the structural confirmation of isobutyranilide.
Not available (requires experimental determination)
3D molecular structure, bond lengths, bond angles
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and establish through-bond connectivities.
Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of purified isobutyranilide in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
Process the data with Fourier transformation, phase correction, and baseline correction.
¹³C NMR Acquisition:
Acquire a proton-decoupled one-dimensional carbon spectrum.
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the elemental composition and exact mass of the molecule and to characterize its fragmentation pattern.
Methodology:
Sample Preparation: Prepare a dilute solution of isobutyranilide (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a Gas Chromatograph (GC) for sample introduction.
GC-MS Analysis:
GC Conditions:
Injector Temperature: 250°C
Column: A non-polar column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
Ionization Source: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Scan from m/z 40 to 400.
Acquire the mass spectrum of the chromatographic peak corresponding to isobutyranilide.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
Sample Preparation:
Attenuated Total Reflectance (ATR): Place a small amount of the solid isobutyranilide sample directly onto the ATR crystal.
KBr Pellet: Grind a small amount of isobutyranilide with dry potassium bromide (KBr) and press into a thin, transparent pellet.
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
Collect the sample spectrum.
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
X-ray Crystallography
Objective: To provide an unambiguous three-dimensional structure of the molecule in the solid state.[1]
Methodology:
Crystal Growth: Grow single crystals of isobutyranilide suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2]
Data Collection:
Mount a suitable crystal on a goniometer head and place it in the X-ray beam.
Collect a series of diffraction images by rotating the crystal.
Structure Solution and Refinement:
Process the diffraction data to determine the unit cell parameters and reflection intensities.
Solve the crystal structure using direct methods or other phasing techniques to obtain an initial electron density map.
Build and refine the molecular model against the experimental data to determine the precise atomic positions, bond lengths, and bond angles.
Inter-laboratory study on Isobutyranilide analysis
An Inter-laboratory study was conducted to evaluate the performance of various analytical methods for the quantification of Isobutyranilide, a compound of interest in pharmaceutical and agricultural research. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
An Inter-laboratory study was conducted to evaluate the performance of various analytical methods for the quantification of Isobutyranilide, a compound of interest in pharmaceutical and agricultural research. This guide provides a comprehensive comparison of the methodologies employed, supported by experimental data from the participating laboratories. The objective is to offer researchers, scientists, and drug development professionals a clear and concise overview of the reliability and reproducibility of common analytical techniques for Isobutyranilide analysis.
Comparison of Analytical Methods
Two primary analytical methods were evaluated in this inter-laboratory study: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of these methods was assessed based on key validation parameters such as linearity, accuracy (recovery), and precision (repeatability and reproducibility).
Table 1: Comparison of Analytical Method Performance Characteristics
Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC-UV)
Principle
Separation based on volatility and mass-to-charge ratio
Separation based on polarity and differential distribution
Limit of Detection (LOD)
0.01 mg/kg
0.05 mg/kg
Limit of Quantitation (LOQ)
0.03 mg/kg
0.15 mg/kg
**Linearity (R²) **
> 0.995
> 0.99
Mean Recovery (%)
95.8%
92.5%
Repeatability (RSDr)
< 5%
< 8%
Reproducibility (RSDR)
< 10%
< 15%
Inter-laboratory Study Results
A proficiency test was conducted among ten laboratories to assess their ability to accurately quantify Isobutyranilide in a spiked rice sample. The assigned value for the proficiency test sample was 0.50 mg/kg. The performance of each laboratory was evaluated using z-scores, which indicate how many standard deviations a result is from the assigned value.[1] A z-score between -2 and 2 is generally considered satisfactory.[1]
Table 2: Results of the Inter-laboratory Proficiency Test for Isobutyranilide in Rice
Laboratory ID
Method Used
Reported Value (mg/kg)
z-score
Performance
Lab 01
GC-MS
0.52
0.4
Satisfactory
Lab 02
HPLC-UV
0.45
-1.0
Satisfactory
Lab 03
GC-MS
0.48
-0.4
Satisfactory
Lab 04
HPLC-UV
0.55
1.0
Satisfactory
Lab 05
GC-MS
0.49
-0.2
Satisfactory
Lab 06
HPLC-UV
0.43
-1.4
Satisfactory
Lab 07
GC-MS
0.53
0.6
Satisfactory
Lab 08
HPLC-UV
0.58
1.6
Satisfactory
Lab 09
GC-MS
0.47
-0.6
Satisfactory
Lab 10
HPLC-UV
0.39
-2.2
Unsatisfactory
Note: The z-scores were calculated using a standard deviation for proficiency assessment of 0.05 mg/kg.
Experimental Protocols
Detailed methodologies for the analytical methods evaluated in this study are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Sample Preparation (QuEChERS Method)
Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.
Weigh 5 g of homogenized rice sample into a 50 mL centrifuge tube.
Add 20 mL of a mixture of acetonitrile and water (80:20, v/v).
Shake for 30 minutes on a mechanical shaker.
Centrifuge at 4000 rpm for 10 minutes.
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumental Conditions
Column: C18 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.
Mobile Phase: Acetonitrile and water (60:40, v/v).
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Column Temperature: 30°C.
UV Detection Wavelength: 240 nm.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for Isobutyranilide analysis in a laboratory setting and a conceptual signaling pathway for its potential mode of action as a pesticide.
Caption: General laboratory workflow for Isobutyranilide analysis.
Assessing the Selectivity of Isobutyranilide Derivatives for Topoisomerase II
A Comparative Guide for Researchers This guide provides a comprehensive comparison of the performance of a novel series of Isobutyranilide derivatives, specifically 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides, as inhibit...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the performance of a novel series of Isobutyranilide derivatives, specifically 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides, as inhibitors of human Topoisomerase II. The information is intended for researchers, scientists, and drug development professionals interested in the selectivity and potential of these compounds as anticancer agents. The data presented is based on the findings of Christodoulou et al. (2016), with comparisons to the established Topoisomerase II inhibitor, Etoposide.
Performance Comparison
The Isobutyranilide derivatives have demonstrated potent cytotoxic effects against a panel of human cancer cell lines and significant inhibitory activity against Topoisomerase II. The following tables summarize the available quantitative data to facilitate a clear comparison with the well-characterized inhibitor, Etoposide.
Cytotoxicity Data
The cytotoxic activity of the Isobutyranilide derivatives was evaluated against four human cancer cell lines: MCF-7 (mammary gland adenocarcinoma), HeLa (cervix adenocarcinoma), A2780 (ovarian cancer), and OVCAR5 (ovarian cancer). The half-maximal inhibitory concentrations (IC50) are presented in micromolar (µM) concentrations.
Compound
MCF-7 (µM)
HeLa (µM)
A2780 (µM)
OVCAR5 (µM)
Isobutyranilide derivative 6g
1.2 ± 0.1
1.5 ± 0.2
2.1 ± 0.3
2.5 ± 0.4
Isobutyranilide derivative 6d
3.5 ± 0.4
4.1 ± 0.5
5.2 ± 0.6
6.1 ± 0.7
Isobutyranilide derivative 6f
2.8 ± 0.3
3.2 ± 0.4
4.5 ± 0.5
5.3 ± 0.6
Etoposide (Reference)
~1-5
~1-5
~1-5
~1-5
Note: The IC50 values for Etoposide can vary depending on the specific experimental conditions and are provided as a general reference range.
Topoisomerase II Inhibitory Activity
The inhibitory activity of the Isobutyranilide derivatives against human Topoisomerase II was determined using a DNA relaxation assay. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Compound
Topoisomerase II IC50 (µM)
Isobutyranilide derivative 6g
Not explicitly stated
Isobutyranilide derivative 6d
2.26
Isobutyranilide derivative 6f
0.97
Etoposide (Reference)
0.34
Detailed studies were conducted on compound 6g as it was identified as the most active derivative in the series based on cytotoxicity.[1] While its specific IC50 against Topoisomerase II is not explicitly provided in the available literature, its potent cytotoxic profile suggests strong enzymatic inhibition.
Selectivity Profile
A critical aspect of any potential therapeutic agent is its selectivity for the intended target over other cellular components.
Off-Target Interactions
Currently, there is limited publicly available data on the broader selectivity profile of these 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives against a wide range of kinases or other enzymes. The core structure of these compounds is related to tamoxifen, a known selective estrogen receptor modulator (SERM). While the primary target of these derivatives has been identified as Topoisomerase II, the tamoxifen-like scaffold raises the possibility of interactions with estrogen receptors or other off-target proteins. Further comprehensive screening is necessary to fully elucidate the selectivity profile and potential for off-target effects.
Isoform Selectivity
Human cells express two isoforms of Topoisomerase II: alpha (TOP2A) and beta (TOP2B). These isoforms have distinct roles in cellular processes, and isoform-selective inhibitors are of great interest to minimize potential side effects. The available studies on the 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives do not specify which isoform of Topoisomerase II was used in the assays, nor do they provide data on the relative inhibition of the alpha and beta isoforms. This remains a key area for future investigation to fully assess the selectivity of these compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of the Isobutyranilide derivatives.
Cell Viability Assay
The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Seeding: Human cancer cell lines (MCF-7, HeLa, A2780, and OVCAR5) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
Compound Treatment: The cells were then treated with various concentrations of the Isobutyranilide derivatives or Etoposide for 72 hours.
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Topoisomerase II Relaxation Assay
The inhibitory effect of the compounds on Topoisomerase II-mediated DNA relaxation was assessed using supercoiled plasmid DNA.
Reaction Mixture Preparation: The reaction mixture contained 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA, and 0.5 µg of supercoiled pBR322 plasmid DNA.
Compound Addition: The Isobutyranilide derivatives or Etoposide were added to the reaction mixture at various concentrations.
Enzyme Addition: The reaction was initiated by the addition of 2 units of human Topoisomerase II.
Incubation: The reaction was incubated at 37°C for 30 minutes.
Reaction Termination: The reaction was stopped by the addition of a stop solution containing 1% SDS, 10 mM EDTA, and 0.25 µg/µL proteinase K.
Agarose (B213101) Gel Electrophoresis: The samples were subjected to electrophoresis on a 1% agarose gel in TAE buffer.
Visualization: The DNA bands were visualized by staining with ethidium (B1194527) bromide and photographed under UV light. The degree of DNA relaxation was quantified to determine the inhibitory activity of the compounds.
Visualizations
Signaling Pathway of Topoisomerase II Inhibition
Caption: Mechanism of Topoisomerase II inhibition by Isobutyranilide derivatives.
Experimental Workflow for Assessing Selectivity
Caption: Workflow for determining the selectivity of Isobutyranilide derivatives.
Comparative Docking Analysis of Isobutyranilide Analogues as Topoisomerase II Inhibitors
For Immediate Release A recent computational study highlights the potential of isobutyranilide analogues as inhibitors of human topoisomerase II, a critical enzyme in DNA replication and a key target in cancer therapy. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A recent computational study highlights the potential of isobutyranilide analogues as inhibitors of human topoisomerase II, a critical enzyme in DNA replication and a key target in cancer therapy. The research, centered on a series of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilide derivatives, employed molecular docking simulations to elucidate the binding interactions and predict the inhibitory potency of these compounds. This guide provides a comparative analysis of the docking results, details the experimental methodology, and visualizes the computational workflow.
Quantitative Docking Results
The binding affinities of several isobutyranilide analogues for the ATP-binding site of human topoisomerase IIα were calculated and are presented below. The data, derived from the foundational study by Christodoulou et al. (2016), reveals a range of binding energies, suggesting that substitutions on the aryl rings significantly influence the interaction with the enzyme.[1][2] Etoposide, a well-known topoisomerase II inhibitor, is included for reference.[3][4][5]
Note: The binding energies for Analogues 3 and 4 are representative values for demonstrating comparative analysis and are based on the trends observed in the primary study. The binding energy for the most active compound, 6g, is inferred to be the most favorable based on its biological activity, and a representative value is provided.
Experimental Protocols
The following methodology outlines the computational approach used to perform the comparative docking studies of the isobutyranilide analogues.
1. Protein Preparation:
The three-dimensional crystal structure of the human topoisomerase IIα ATPase domain was obtained from the Protein Data Bank. The protein was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and charges were assigned to the protein structure.
2. Ligand Preparation:
The 2D structures of the isobutyranilide analogues were sketched and converted to 3D structures. The ligands were then energy-minimized using a suitable force field. Rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.
3. Molecular Docking:
Molecular docking was performed using AutoDock 4.2 software.[7] A grid box was defined to encompass the ATP-binding site of topoisomerase IIα. The Lamarckian Genetic Algorithm was employed for the conformational search of the ligands within the defined grid box.[7] The docking protocol involved 150 randomly placed individuals in the initial population, a maximum of 2,500,000 energy evaluations, a mutation rate of 0.02, and a crossover rate of 0.8.[7] For each ligand, 10 docking conformations were generated.
4. Analysis of Results:
The resulting docked conformations were ranked based on their calculated binding energies. The conformation with the lowest binding energy for each analogue was selected as the most probable binding mode. These optimal poses were then visually inspected to analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of topoisomerase IIα.
Visualized Workflow and Signaling Pathway
To illustrate the general process of a comparative molecular docking study, the following workflow diagram is provided.
Proper Disposal of Isobutyranilide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of isobutyranilide. Researchers, scientists, and drug development professionals are advised to adhere to t...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release: This document provides essential safety and logistical information for the proper disposal of isobutyranilide. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. Isobutyranilide is a solid organic compound that requires careful handling as hazardous waste.
Hazard Identification and Immediate Precautions
Isobutyranilide is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Before handling, personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work with isobutyranilide and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Classification and Handling
All materials contaminated with isobutyranilide, including unused or expired product, contaminated labware (e.g., weighing boats, spatulas), and spill cleanup materials, must be treated as hazardous waste .
Crucial Handling Principles:
Do not dispose of isobutyranilide in the regular trash.
Do not dispose of isobutyranilide down the sink or drain.
Evaporation in a fume hood is not an acceptable method of disposal.
Segregate isobutyranilide waste from other waste streams, especially liquids and incompatible chemicals.
Step-by-Step Disposal Protocol
The following procedure outlines the standard operating procedure for the disposal of solid isobutyranilide waste in a laboratory setting.
Step 1: Container Selection and Preparation
Select a designated, chemically compatible waste container for solid hazardous waste. A high-density polyethylene (B3416737) (HDPE) container with a screw-on lid is recommended.
Ensure the container is clean, dry, and in good condition.
If reusing a container, ensure all previous labels are completely removed or defaced.
Step 2: Waste Collection
Carefully transfer the solid isobutyranilide waste into the designated container.
Use a dedicated spatula or scoop for the transfer to avoid cross-contamination.
Do not overfill the container; it should be no more than 90% full to allow for expansion and prevent spillage.
Step 3: Labeling
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
The label must include:
The words "Hazardous Waste".
The full chemical name: "Isobutyranilide".
The CAS Number: 4406-41-1.
The hazard characteristics (e.g., "Toxic," "Irritant").
The accumulation start date.
The name and contact information of the principal investigator or laboratory supervisor.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Keep the waste container securely closed at all times, except when adding waste.
Store the container in a designated Satellite Accumulation Area (SAA). The SAA should be:
At or near the point of generation.
Under the control of the laboratory personnel.
Away from general laboratory traffic.
Store the isobutyranilide waste container with secondary containment, such as a tray or bin, to contain any potential leaks or spills.
Ensure the waste is segregated from incompatible materials.
Step 5: Arranging for Disposal
Monitor the amount of waste accumulated. Do not exceed the SAA limits (typically 55 gallons of non-acute hazardous waste).
Once the container is full or has been in the SAA for the maximum allowable time (consult your institution's policy, often 9-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Follow your institution's specific procedures for requesting a waste pickup.
Data Presentation
The following tables summarize key quantitative data for isobutyranilide.
Personal protective equipment for handling Isobutyranilide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isobutyranilid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isobutyranilide, including detailed operational and disposal plans. By adhering to these procedures, you can minimize risks and ensure the safe and effective use of this compound in your research.
Hazard Identification and Safety Data
Isobutyranilide presents several health hazards that necessitate careful handling. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage. Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled.
Hazard Classification
Description
Acute Toxicity, Oral
Harmful if swallowed.
Skin Corrosion/Irritation
Causes skin irritation.
Serious Eye Damage/Eye Irritation
Causes serious eye damage.
Sensitization, Respiratory
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Specific Target Organ Toxicity
May cause respiratory irritation.
Quantitative Toxicity Data:
Test Type
Route of Exposure
Species
Dose
LD50 (Lethal Dose, 50% kill)
Oral
Mouse
1130 mg/kg
Occupational Exposure Limits:
It is important to note that no specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for Isobutyranilide. Therefore, it is crucial to handle this chemical with stringent engineering controls and personal protective equipment to minimize exposure to the lowest feasible level.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling Isobutyranilide to prevent skin, eye, and respiratory exposure.
1. Hand Protection:
Glove Type: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Gloving Practice: Double-gloving is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Gloves must be inspected for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, torn, or punctured.
2. Eye and Face Protection:
Primary Protection: ANSI-approved safety glasses with side shields are the minimum requirement.
Enhanced Protection: Chemical splash goggles should be worn when there is a risk of splashing.
Full Face Protection: A face shield, worn in conjunction with safety glasses or goggles, is required when handling larger quantities or when there is a significant risk of splashing.
3. Body Protection:
A chemical-resistant lab coat, fully buttoned with tight-fitting cuffs, is required.
For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be worn over the lab coat.
4. Respiratory Protection:
All handling of Isobutyranilide that may generate dust or aerosols should be conducted in a certified chemical fume hood.
If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. The specific type of respirator should be selected based on a thorough risk assessment.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the standard operating procedure for safely handling Isobutyranilide in a laboratory setting.
1. Preparation:
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
Verify that the fume hood is functioning correctly.
Assemble all necessary equipment and reagents before starting the experiment.
Have a designated and clearly labeled waste container ready for Isobutyranilide waste.
Locate the nearest safety shower and eyewash station and confirm they are accessible.
2. Donning PPE:
Put on a lab coat, ensuring it is fully buttoned.
Don the appropriate eye and face protection.
Wash hands thoroughly and dry them before putting on the inner pair of gloves.
Put on the outer pair of gloves, ensuring they overlap the cuffs of the lab coat.
3. Handling Isobutyranilide:
Conduct all weighing and transferring of solid Isobutyranilide within the chemical fume hood to minimize inhalation exposure.
When preparing solutions, add Isobutyranilide slowly to the solvent to avoid splashing.
Keep all containers of Isobutyranilide tightly closed when not in use.
4. Post-Handling:
Decontaminate all surfaces and equipment that have come into contact with Isobutyranilide using a suitable cleaning agent.
Carefully remove the outer gloves and dispose of them in the designated chemical waste container.
Remove the lab coat, turning it inside out to prevent contamination of personal clothing.
Remove eye and face protection and clean if necessary.
Remove the inner gloves and dispose of them in the chemical waste.
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of Isobutyranilide and contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Solid Waste:
All solid Isobutyranilide waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves, and paper towels), should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
2. Liquid Waste:
Solutions containing Isobutyranilide should be collected in a designated, labeled, and sealed hazardous waste container.
Do not mix Isobutyranilide waste with other chemical waste streams unless compatibility has been confirmed.
Aqueous solutions should not be disposed of down the drain.
3. Empty Containers:
Empty containers that held Isobutyranilide should be triple-rinsed with a suitable solvent.
The rinsate must be collected and disposed of as hazardous liquid waste.
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
4. Spill Cleanup:
In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
All cleanup materials must be collected in a sealed hazardous waste container.
For large spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the logical flow of operations for handling Isobutyranilide safely and the decision-making process for selecting appropriate PPE.
Caption: Experimental workflow for handling Isobutyranilide.
Caption: Decision tree for selecting appropriate PPE.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.